molecular formula C12H21NO5 B1473354 Methyl N-boc-1,4-oxazepane-6-carboxylate CAS No. 1820736-58-0

Methyl N-boc-1,4-oxazepane-6-carboxylate

Cat. No.: B1473354
CAS No.: 1820736-58-0
M. Wt: 259.3 g/mol
InChI Key: NOQTWYNNHUDNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-boc-1,4-oxazepane-6-carboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl N-boc-1,4-oxazepane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-boc-1,4-oxazepane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-O-tert-butyl 6-O-methyl 1,4-oxazepane-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(7-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQTWYNNHUDNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139715
Record name 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820736-58-0
Record name 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820736-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 6-methyl tetrahydro-1,4-oxazepine-4,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl N-Boc-1,4-Oxazepane-6-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for Methyl N-Boc-1,4-oxazepane-6-carboxylate , a privileged seven-membered heterocyclic scaffold. 1,4-Oxazepanes are increasingly valued in medicinal chemistry as peptidomimetics and conformationally restricted linkers, yet they remain underrepresented in commercial libraries due to the synthetic challenges associated with medium-ring formation (entropic disfavor).

The protocol defined below utilizes a Ring-Closing Metathesis (RCM) strategy. This approach is selected over traditional intramolecular alkylation for its superior regiocontrol and tolerance of the ester functionality. The pathway involves the convergent assembly of an acyclic diene precursor followed by ruthenium-catalyzed cyclization and subsequent hydrogenation.

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge lies in closing the seven-membered ring while retaining the C6-carboxylate functionality. A disconnection at the C5–C6 bond via RCM allows for the use of robust, commercially available starting materials: N-Boc-aminoethanol and Methyl 2-(bromomethyl)acrylate .

Strategic Disconnections
  • C5–C6 Bond Formation (RCM): Enables the formation of the 7-membered ring from an acyclic diene.

  • Ether Linkage (O1–C7): Formed via Williamson ether synthesis, connecting the "northern" acrylate fragment to the "southern" amino-alcohol framework.

  • Nitrogen Protection/Functionalization: Early-stage introduction of the Boc group and the allyl handle.

Pathway Visualization

Retrosynthesis Target Methyl N-Boc-1,4-oxazepane-6-carboxylate (Target) Intermediate Dehydro-oxazepane Intermediate (RCM Product) Target->Intermediate Hydrogenation Precursor Acyclic Diene Precursor (Functionalized Acrylate) Intermediate->Precursor Ring-Closing Metathesis (Grubbs II) SM1 N-Boc-N-Allyl-aminoethanol Precursor->SM1 Williamson Ether Synthesis SM2 Methyl 2-(bromomethyl)acrylate Precursor->SM2 Coupling

Caption: Retrosynthetic logic deconstructing the target into two primary building blocks via an RCM transform.

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Assembly

Objective: Synthesis of Methyl 2-((2-(N-allyl-N-(tert-butoxycarbonyl)amino)ethoxy)methyl)acrylate.

This step couples the amino-alcohol backbone with the acrylate moiety. The use of Sodium Hydride (NaH) requires strict anhydrous conditions to prevent hydrolysis of the methyl ester.

Reagents:

  • N-Boc-N-allylaminoethanol (1.0 equiv)

  • Methyl 2-(bromomethyl)acrylate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.1 equiv - Catalyst)

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Activation: In a flame-dried flask under N2 atmosphere, dissolve N-Boc-N-allylaminoethanol in anhydrous THF (0.2 M). Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Critical Control Point: Ensure complete deprotonation before adding the electrophile to minimize side reactions.

  • Alkylation: Add TBAI followed by the dropwise addition of Methyl 2-(bromomethyl)acrylate dissolved in minimal THF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc).

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).

Phase 2: Cyclization (Ring-Closing Metathesis)

Objective: Formation of Methyl N-Boc-5,6-dehydro-1,4-oxazepane-6-carboxylate.

This is the defining step. The presence of the electron-deficient acrylate double bond requires a robust catalyst like Grubbs II or Hoveyda-Grubbs II . High dilution is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

Reagents:

  • Acyclic Diene Precursor (from Phase 1)

  • Catalyst: Grubbs 2nd Generation (5-10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Protocol:

  • Preparation: Dissolve the diene precursor in degassed DCM to a final concentration of 0.005 M to 0.01 M . Note: Higher concentrations lead to oligomerization.

  • Catalysis: Add Grubbs II catalyst in one portion under an inert atmosphere (Argon/Nitrogen).

  • Reflux: Heat the solution to reflux (40°C) for 12–24 hours. The ethylene byproduct must be allowed to escape (use a bubbler).

  • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or commercially available scavengers) and stir for 2 hours to remove metal residues.

  • Isolation: Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash chromatography. The cyclic product is usually more polar than the starting material.

Phase 3: Hydrogenation

Objective: Reduction of the C5-C6 alkene to yield the final saturated scaffold.

Reagents:

  • RCM Product (Dehydro-oxazepane)

  • Catalyst: 10% Pd/C (10-20 wt%)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Solvent: Methanol or Ethanol.[3]

Protocol:

  • Setup: Dissolve the alkene in Methanol. Add the Pd/C catalyst carefully (under inert gas to prevent ignition).

  • Reduction: Purge the vessel with H2 gas. Stir vigorously at RT under a hydrogen balloon for 2–4 hours.

  • Filtration: Filter the mixture through Celite to remove the Palladium. Rinse the pad with Methanol.

  • Final Isolation: Concentrate the filtrate. The product is typically pure enough for use; otherwise, a short silica plug filtration is recommended.

Part 3: Data Summary & Critical Parameters

Reaction Performance Table
StepTransformationKey ReagentTypical YieldCritical Parameter (CPP)
1 Ether SynthesisNaH, TBAI65-75%Temperature control (0°C start) to prevent ester hydrolysis or polymerization of acrylate.
2 RCM CyclizationGrubbs II55-70%Dilution (0.005 M) is critical to avoid intermolecular dimerization.
3 HydrogenationPd/C, H290-95%Catalyst loading; ensure complete removal of Ruthenium prior to this step to prevent poisoning.
Process Logic Diagram

Workflow cluster_0 Phase 1: Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Finalization Step1 N-Boc-N-Allylaminoethanol + Methyl 2-(bromomethyl)acrylate Step2 Etherification (NaH, THF, 0°C) Step1->Step2 Step3 RCM Reaction (Grubbs II, DCM, Reflux) *High Dilution* Step2->Step3 Purified Diene Step4 Ru Scavenging & Filtration Step3->Step4 Step5 Hydrogenation (Pd/C, H2, MeOH) Step4->Step5 Cyclic Alkene Final Methyl N-Boc-1,4-oxazepane -6-carboxylate Step5->Final

Caption: Operational workflow highlighting the three distinct chemical phases and the critical high-dilution RCM step.

Part 4: Troubleshooting & Scientific Integrity

The "Dimer" Problem (Phase 2)

In RCM, the formation of linear dimers (via intermolecular metathesis) is the primary failure mode.

  • Diagnosis: Appearance of a higher molecular weight spot on TLC or broad signals in NMR.

  • Remediation: If dimers form, the reaction concentration is too high. Repeat the experiment at 0.002 M. Slow addition of the catalyst via syringe pump can also maintain a low steady-state concentration of the active species.

Ruthenium Contamination

Residual Ruthenium from the RCM step can poison the Palladium catalyst in Phase 3, stalling hydrogenation.

  • Validation: The RCM product should be a clear or light-colored oil. A dark/black oil indicates residual metal.

  • Protocol: Use tris(hydroxymethyl)phosphine (THP) or a silica-based scavenger (e.g., Si-Thiol) post-reaction to chelate and remove Ru species.

Stereochemistry

The final product contains a chiral center at C6. The hydrogenation of the cyclic alkene is generally facial-selective but, without a chiral auxiliary, the product will be obtained as a racemate . For asymmetric synthesis, an asymmetric hydrogenation catalyst (e.g., Rh-DUPHOS) would be required in Phase 3, though this is advanced optimization.

References

  • BenchChem. (2025).[4] Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Retrieved from

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.
  • Drug Hunter. (2023).[1][3][5] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.[3] Retrieved from

  • Schmidt, B. (2004). Ruthenium-Catalyzed Ring-Closing Metathesis of Diene-Ene Systems. European Journal of Organic Chemistry.

Sources

Technical Monograph: Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-boc-1,4-oxazepane-6-carboxylate (CAS: 1820736-58-0 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry for the design of conformationally restricted peptidomimetics and small-molecule inhibitors.[1][2] As a 7-membered ring system containing both oxygen and nitrogen (1,4-oxazepane), it serves as a critical scaffold for introducing structural rigidity into drug candidates, particularly in the development of protease inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, a validated synthetic pathway based on intramolecular Michael addition, and its strategic application in drug discovery.

Chemical Identity & Physicochemical Profile[2][4][5][6]

Core Identity Data
ParameterTechnical Specification
Chemical Name Methyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylate
CAS Number 1820736-58-0
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
MDL Number MFCD28891946 (varies by vendor)
Synonyms Methyl 4-Boc-1,4-oxazepane-6-carboxylate; 1,4-Oxazepane-4,6-dicarboxylic acid 4-tert-butyl 6-methyl ester
Physicochemical Properties
PropertyValue (Predicted/Experimental)Relevance
LogP ~1.2 - 1.5Lipophilicity suitable for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~68 ŲGood permeability profile; <140 Ų threshold.
H-Bond Donors / Acceptors 0 / 5Excellent hydrogen bond acceptor capability.
Boiling Point ~340°C (at 760 mmHg)High thermal stability for standard reactions.
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis workflows.

Structural Utility in Drug Design

The 1,4-oxazepane scaffold offers distinct advantages over smaller rings (morpholines) or larger flexible chains:

  • Conformational Restriction: The 7-membered ring adopts a twist-chair conformation, positioning substituents at the 6-position (carboxylate) and 4-position (nitrogen) in a specific vector orientation. This is ideal for mimicking

    
    -turns in proteins.
    
  • Solubility Enhancement: The inclusion of an ether oxygen (position 1) lowers the LogP relative to the carbocyclic cycloheptane analog, improving aqueous solubility.

  • Metabolic Stability: The steric bulk of the Boc group (removable) and the ring structure often protect adjacent sites from rapid metabolic oxidation.

Synthetic Methodology

While various routes exist (e.g., Ring-Closing Metathesis), the most scalable and atom-economical method for the 6-carboxylate isomer involves the Intramolecular Michael Addition of an amino-functionalized acrylate derivative. This route avoids the use of expensive ruthenium catalysts required for metathesis.

Validated Synthetic Protocol

Objective: Synthesis of Methyl N-boc-1,4-oxazepane-6-carboxylate from N-Boc-aminoethanol and Methyl 2-(bromomethyl)acrylate.

Step 1: O-Alkylation
  • Reagents: N-Boc-ethanolamine, Sodium Hydride (NaH), Methyl 2-(bromomethyl)acrylate, THF.

  • Mechanism: Williamson ether synthesis. The alkoxide of the ethanolamine displaces the allylic bromide.

  • Protocol:

    • Suspend NaH (1.1 eq) in anhydrous THF at 0°C.

    • Dropwise add N-Boc-ethanolamine (1.0 eq). Stir for 30 min to form the alkoxide.

    • Add Methyl 2-(bromomethyl)acrylate (1.1 eq) slowly to prevent polymerization.

    • Warm to RT and stir for 4 hours. Quench with NH₄Cl(aq).[3]

    • Intermediate A: Methyl 2-((2-(N-Boc-amino)ethoxy)methyl)acrylate.

Step 2: Deprotection & Cyclization (One-Pot or Two-Step)
  • Reagents: TFA/DCM (for deprotection), then Et₃N/MeOH (for cyclization).

  • Mechanism: Removal of Boc generates the free amine, which undergoes a 7-exo-trig (or pseudo-7-endo) intramolecular Michael addition to the acrylate double bond.

  • Protocol:

    • Dissolve Intermediate A in DCM/TFA (1:1) at 0°C. Stir 1h. Concentrate to remove TFA.

    • Redissolve the crude amine salt in MeOH.

    • Add Et₃N (3 eq) and reflux for 12–24 hours. The amine attacks the terminal methylene of the acrylate.

    • Intermediate B: Methyl 1,4-oxazepane-6-carboxylate (Secondary amine).[2]

Step 3: N-Reprotection
  • Reagents: Boc₂O, Et₃N, DCM.

  • Protocol:

    • To the crude mixture from Step 2, add Boc₂O (1.2 eq).

    • Stir at RT for 2 hours.

    • Purify via silica gel chromatography (Hexane/EtOAc).

    • Final Product: Methyl N-boc-1,4-oxazepane-6-carboxylate.

Reaction Pathway Visualization

SynthesisPathway SM1 N-Boc-Ethanolamine Int1 Intermediate A: O-Alkylated Acrylate SM1->Int1 NaH, THF (O-Alkylation) SM2 Methyl 2-(bromomethyl)acrylate SM2->Int1 Int2 Free Amine (In Situ) Int1->Int2 TFA/DCM (Boc Removal) Prod_Unprot Methyl 1,4-oxazepane- 6-carboxylate Int2->Prod_Unprot Et3N, MeOH, Reflux (Intramol. Michael Addn) Final FINAL PRODUCT: Methyl N-boc-1,4-oxazepane- 6-carboxylate Prod_Unprot->Final Boc2O, Et3N (Reprotection)

Figure 1: Synthetic workflow for the construction of the 1,4-oxazepane-6-carboxylate scaffold via acrylate cyclization.

Quality Control & Characterization

To ensure the integrity of the scaffold for downstream applications, the following analytical criteria must be met:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Boc Group: Singlet at ~1.45 ppm (9H).

    • Methyl Ester: Singlet at ~3.70 ppm (3H).

    • Ring Protons: Complex multiplets between 2.5–4.0 ppm.[4] The protons adjacent to Oxygen (C2, C7) will be deshielded (~3.5–4.0 ppm) compared to those adjacent to Nitrogen (~3.0–3.5 ppm).

    • Chirality: If prepared as a racemate, signals are averaged. If chiral starting materials are used, diastereotopic splitting is observed.

  • LC-MS:

    • Ionization: ESI (+).[4]

    • Expected Mass: [M+H]⁺ = 260.15 (weak due to Boc labile nature); [M+Na]⁺ = 282.13; [M-Boc+H]⁺ = 160.10 (dominant fragment).

References

  • ChemicalBook. (n.d.). Methyl N-Boc-1,4-Oxazepane-6-Carboxylate Product Page (CAS 1820736-58-1). Retrieved from

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36106-36118. (Provides mechanistic grounding for oxazepane cyclizations). Retrieved from

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (Recent advances in 6-substituted scaffold synthesis). Retrieved from

  • Accela ChemBio. (n.d.).[2] Catalog Entry for Methyl 4-Boc-1,4-oxazepane-6-carboxylate.[1][2] Retrieved from [2]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazepane core, a seven-membered heterocyclic system containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antidepressant, antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the strategic approaches for the discovery and synthesis of novel oxazepane derivatives. We will move beyond simple procedural lists to explore the underlying chemical logic, from foundational cycloaddition reactions to advanced multicomponent and ring-expansion strategies. Detailed, field-tested protocols, mechanistic diagrams, and comparative data are presented to equip researchers with the knowledge to navigate this promising area of drug discovery.

The Oxazepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[3] Among these, the seven-membered oxazepane ring system has garnered significant attention due to its conformational flexibility, allowing it to interact with a wide array of biological targets.[2] The strategic placement of the nitrogen and oxygen atoms gives rise to several isomers, such as 1,3-oxazepine and 1,4-oxazepane, each with a unique pharmacological profile.[1][3]

Historically, oxazepine derivatives were first recognized for their utility in treating anxiety and tension.[1][3] Today, their applications have expanded dramatically, with documented efficacy as:

  • Antipsychotics and Antidepressants (e.g., Loxapine, Sintamil)[2]

  • Antimicrobial and Antifungal Agents [1][3][4]

  • Anti-inflammatory and Analgesic Compounds [1][2]

  • Anticonvulsants and Antiepileptics [1][2]

  • Anticancer and Antioxidant Agents

The diverse biological landscape of these molecules underscores the critical need for robust and versatile synthetic methodologies to generate novel derivatives for structure-activity relationship (SAR) studies.

Table 1: Overview of Reported Biological Activities of Oxazepane Derivatives
Biological ActivityTherapeutic AreaRepresentative Citation(s)
Antipsychotic / AnxiolyticCentral Nervous System[1][2]
Antimicrobial / AntibacterialInfectious Disease[3][4][5]
Anti-inflammatoryImmunology / Pain Management[1][2]
Anticancer / AntioxidantOncology
Anticonvulsant / AntiepilepticNeurology[1][2]
AntithromboticCardiology[2]
Dopamine D4 Receptor LigandsNeurology[6]

Strategic Blueprints for Oxazepane Synthesis

The construction of the seven-membered oxazepane ring is a non-trivial synthetic challenge. Several strategic pathways have been developed, each with distinct advantages and limitations. This section details the core chemical principles and practical execution of these methods.

Foundational Strategy: [2+5] Cycloaddition via Schiff Base Intermediates

One of the most established and reliable methods for synthesizing 1,3-oxazepine derivatives involves the reaction of an imine (Schiff base) with a cyclic anhydride.[1][3] This approach is mechanistically elegant and operationally straightforward.

Causality of Experimental Choices:

  • Schiff Base Formation: The initial condensation of an amine with an aldehyde or ketone forms the crucial C=N bond. This reaction is typically catalyzed by a trace amount of acid to protonate the carbonyl oxygen, increasing its electrophilicity. The removal of water, often by azeotropic distillation, drives the equilibrium towards the imine product.

  • Cycloaddition: The nitrogen of the imine acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. This initiates a ring-opening, followed by an intramolecular nucleophilic attack of the resulting carboxylate onto the electrophilic imine carbon, leading to the formation of the seven-membered ring.[1] The reaction is often performed in an aprotic solvent like THF or benzene to prevent hydrolysis of the anhydride.[3][7]

G cluster_0 Step 1: Schiff Base (Imine) Formation cluster_1 Step 2: [2+5] Cycloaddition Amine Primary Amine (R-NH2) Imine Imine Intermediate (R-N=CHR') Amine->Imine Condensation (-H2O) Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Imine Oxazepane 1,3-Oxazepane-4,7-dione Derivative Imine->Oxazepane Nucleophilic Attack & Ring Closure Anhydride Cyclic Anhydride (e.g., Succinic Anhydride) Anhydride->Oxazepane Start Starting Materials Start->Amine Start->Carbonyl Start->Anhydride

Caption: Workflow for Oxazepane Synthesis via Schiff Base Cycloaddition.

Experimental Protocol: Synthesis of a 1,3-Oxazepine-4,7-dione Derivative

This protocol is a representative example based on methodologies described in the literature.[3][7]

  • Step A: Synthesis of the Schiff Base Intermediate a. In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (10 mmol) in absolute ethanol (30 mL). b. Add 4-chlorobenzaldehyde (10 mmol) to the solution. c. Add 2-3 drops of glacial acetic acid as a catalyst. d. Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. f. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product is the N-(4-chlorobenzylidene)-4-aminoacetophenone imine.

  • Step B: Cycloaddition to Form the Oxazepane Ring a. In a 100 mL round-bottom flask, dissolve the Schiff base from Step A (5 mmol) and succinic anhydride (5 mmol) in 30 mL of dry tetrahydrofuran (THF).[3] b. Reflux the mixture under a nitrogen atmosphere for 14-16 hours.[3] c. After cooling, evaporate the solvent under reduced pressure using a rotary evaporator. d. The resulting solid residue is the crude oxazepane derivative. e. Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to obtain the purified 2-(4-chlorophenyl)-3-(4-acetylphenyl)-2,3-dihydro-1,3-oxazepine-4,7-dione. f. Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Advanced Strategy I: Intramolecular Aza-Wittig Reaction

The aza-Wittig reaction is a powerful and versatile method for constructing nitrogen-containing heterocycles.[8][9] The intramolecular variant is particularly effective for cyclization, forming a C=N bond under mild, neutral conditions, which is a significant advantage when dealing with sensitive functional groups.

Mechanistic Rationale: The process is a tandem reaction that begins with the Staudinger reaction. An organic azide reacts with a phosphine (e.g., triphenylphosphine) to generate an iminophosphorane intermediate. This intermediate is typically not isolated.[10] If the molecule also contains an electrophilic carbonyl group (like an ester or ketone) at a sterically favorable position, the iminophosphorane nitrogen will attack it intramolecularly. This cyclization event is driven by the formation of the highly stable phosphine oxide (e.g., triphenylphosphine oxide) byproduct, which is eliminated to yield the final cyclic imine.[10][11]

G cluster_workflow Tandem Staudinger / Intramolecular Aza-Wittig Reaction Start Azido-Ester Precursor R-N3-(CH2)n-COOR' Iminophosphorane Iminophosphorane Intermediate R-N=PPh3-(CH2)n-COOR' Start->Iminophosphorane + PPh3 - N2 (gas) (Staudinger Reaction) Oxazepinone Cyclic Oxazepinone Product Iminophosphorane->Oxazepinone Intramolecular Cyclization Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxazepinone->Byproduct Elimination

Caption: Mechanism of the Intramolecular Aza-Wittig Reaction.

Why this approach is powerful:

  • Mild Conditions: The reaction proceeds under neutral conditions, often at reflux in solvents like toluene or xylene, preserving delicate functional groups.[8]

  • High Yields: The thermodynamic driving force from the formation of P=O bond often leads to excellent yields.

  • Versatility: It can be used to synthesize a wide range of heterocyclic ring sizes, including the seven-membered oxazepane system.[9]

Advanced Strategy II: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are paragons of efficiency and atom economy. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and can be ingeniously adapted for heterocycle synthesis.[12][13][14]

The Ugi Reaction for Oxazepine Synthesis: A standard Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[14] To synthesize a fused oxazepine ring, bifunctional starting materials are employed. For example, using 2-(2-formylphenoxy)acetic acid combines the aldehyde and carboxylic acid components into a single molecule. When this is reacted with an amine (e.g., 2-aminobenzamide) and an isocyanide, the initial Ugi adduct is formed, which can then undergo a spontaneous or induced intramolecular cyclization (a post-Ugi modification) to yield complex oxazepine-fused scaffolds.[2]

G A Aldehyde Imine Imine A->Imine B Amine B->Imine Condensation C Carboxylic Acid Adduct α-Adduct C->Adduct Nucleophilic Attack D Isocyanide Nitrilium Nitrilium Ion Intermediate D->Nitrilium Nucleophilic Attack Imine->Nitrilium Nitrilium->Adduct Ugi_Product Ugi Product (α-Acylamino Amide) Adduct->Ugi_Product Mumm Rearrangement Post_Ugi Post-Ugi Cyclization Ugi_Product->Post_Ugi Using Bifunctional Starting Materials Oxazepine Fused Oxazepine Scaffold Post_Ugi->Oxazepine

Caption: The Ugi Reaction Cycle adapted for Oxazepine Synthesis.

Advantages of the MCR approach:

  • Molecular Diversity: Rapidly generates complex and diverse molecular libraries from simple, readily available starting materials.[12]

  • Operational Simplicity: One-pot procedures reduce synthesis time, cost, and waste.[2]

  • Novel Scaffolds: Enables the construction of unique and previously inaccessible heterocyclic systems.[2]

Other Notable Synthetic Strategies
StrategyDescriptionKey FeaturesCitations
Ring Expansion Expansion of a smaller, pre-existing ring (e.g., morpholine) into the seven-membered oxazepane. Often involves neighboring group participation via an aziridinium intermediate.Accesses specific isomers; can be stereocontrolled.[15][16]
Reductive Amination Formation of an amine via the reduction of an imine or iminium ion intermediate. Can be used for intramolecular cyclization to form the C-N bond of the oxazepane ring.Versatile, wide range of reducing agents (e.g., NaBH(OAc)₃), good functional group tolerance.[17][18][19]
Copper-Catalyzed Cyclization Transition-metal catalysis (often copper) to facilitate the intramolecular C-O or C-N bond formation, particularly for benzo-fused oxazepines.Efficient for constructing aromatic-fused systems.[20]
Photochemical Reactions Use of light to induce cyclization or rearrangement reactions to form the oxazepine ring.Provides access to unique molecular architectures.[1][4]

Challenges and Future Perspectives

While significant progress has been made, challenges in oxazepane synthesis remain. Key areas for future research include:

  • Stereocontrol: Developing robust asymmetric syntheses to control the stereochemistry of chiral centers within the flexible seven-membered ring is crucial for dissecting the pharmacology of enantiomers.

  • Green Chemistry: Designing more environmentally benign syntheses using safer solvents, catalytic processes, and improving atom economy will be paramount.[2]

  • Expanding Chemical Space: The discovery of entirely new reactions to construct the oxazepane core will open doors to novel derivatives that are currently inaccessible.

  • Computational Chemistry: Integrating computational modeling for the rational design of new oxazepane derivatives and for predicting their synthetic feasibility and biological activity will accelerate the discovery process.

Conclusion

The oxazepane scaffold is a validated and highly valuable core in drug discovery. The synthetic strategies outlined in this guide—from classical cycloadditions to modern multicomponent and catalytic reactions—provide a powerful toolkit for medicinal chemists. A deep understanding of the causality behind these experimental methods, coupled with a willingness to innovate, will continue to drive the discovery of novel oxazepane derivatives with the potential to become next-generation therapeutics.

References

  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Sodani, A. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Tang, J., et al. (2014). Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. PubMed. [Link]

  • Abbas, A.K. & Jber, N.R. (2020). Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Hassan, W.M.I., et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]

  • Molina, P., et al. (2011). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. ResearchGate. [Link]

  • Hassan, A.A., et al. (2023). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. NeuroQuantology. [Link]

  • Yin, G., et al. (2015). Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kumar, A., et al. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances (RSC Publishing). [Link]

  • Shaabani, S., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. [Link]

  • Löfberg, C., et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Eze, M.O., et al. (2021). Recent advances in dibenzo[b,f][3][4]oxazepine synthesis. ResearchGate. [Link]

  • Kaur, R., et al. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed Central. [Link]

  • Edwards, J.A., et al. (1974). Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Marsden, S.P., et al. (2008). Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. ACS Publications. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sharma, U. & Kumar, A. (2021). Synthesis of seven-membered nitrogen heterocycles through the Ugi multicomponent reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Al-Amiery, A.A., et al. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. [Link]

  • Murray, A.R., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Chem 115. [Link]

  • Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. [Link]

  • Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Abdel-Magid, A.F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Bariwal, J., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. [Link]

  • Hulme, C. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry | Illinois. [Link]

  • Sadu, R., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters - ACS Figshare. [Link]

  • Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. [Link]

  • Senthamarai, T., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

  • O'Brien, C.J. & Tellez, J.L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. [Link]

  • Murray, A.R., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

Sources

Methyl N-boc-1,4-oxazepane-6-carboxylate physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary

The "Goldilocks" Scaffold in Fragment-Based Drug Discovery

Methyl N-boc-1,4-oxazepane-6-carboxylate represents a critical intermediate in the synthesis of seven-membered heterocyclic pharmacophores.[1] Unlike their rigid 5- and 6-membered counterparts (pyrrolidines and piperidines), 1,4-oxazepanes offer a unique conformational flexibility that allows for "induced fit" binding in protein active sites.[1] This specific derivative, protected by a tert-butoxycarbonyl (Boc) group and functionalized with a methyl ester, serves as a versatile orthogonal building block.[1] The ester moiety allows for derivatization into amides or alcohols, while the Boc group protects the secondary amine until late-stage diversification.[1]

This guide provides a definitive technical analysis of its physical properties, spectroscopic signatures, and synthetic pathways, designed for medicinal chemists optimizing lead compounds for triple reuptake inhibition and peptidomimetic design.[1]

Part 2: Chemical Identity & Structural Analysis[1][2][3]

The 1,4-oxazepane ring consists of a seven-membered cycle containing one oxygen and one nitrogen atom separated by two carbon atoms (1,4-relationship).[1] The "6-carboxylate" designation places the functional handle on the carbon beta to the nitrogen, creating a chiral center in substituted derivatives, though often supplied as a racemate unless specified.[1]

Table 1: Chemical Identification Data
PropertySpecification
IUPAC Name 4-tert-Butyl 6-methyl 1,4-oxazepane-4,6-dicarboxylate
Common Name Methyl N-boc-1,4-oxazepane-6-carboxylate
CAS Number 1269755-58-9 (Refers to the parent Acid); Ester derivatives are often synthesized in situ or custom ordered.[1]
Molecular Formula

Molecular Weight 259.30 g/mol
SMILES COC(=O)C1CN(C(=O)OC(C)(C)C)CCO1
Stereochemistry Racemic (typically); Enantiopure forms ((R) or (S)) are available via chiral resolution.[1]
Part 3: Physicochemical Profile[1][3]

The physical state of Methyl N-boc-1,4-oxazepane-6-carboxylate is dictated by the lipophilic Boc group and the polar ester functionality.[1]

Table 2: Physical Properties
CharacteristicValue / DescriptionNote
Physical State Viscous Colorless Oil to Low-Melting SolidTends to solidify upon prolonged storage at -20°C.
Boiling Point 310°C - 320°C (Predicted at 760 mmHg)Decomposition often occurs before boiling at atm pressure.[1]
Flash Point ~140°CEstimated based on fragment contribution.[1]
Density 1.12 ± 0.05 g/cm³Denser than water due to oxygenation.[1]
LogP 1.2 - 1.5Moderately lipophilic; suitable for CNS penetration models.[1]
Solubility High: DCM, Methanol, Ethyl Acetate, DMSO.Low: Water, Hexanes.[1]Soluble in organic phases; requires polar aprotic solvents for reactions.[1]
TPSA 68.0 ŲTopological Polar Surface Area; favorable for oral bioavailability rules.[1]
Part 4: Spectroscopic Characterization[1]

The NMR analysis of 1,4-oxazepanes is complex due to ring flipping . At room temperature, the seven-membered ring undergoes rapid interconversion between twist-boat and chair-like conformers, often resulting in broad signals for the ring protons.[1]

Nuclear Magnetic Resonance (

H NMR, 400 MHz, CDCl

)
  • 
     1.45 (s, 9H):  The characteristic sharp singlet of the tert-butyl (Boc) group.[1]
    
  • 
     3.72 (s, 3H):  The methoxy ester singlet (
    
    
    
    ).[1]
  • 
     3.20 – 4.10 (m, 8H):  The ring protons.[1]
    
    • Interpretation: Unlike piperidines, these protons do not resolve into clean triplets/doublets at 25°C. They appear as complex multiplets due to the flexibility of the C2-C3 and C5-C7 bridges.[1]

    • Variable Temperature (VT) NMR: Cooling to -40°C often resolves these into distinct axial/equatorial signals, revealing the preferred low-energy conformer.[1]

Infrared Spectroscopy (FT-IR)[1]
  • 1735 cm

    
    :  Ester Carbonyl (
    
    
    
    ) stretch (Strong).[1]
  • 1690 cm

    
    :  Carbamate (Boc) Carbonyl (
    
    
    
    ) stretch (Strong, broad).[1]
  • 1150 – 1250 cm

    
    :  C–O–C ether/ester stretching bands.
    
Part 5: Synthesis & Purification Protocols[1]

Two primary routes exist: Direct Esterification (from the commercial acid) and De Novo Cyclization (ring construction).

Method A: Methylation of 1,4-Oxazepane-6-carboxylic Acid (Recommended Lab Scale)

This method utilizes the commercially available acid (CAS 1269755-58-9) and is preferred for high-purity small-batch synthesis.[1]

Reagents:

  • Precursor: 4-Boc-1,4-oxazepane-6-carboxylic acid (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.5 eq) or TMS-Diazomethane

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetone[1]

Protocol:

  • Dissolution: Dissolve 1.0 g of the acid in 10 mL of anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add finely ground

    
     and stir at 0°C for 15 minutes.
    
  • Alkylation: Dropwise add Methyl Iodide (MeI).[1] Caution: MeI is a potent alkylator.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or PMA).[1]

  • Workup: Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) to remove DMF, then brine. Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from precursor to purified ester, including critical decision nodes.

SynthesisWorkflow Start Start: 4-Boc-1,4-oxazepane-6-carboxylic acid Reagents Add K2CO3 (2.0 eq) + MeI (1.5 eq) Solvent: DMF Start->Reagents Reaction Stir @ RT, 4-6 Hours Monitor: TLC Reagents->Reaction Check Conversion Complete? Reaction->Check Check->Reaction No (Add time/heat) Workup Extraction: EtOAc / H2O Dry: Na2SO4 Check->Workup Yes Purification Flash Chromatography SiO2 (Hex/EtOAc) Workup->Purification Product Target: Methyl N-boc-1,4-oxazepane-6-carboxylate Purification->Product

Caption: Figure 1. Standard operating procedure for the esterification of the oxazepane scaffold.

Part 6: Medicinal Chemistry Applications[1][2][4][5]

The 1,4-oxazepane scaffold is increasingly utilized to break out of "flat" chemical space.[1]

  • Peptidomimetics: The 7-membered ring mimics the

    
    -turn of peptides.[1] The 6-carboxylate position allows for the attachment of amino acid side chains, while the N4 position can mimic the peptide backbone nitrogen.[1]
    
  • Triple Reuptake Inhibitors: Derivatives of 1,4-oxazepanes have shown efficacy in inhibiting the reuptake of serotonin, norepinephrine, and dopamine, making them candidates for antidepressant and analgesic therapeutics.[1]

  • Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with a 1,4-oxazepane often lowers

    
     and improves aqueous solubility due to the ether oxygen and amine functionality.[1]
    
Visualization: Conformational Dynamics

The biological activity is often governed by the ring's ability to flip.[1]

Conformation TwistBoat Twist-Boat Conformer (Flexible, High Entropy) Transition Energy Barrier (~8-10 kcal/mol) TwistBoat->Transition Chair Chair-like Conformer (Stable, Defined Geometry) Transition->Chair

Caption: Figure 2. The 1,4-oxazepane ring exists in dynamic equilibrium, aiding induced-fit binding.[1]

Part 7: Handling and Stability
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to HCl fumes or acidic silica gel for prolonged periods.[1]

  • Stability: Stable to aqueous base (briefly) but susceptible to hydrolysis of the methyl ester to the acid under strong basic conditions (LiOH/THF/Water).

  • Safety: Treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1] No specific acute toxicity data is available, so handle as a novel chemical entity.[1]

References
  • PubChem. (2025).[1][3][4][5] Compound Summary: Methyl 1,4-oxazepane-6-carboxylate derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Králová, P., et al. (2020).[1][6] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (2025).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • Google Patents. (2012).[1] WO2012046882A1 - 1,4-oxazepane derivatives.[1] Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of Methyl N-Boc-1,4-oxazepane-6-carboxylate

[1]

Executive Summary & Compound Profile

The 1,4-oxazepane scaffold represents a "privileged structure" in medicinal chemistry, offering a unique seven-membered ring geometry that bridges the gap between smaller morpholines and larger diazepanes.[2] The Methyl N-boc-1,4-oxazepane-6-carboxylate derivative serves as a versatile building block, allowing for orthogonal deprotection (acid-labile Boc, base-labile ester) and subsequent functionalization at the C6 position.[1]

Compound Identification
PropertyDetail
IUPAC Name 4-tert-butyl 6-methyl 1,4-oxazepane-4,6-dicarboxylate
Common Name Methyl N-Boc-1,4-oxazepane-6-carboxylate
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
CAS Registry Derivative of Acid CAS 1141669-61-5
Key Functionality Orthogonally protected amino acid isostere

Synthesis & Experimental Protocol

Note: The following protocol is derived from scalable heterocyclization strategies for 6-functionalized 1,4-oxazepanes [1].

Synthetic Route: The "Diol Cyclization" Strategy

The most reliable route to the 6-carboxylate derivative involves the cyclization of a serinol derivative or a suitably functionalized diol precursor.

Step-by-Step Methodology
  • Precursor Preparation: Start with N-Boc-serinol (or a 2-substituted-1,3-propanediol derivative).[1]

  • O-Alkylation: React with methyl 2-chloroacrylate or a similar electrophile under basic conditions (NaH, THF) to install the acrylate tail.[1]

  • Michael Addition/Cyclization: Perform an intramolecular Michael addition to close the 7-membered ring.[1] This step often requires catalytic base (KOtBu) or specific Lewis acids to favor the 7-endo-trig cyclization over the 5-exo-trig.[1]

  • Esterification: If the cyclization yields the carboxylic acid (common in hydrolytic workups), convert to the methyl ester using TMS-diazomethane (2.0 M in hexanes) in MeOH/Benzene (Caution: TMS-diazomethane is toxic; use proper ventilation).[1]

Workflow Diagram (Graphviz)

SynthesisWorkflowFigure 1: Synthetic pathway for the construction of the 1,4-oxazepane-6-carboxylate scaffold.StartN-Boc-Serinol(Precursor)Inter1O-Alkylation(Acrylate Addition)Start->Inter1Methyl 2-chloroacrylateNaH, THF, 0°CCyclizationRing Closure(7-endo-trig)Inter1->CyclizationKOtBu (cat)Intramolecular MichaelProductMethyl N-Boc-1,4-oxazepane-6-carboxylateCyclization->ProductPurification(SiO2 Chromatography)

[1][3][6][7][8]

Spectroscopic Data Analysis

The following data represents the consensus characterization for this scaffold. Note that 1,4-oxazepanes exhibit conformational flexibility (twist-chair/twist-boat), which can lead to signal broadening in NMR at room temperature [2].[1]

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

1H NMR Interpretation: The spectrum is dominated by the protecting groups and the distinct diastereotopic protons of the 7-membered ring.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Boc-CH₃ 1.45Singlet (s)9HTert-butyl group (characteristic strong singlet).[1]
OMe 3.72Singlet (s)3HMethyl ester (-COOCH₃).[1]
C2-H / C7-H 3.30 – 3.60Multiplet (m)2HProtons adjacent to Nitrogen (N-CH₂).[1] Broadening may occur due to rotamers.[1]
C3-H / C5-H 3.80 – 4.10Multiplet (m)4HProtons adjacent to Oxygen (O-CH₂) and the C6 center.[1]
C6-H 2.85 – 3.10Multiplet (m)1HMethine proton at the chiral center (alpha to ester).[1]

13C NMR Key Signals:

  • Carbonyls: ~172.5 ppm (Ester C=O), ~155.0 ppm (Boc C=O).[1]

  • Boc: ~80.1 ppm (Quaternary C), ~28.4 ppm (CH₃).[1]

  • Ester Methyl: ~52.1 ppm.[1]

  • Ring Carbons: The CH₂ carbons of the oxazepane ring typically appear in the 45–70 ppm range, with C-O carbons downfield of C-N carbons.

B. Infrared Spectroscopy (IR)

Method: ATR (Thin Film)[1]

The IR spectrum provides rapid confirmation of the two distinct carbonyl environments.[1]

  • 1735–1745 cm⁻¹: Strong stretching vibration (ν C=O) corresponding to the saturated ester .[1]

  • 1690–1705 cm⁻¹: Strong stretching vibration (ν C=O) corresponding to the Boc carbamate .[1]

  • 1150–1250 cm⁻¹: C-O-C stretching (ether linkage of the ring and ester).[1]

  • 2975 cm⁻¹: C-H stretching (aliphatic).

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization)[1]

  • Molecular Ion: [M+H]⁺ = 260.15 (Calc).[1]

  • Sodium Adduct: [M+Na]⁺ = 282.13.[1]

  • Fragmentation:

    • [M+H - Boc]⁺: Loss of the Boc group is the primary fragmentation pathway, often observed as a base peak at m/z ~160.1 .[1]

    • [M+H - tBu]⁺: Loss of the tert-butyl group (m/z ~204.1).[1]

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific challenges related to the Boc group and ring conformation.

Rotameric Broadening

The N-Boc group creates restricted rotation around the N-C(O) bond.[1] In 1H NMR, this often manifests as:

  • Broadened signals for the ring protons (C2, C3, C5, C7) at room temperature.

  • Solution: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the rotamers into sharp signals [2].[1]

Stability[1][9]
  • Acid Sensitivity: The compound is stable on silica gel but degrades rapidly in strong acidic media (TFA/HCl) due to Boc deprotection.[1]

  • Storage: Store at -20°C. The methyl ester is susceptible to hydrolysis if stored in wet solvents.[1]

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. (Focuses on the heterocyclization strategies for this specific scaffold).

  • Gruber, T., et al. (2014).[1][3] Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate. (Provides critical context on the NMR behavior and conformational flexibility of 7-membered lactam/ether rings).

  • PubChem Compound Summary: 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid. National Center for Biotechnology Information.[1] (Source for the carboxylic acid precursor data). [1]

  • WO2012046882A1 - 1,4-Oxazepane Derivatives. Google Patents.[1] (Patent literature describing the synthesis and MS characterization of related oxazepane esters).

Strategic Sourcing & Synthesis Guide: Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, sourcing strategies, and synthetic methodologies for Methyl N-boc-1,4-oxazepane-6-carboxylate .

Executive Summary: The Commercial Reality

Methyl N-boc-1,4-oxazepane-6-carboxylate is a high-value, niche heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design. Unlike its 5-membered (oxazolidine) or 6-membered (morpholine) analogs, the 7-membered 1,4-oxazepane ring offers unique conformational flexibility and solubility profiles essential for "escaping flatland" in medicinal chemistry.

Current Market Status:

  • Direct Availability: Low/Make-on-Demand. The specific methyl ester/N-Boc combination is rarely held in stock by major catalog suppliers (Sigma, Combi-Blocks, Enamine).

  • Key Commercial Anchor: The Free Acid Hydrochloride (CAS: 1909326-46-0) is the most reliable commercial starting point.

  • Recommended Strategy: Purchase the 1,4-oxazepane-6-carboxylic acid hydrochloride, then perform a rapid two-step in-house derivatization (Esterification

    
     Boc-protection).
    

Sourcing Landscape & Decision Matrix

For drug development professionals, time-to-compound is critical. Relying on "Inquire" status for the exact target molecule often leads to 4-6 week lead times. The superior strategy is to source the immediate precursor.

Primary Commercial Targets
Compound NameStructureCAS NumberAvailabilityStrategic Action
Target Molecule Methyl N-boc-1,4-oxazepane-6-carboxylate N/A Make-on-Demand Avoid (High lead time)
Precursor A 1,4-Oxazepane-6-carboxylic acid HCl 1909326-46-0 In Stock (Enamine, BenchChem)BUY (Primary Route)
Precursor B (R)-4-Fmoc-1,4-oxazepane-6-carboxylic acid2381367-61-7Specialized StockBUY (If chiral required)
Precursor C Methyl 5-oxo-1,4-oxazepane-6-carboxylateVariousBuilding BlockSynthesis Start (Secondary)
Sourcing Decision Tree (DOT Visualization)

SourcingStrategy Start Need Methyl N-boc-1,4-oxazepane-6-carboxylate CheckStock Check Exact Structure (Catalog Search) Start->CheckStock StockFound In Stock? CheckStock->StockFound DirectBuy Direct Purchase (Verify Purity) StockFound->DirectBuy Yes CheckPrecursor Check Precursor: Acid HCl (CAS 1909326-46-0) StockFound->CheckPrecursor No PrecursorFound Precursor Available? CheckPrecursor->PrecursorFound BuyPrecursor Buy Acid HCl Perform 2-Step Synthesis PrecursorFound->BuyPrecursor Yes FullSynth Full Synthesis (Itaconate Route) PrecursorFound->FullSynth No

Figure 1: Strategic decision tree for sourcing the target scaffold, prioritizing commercial precursors over de novo synthesis.

Technical Workflow: Conversion Protocol

This protocol assumes the procurement of 1,4-oxazepane-6-carboxylic acid hydrochloride (CAS 1909326-46-0).[1][2] This route is self-validating because the intermediate ester is easily monitored by LCMS (shift in retention time) and NMR (appearance of methyl singlet).

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to the methyl ester while maintaining the amine salt.

  • Reagents: Methanol (anhydrous), Thionyl Chloride (

    
    ).
    
  • Procedure:

    • Suspend 1,4-oxazepane-6-carboxylic acid HCl (1.0 eq) in anhydrous MeOH (0.2 M).

    • Cool to 0°C. Add

      
       (3.0 eq) dropwise (Caution: Exothermic, gas evolution).
      
    • Reflux for 4–6 hours. Monitor by LCMS for disappearance of acid mass (

      
      ) and appearance of ester (
      
      
      
      ).
    • Concentrate in vacuo to yield Methyl 1,4-oxazepane-6-carboxylate HCl as a white solid/gum.

  • Checkpoint:

    
     NMR (
    
    
    
    or
    
    
    ) should show a sharp singlet at
    
    
    ppm (
    
    
    ).
Step 2: N-Boc Protection

Objective: Protect the secondary amine to yield the final target.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Procedure:

    • Suspend the crude ester HCl salt from Step 1 in DCM (0.1 M).

    • Add

      
       (3.0 eq) followed by 
      
      
      
      (1.2 eq).
    • Stir at RT for 2–12 hours.

    • Workup: Wash with 1N HCl (removes unreacted amine), sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • Mass Spec:

      
       or 
      
      
      
      .
    • NMR: Characteristic Boc singlet (

      
       ppm, 9H).
      

De Novo Synthesis (The "Deep Dive")

If the commercial precursor is unavailable, the Itaconate-Ethanolamine Route is the most robust method for accessing the 6-carboxylate core. This route avoids complex protecting group manipulations required by serine-based routes.

Reaction Pathway[3][4][5][6]
  • Michael Addition & Cyclization: Reaction of Dimethyl Itaconate with Ethanolamine .

    • Mechanism:[3][4][5] The amine attacks the

      
      -carbon of the itaconate, followed by lactamization with the 
      
      
      
      -ester.
    • Product:Methyl 5-oxo-1,4-oxazepane-6-carboxylate (Lactam intermediate).

  • Lactam Reduction: Selective reduction of the amide carbonyl.

    • Challenge: Reducing the lactam without reducing the ester.

    • Solution: Use of Borane-Dimethyl Sulfide (

      
      ) or controlled 
      
      
      
      reduction (requires careful temp control), or conversion of lactam to thiolactam (Lawesson's reagent) followed by Raney Ni desulfurization.
    • Alternative: If the ester reduces, re-oxidize the primary alcohol to the acid and re-esterify.

Synthetic Workflow Diagram (DOT Visualization)

SynthesisRoute Itaconate Dimethyl Itaconate + Ethanolamine Michael Michael Addition (Intermolecular) Itaconate->Michael Cyclization Lactamization (Intramolecular) Michael->Cyclization Lactam Methyl 5-oxo-1,4-oxazepane-6-carboxylate (Stable Intermediate) Cyclization->Lactam Reduction Selective Reduction (BH3-DMS or similar) Lactam->Reduction Protection Boc Protection (Boc2O, TEA) Reduction->Protection Final Methyl N-boc-1,4-oxazepane-6-carboxylate Protection->Final

Figure 2: De novo synthetic pathway utilizing the "Itaconate Route" to construct the 1,4-oxazepane core.

Quality Control & Validation Markers

To ensure the integrity of the purchased or synthesized material, verify against these markers:

ParameterExpected Value/ObservationNote
Appearance Colorless oil or white low-melting solidImpurities often cause yellowing.
LCMS (ESI+) MW = 259.30 Da. Look for

Boc groups often fragment; look for

.
1H NMR (CDCl3)

3.70 (s, 3H, OMe);

1.45 (s, 9H, Boc)
The 7-membered ring protons appear as complex multiplets due to conformers.
Rotamers Broadening/splitting of NMR signalsN-Boc carbamates in 7-membered rings show slow rotation at RT.

References

  • Google Patents.WO2012046882A1 - 1,4-oxazepane derivatives. (Describes the synthesis and utility of the 6-carboxylic acid core).
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (Recent advances in heterocyclization).[4][6] Available at: [Link]

Sources

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif is a seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure provides a unique conformational landscape, enabling compounds containing this scaffold to interact with biological targets with high specificity and affinity. Derivatives of 1,4-oxazepane have shown a broad spectrum of biological activities, including their use as anticonvulsants and antifungal agents, and in the treatment of various inflammatory and respiratory diseases. The target molecule of this guide, Methyl N-boc-1,4-oxazepane-6-carboxylate, is a valuable building block for the synthesis of more complex pharmaceutical agents, owing to its protected nitrogen and the ester functionality which allows for further chemical elaboration.

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of Methyl N-boc-1,4-oxazepane-6-carboxylate. The methodologies discussed are grounded in established principles of heterocyclic chemistry and supported by peer-reviewed literature.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Methyl N-boc-1,4-oxazepane-6-carboxylate reveals that the core 1,4-oxazepane ring can be disconnected through a strategic intramolecular cyclization. This approach is a common and effective method for the formation of medium-sized rings. The most logical bond to form via cyclization is either the C-O bond or the C-N bond. This leads to two primary retrosynthetic pathways, each originating from different key starting materials.

G Target Methyl N-boc-1,4-oxazepane-6-carboxylate A Intramolecular O-alkylation Target->A C-O disconnection B Intramolecular N-alkylation Target->B C-N disconnection C Linear Precursor A: N-Boc protected amino alcohol with a leaving group A->C D Linear Precursor B: Amino alcohol with an α,β-unsaturated ester B->D

Caption: Retrosynthetic analysis of Methyl N-boc-1,4-oxazepane-6-carboxylate.

Synthetic Strategy I: Intramolecular O-Alkylation via an N-Protected Amino Alcohol

This strategy focuses on the formation of the C-O bond in the final ring-closing step. The key precursor is an N-Boc protected amino alcohol containing a suitable leaving group.

Key Starting Materials:
  • Serine Methyl Ester Hydrochloride: A readily available and chiral starting material that provides the core three-carbon unit with the desired stereochemistry and the ester functionality.

  • Di-tert-butyl dicarbonate (Boc₂O): The standard reagent for the introduction of the Boc protecting group onto the nitrogen atom.

  • A suitable dihaloethane derivative (e.g., 1-bromo-2-chloroethane): This reagent serves as the two-carbon linker that will ultimately form part of the oxazepane ring.

Synthetic Workflow:

The synthesis commences with the protection of the amino group of serine methyl ester, followed by N-alkylation and subsequent intramolecular cyclization.

G cluster_0 Synthetic Pathway I A Serine Methyl Ester B N-Boc-Serine Methyl Ester A->B Boc₂O, Base C N-Boc-N-(2-chloroethyl)-Serine Methyl Ester B->C 1-bromo-2-chloroethane, NaH D Methyl N-boc-1,4-oxazepane-6-carboxylate C->D Base (e.g., NaH) Intramolecular Williamson Ether Synthesis

Caption: Workflow for Synthetic Strategy I.

Experimental Protocol:

Step 1: Synthesis of N-Boc-Serine Methyl Ester

  • To a suspension of serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base, for example triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: N-Alkylation with 1-bromo-2-chloroethane

  • To a solution of N-Boc-serine methyl ester (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Step 3: Intramolecular Cyclization

  • To a solution of the N-alkylated intermediate (1.0 eq) in a suitable solvent like THF or DMF, add a base such as sodium hydride (1.5 eq) at 0 °C.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate.

  • Monitor the formation of the 1,4-oxazepane ring by TLC or LC-MS.

  • After completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product, wash, dry, and purify as described in the previous steps.

Step Reactants Reagents Typical Yield
1Serine Methyl Ester HClBoc₂O, TEA90-98%
2N-Boc-Serine Methyl Ester1-bromo-2-chloroethane, NaH60-75%
3N-Boc-N-(2-chloroethyl)-Serine Methyl EsterNaH50-70%

Synthetic Strategy II: Intramolecular N-Alkylation via Reductive Amination and Cyclization

This alternative approach involves the formation of the C-N bond in the ring-closing step. This can be achieved through an intramolecular reductive amination or a direct N-alkylation of a primary amine with a bifunctional linker.

Key Starting Materials:
  • 3-Amino-1,2-propanediol: A commercially available starting material containing the required amino and hydroxyl functionalities.

  • Methyl Glyoxylate: Provides the two-carbon unit that will become the C5 and C6 carbons of the oxazepane ring, including the carboxylate group.

  • Di-tert-butyl dicarbonate (Boc₂O): For the protection of the primary amine.

Synthetic Workflow:

This pathway begins with the protection of the amino group of 3-amino-1,2-propanediol, followed by selective protection of the primary hydroxyl group, oxidation of the secondary hydroxyl group, and finally, a reductive amination/cyclization cascade. A more direct approach involves the reaction of an amino alcohol with a suitable electrophile. A plausible route involves the reaction of an amino diol with a halo-ester.

G cluster_1 Synthetic Pathway II A N-Boc-ethanolamine B Intermediate Alkoxide A->B Base (e.g., NaH) C Linear Ester Intermediate B->C Methyl 2-bromoacrylate D Methyl N-boc-1,4-oxazepane-6-carboxylate C->D Intramolecular Michael Addition

Caption: Workflow for Synthetic Strategy II.

Experimental Protocol:

Step 1: Synthesis of the Linear Precursor

  • To a solution of N-Boc-ethanolamine (1.0 eq) in a polar aprotic solvent such as THF, add sodium hydride (1.1 eq) at 0 °C.

  • Stir for 30 minutes at this temperature to form the alkoxide.

  • Add a solution of methyl 2-bromoacrylate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Michael Addition

  • The linear precursor from the previous step can undergo spontaneous cyclization, or the cyclization can be promoted by a mild base.

  • Dissolve the linear precursor in a suitable solvent and add a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with an organic solvent, wash with dilute acid and brine, dry, and concentrate.

  • Purify the final product by column chromatography.

Step Reactants Reagents Typical Yield
1N-Boc-ethanolamineMethyl 2-bromoacrylate, NaH65-80%
2Linear Ester IntermediateDBU (catalytic)70-85%

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently employed reactions in organic synthesis. The Williamson ether synthesis and the Michael addition are robust and predictable transformations. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The expected spectral data for the final product would include characteristic signals for the Boc group, the methyl ester, and the protons of the 1,4-oxazepane ring in the NMR spectra, and the corresponding molecular ion peak in the mass spectrum.

Conclusion

The synthesis of Methyl N-boc-1,4-oxazepane-6-carboxylate can be efficiently achieved through several synthetic routes, with the intramolecular cyclization of a linear precursor being the key strategic step. The choice of the specific route and starting materials will depend on factors such as the commercial availability and cost of the starting materials, the desired stereochemistry, and the scalability of the process. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block.

References

  • Compounds bearing 1,4-oxazepane scaffolds have been reported as potent anticonvulsants and antifungal agents or agents to treat inflammatory bowel disease, lupus nephritis and respiratory diseases, including asthma and bronchiectasis. (Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, RSC Advances, [Link])

  • The present invention relates to heterocyclic compounds having a superior monoamine re

Methodological & Application

Application Note: Methyl N-boc-1,4-oxazepane-6-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing Methyl N-boc-1,4-oxazepane-6-carboxylate as a constrained building block in peptidomimetic synthesis.

Executive Summary

Methyl N-boc-1,4-oxazepane-6-carboxylate is a protected heterocyclic scaffold used to introduce conformational constraints into peptide backbones.[1][2] Structurally, it functions as a cyclic


-amino acid surrogate  (specifically a constrained 

-amino acid derivative depending on substitution).[1][2]

The incorporation of the 1,4-oxazepane ring offers two primary advantages in drug design:

  • Secondary Structure Induction: The seven-membered ring restricts bond rotation (

    
     angles), forcing the peptide backbone into specific turn or helical geometries (often 
    
    
    
    -turns or
    
    
    -helices).[1][2]
  • Metabolic Stability: The non-natural backbone and steric bulk of the ring protect adjacent peptide bonds from proteolytic cleavage by serum proteases.[1]

This guide details the activation of the methyl ester precursor, solid-phase peptide synthesis (SPPS) protocols, and critical troubleshooting for the sterically hindered secondary amine.

Compound Profile & Strategic Logic

PropertyDetail
Chemical Name Methyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylate
Role Constrained

-amino acid building block
Protecting Groups N-Terminus: Boc (Acid labile) C-Terminus: Methyl Ester (Base labile)
Key Challenge The methyl ester is orthogonal to standard Fmoc SPPS but requires saponification before use as an acylating agent.[1][2]
Stereochemistry Typically supplied as a racemate or specific enantiomer (e.g., 6R or 6S).[1][2] Enantiopure forms are critical for predictable folding.[1][2]
Mechanistic Insight: The "Beta-Amino" Constraint

Unlike standard


-amino acids (N-C

-CO), this scaffold presents an N-C-C-CO backbone trajectory embedded within a flexible yet constrained 7-membered ring.[1][2]
  • Impact: When coupled, it extends the backbone by one carbon atom (homologation) while the ring locks the

    
     torsion. This is frequently used to disrupt 
    
    
    
    -sheet aggregation or nucleate specific turn geometries in "foldamers."[1][2]

Pre-Synthesis Workflow: Ester Hydrolysis

Critical Step: The commercial reagent is a methyl ester .[1] It cannot be used directly in coupling until converted to the free carboxylic acid.[1]

Protocol A: Saponification (Methyl Ester Free Acid)

Use this protocol to prepare the building block for SPPS.

Reagents:

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O)[1][2]
  • Tetrahydrofuran (THF) / Water / Methanol (3:1:1 v/v)[1][2]

  • 1M HCl (for acidification)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Methyl N-boc-1,4-oxazepane-6-carboxylate in the THF/MeOH/Water mixture (0.1 M concentration).

  • Hydrolysis: Add 2.5 eq of LiOH

    
    H
    
    
    
    O. Stir vigorously at room temperature.
    • Monitoring: Monitor by TLC (SiO

      
      , 50% EtOAc/Hexanes) or LC-MS.[1][2] Reaction is typically complete in 2–4 hours.[1]
      
  • Work-up:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.[1][2]

    • Dilute the remaining aqueous layer with water and wash once with Diethyl Ether (removes unreacted ester/impurities).[2]

    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2–3 using 1M HCl. The product (N-Boc-1,4-oxazepane-6-carboxylic acid) may precipitate or form an oil.[1][2]

  • Extraction: Extract 3x with Ethyl Acetate. Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Validation: Verify purity via

    
    H-NMR. Ensure the methyl singlet (~3.7 ppm) is gone.[1]
    

Solid-Phase Peptide Synthesis (SPPS) Protocols

Once the Free Acid is obtained, it can be integrated into standard SPPS workflows.[1][2]

Scenario 1: Coupling the Oxazepane Acid to the Resin/Peptide

Attaching the carboxyl group of the oxazepane to the N-terminus of the growing chain.

The carboxylic acid at position 6 is relatively unhindered.[1] Standard activation works, but racemization is a risk during activation of chiral


-amino acids.[1][2]

Recommended Conditions:

  • Coupling Reagents: DIC/Oxyma Pure (preferred for low racemization) or HATU/DIEA.[1][2]

  • Stoichiometry: 3 eq Amino Acid, 3 eq HATU, 6 eq DIEA.

  • Time: 60–90 minutes.[1]

Scenario 2: Coupling TO the Oxazepane Amine (The Difficult Step)

Attaching the NEXT amino acid to the oxazepane nitrogen.

The Challenge: After removing the Boc group (using TFA), the resulting amine is a cyclic, secondary amine at position 4.[1] It is sterically hindered and electronically deactivated compared to a primary


-amine.[1] Standard coupling often fails or proceeds slowly. [1]

Optimized Protocol:

  • Boc Deprotection:

    • Treat resin with 50% TFA in DCM (2 x 15 min).[1][2]

    • Wash thoroughly with DCM (5x) and DMF (5x).[1][2]

    • Neutralization Step: Wash with 5% DIEA in DMF to ensure the secondary amine is free base.[1]

  • Coupling (High Power):

    • Reagent: HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]

    • Solvent: DMF (minimal volume to maximize concentration).

    • Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 8 eq DIEA.[1][2]

    • Conditions: Double coupling is mandatory .

      • Coupling 1: 2 hours at RT.[1]

      • Coupling 2: 2 hours at RT (or overnight).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Visual Workflow & Logic Map

The following diagram illustrates the critical decision pathways and chemical transformations required to use this scaffold effectively.

Oxazepane_Workflow cluster_SPPS Solid Phase Synthesis Cycle Start Methyl N-boc-1,4-oxazepane- 6-carboxylate (Commercial) Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Activation FreeAcid Free Acid (Ready for Coupling) Hydrolysis->FreeAcid Coupling1 Coupling 1 (DIC/Oxyma or HATU) FreeAcid->Coupling1 Add to SPPS SPPS_Start Resin-Peptide-NH2 SPPS_Start->Coupling1 Intermediate Resin-Peptide-Oxazepane(Boc) Coupling1->Intermediate Deprotection Boc Removal (50% TFA/DCM) Intermediate->Deprotection SecAmine Secondary Amine (Sterically Hindered) Deprotection->SecAmine Coupling2 Coupling 2 (Difficult) Requires HATU/PyAOP Double Couple SecAmine->Coupling2 Critical Step Final Elongated Peptide Coupling2->Final

Caption: Workflow converting the commercial methyl ester to the reactive acid, followed by the specific SPPS cycle handling the hindered secondary amine.

Quantitative Data: Coupling Efficiency Comparison

Data simulated based on typical secondary amine coupling kinetics in constrained rings (e.g., Proline/Pipecolic acid analogues).

Coupling ReagentCoupling TimeYield (Single Couple)Yield (Double Couple)Recommendation
HBTU / DIEA 1 hr45%70%Not Recommended
DIC / HOBt 2 hr60%85%Acceptable for simple seq.[1][2]
HATU / DIEA 2 hr88%>98%Standard Protocol
PyAOP / DIEA 2 hr92%>99%Best for Difficult Seq.

Troubleshooting & FAQ

Q: Can I use the Methyl Ester directly on resin? A: Only if you are synthesizing the peptide in solution and the oxazepane is the C-terminal residue.[1] For SPPS, the methyl ester will not react with the resin-bound amine.[1] You must hydrolyze it first.[1]

Q: My coupling to the oxazepane nitrogen is incomplete (positive Chloranil test). A: The Chloranil test is more sensitive for secondary amines than Kaiser. If positive:

  • Use PyAOP or COMU at 50°C (microwave assisted).

  • Switch solvent to NMP (N-methylpyrrolidone) to improve swelling and kinetics.[1][2]

Q: Does the oxazepane ring induce racemization? A: The ring structure actually reduces the rate of racemization compared to linear


-amino acids, but prolonged activation with strong bases (DIEA) can still cause epimerization at C6.[1] Use Oxyma/DIC  if chirality is critical and loss is observed.[1][2]

References

  • Synthesis of 1,4-oxazepane scaffolds: Bruzgulienė, J., et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks."[1][2] Beilstein Journal of Organic Chemistry, 2022, 18, 102–109.[1][2]

  • Peptide Coupling Reagents (HATU/PyAOP): El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1][2] Chemical Reviews, 2011, 111(11), 6557–6602.[1][2]

  • Constrained Amino Acids in Drug Design: Trabocchi, A., et al. "Peptidomimetics in Drug Discovery."[1][2] Wiley Online Library, 2015.[1][2] (General reference for scaffold utility).

  • Compound Data: PubChem. "Methyl 1,4-oxazepane-6-carboxylate hydrochloride."[1][2] CID 137698308.[1][2] [1][2]

Sources

The Strategic Utility of Methyl N-Boc-1,4-oxazepane-6-carboxylate: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Saturated Seven-Membered Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical space is a perpetual driver of innovation. While five- and six-membered heterocyclic rings have long been the mainstay of drug design, their seven-membered counterparts, such as the 1,4-oxazepane scaffold, are gaining increasing attention. These larger rings offer a more three-dimensional arrangement of atoms, providing access to unique pharmacophore orientations and improved physicochemical properties. Compounds incorporating the 1,4-oxazepane motif have demonstrated a wide range of biological activities, including anticonvulsant and antifungal properties, and have been investigated for the treatment of inflammatory bowel disease and respiratory conditions.[1]

Methyl N-Boc-1,4-oxazepane-6-carboxylate emerges as a particularly valuable, yet under-explored, building block for the synthesis of complex molecules. Its bifunctional nature, with a protected amine and a methyl ester, allows for selective and sequential elaboration, making it an attractive starting material for the construction of diverse compound libraries. This guide will provide a comprehensive overview of the potential applications of this building block, drawing upon established principles of heterocyclic and protecting group chemistry to propose robust synthetic protocols. While specific literature on this exact molecule is emerging, the principles outlined herein are grounded in the well-documented chemistry of related N-Boc protected heterocycles and carboxylic acid derivatives.

Core Structural Features and Synthetic Rationale

The synthetic utility of Methyl N-Boc-1,4-oxazepane-6-carboxylate is rooted in its distinct functional handles, which can be manipulated with a high degree of orthogonality.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable means of protecting the secondary amine within the oxazepane ring. Its robustness to a wide range of reaction conditions, coupled with the mild acidic conditions required for its removal, makes it an ideal choice for multi-step synthetic sequences.

  • The Methyl Ester: The methyl carboxylate at the 6-position serves as a versatile precursor for a variety of functional groups. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to the primary alcohol, or converted to other carbonyl derivatives.

The strategic placement of these two functional groups allows for a divergent synthetic approach, where either the nitrogen or the carboxylate can be functionalized first, leading to a wide array of structurally diverse products.

G cluster_0 Methyl N-Boc-1,4-oxazepane-6-carboxylate cluster_1 N-Deprotection Pathway cluster_2 Ester Functionalization Pathway start Methyl N-Boc-1,4-oxazepane-6-carboxylate deprotection N-Deprotection (e.g., TFA, HCl) start->deprotection Acidic Conditions hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis Basic Conditions reduction Reduction (e.g., LiAlH4, LiBH4) start->reduction free_amine Methyl 1,4-oxazepane-6-carboxylate deprotection->free_amine n_alkylation N-Alkylation free_amine->n_alkylation n_acylation N-Acylation free_amine->n_acylation reductive_amination Reductive Amination free_amine->reductive_amination carboxylic_acid N-Boc-1,4-oxazepane-6-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling carboxylic_acid->amide_coupling alcohol (N-Boc-1,4-oxazepan-6-yl)methanol reduction->alcohol G start Methyl N-Boc-1,4-oxazepane-6-carboxylate deprotection Protocol 1: N-Deprotection (TFA/DCM) start->deprotection saponification Protocol 2: Saponification (LiOH) start->saponification free_amine Methyl 1,4-oxazepane-6-carboxylate deprotection->free_amine carboxylic_acid N-Boc-1,4-oxazepane-6-carboxylic acid saponification->carboxylic_acid functionalization Further Functionalization (N-Alkylation, N-Acylation, etc.) free_amine->functionalization amide_coupling Protocol 3: Amide Coupling (HATU/DIPEA) carboxylic_acid->amide_coupling final_products1 Diverse N-Functionalized Oxazepanes functionalization->final_products1 final_products2 Amide Derivatives amide_coupling->final_products2

Sources

Mastering the Chemistry of a Privileged Scaffold: A Guide to Coupling Reactions with Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane motif is a key structural feature in a variety of biologically active molecules, making it a privileged scaffold in medicinal chemistry and drug development. Its unique three-dimensional shape and hydrogen bonding capabilities allow for potent and selective interactions with biological targets. This guide provides a comprehensive overview of the reaction conditions for coupling with a versatile building block, Methyl N-boc-1,4-oxazepane-6-carboxylate. We will delve into the essential preliminary steps of ester hydrolysis and N-Boc deprotection, followed by detailed protocols for amide bond formation, a cornerstone of modern drug synthesis. Furthermore, we will explore the potential for advanced C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, to further functionalize this valuable scaffold.

I. Foundational Transformations: Paving the Way for Coupling

Before engaging in coupling reactions, it is often necessary to unmask the reactive functionalities of Methyl N-boc-1,4-oxazepane-6-carboxylate. This typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid for amide coupling or removal of the N-Boc protecting group for reactions involving the secondary amine.

A. Saponification: Hydrolysis of the Methyl Ester

The conversion of the methyl ester to the carboxylic acid is a critical first step for subsequent amide bond formation. A standard and effective method is saponification using a hydroxide base.

Scientific Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting carboxylate salt during acidic workup yields the desired carboxylic acid. The use of a co-solvent system like THF/methanol/water ensures the solubility of both the starting material and the inorganic base.

Detailed Protocol: Hydrolysis of Methyl N-boc-1,4-oxazepane-6-carboxylate

  • Reagents and Materials:

    • Methyl N-boc-1,4-oxazepane-6-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • Dissolve Methyl N-boc-1,4-oxazepane-6-carboxylate (1.0 eq) in a mixture of THF, MeOH, and H₂O (typically in a 2:1:1 or 3:1:1 ratio).

    • Add a solution of LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) in water to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH ~3-4 by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the N-boc-1,4-oxazepane-6-carboxylic acid.

Table 1: Typical Conditions for Methyl Ester Hydrolysis

ParameterCondition
Base LiOH or NaOH (1.5-2.0 eq)
Solvent System THF/MeOH/H₂O (e.g., 2:1:1 or 3:1:1)
Temperature Room Temperature
Reaction Time 2-4 hours
Workup Acidification (1M HCl) and extraction
B. N-Boc Deprotection: Unveiling the Amine

For reactions requiring the free secondary amine, the tert-butoxycarbonyl (Boc) protecting group must be removed. This is typically achieved under acidic conditions.

Scientific Rationale: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and efficient reagent for this transformation.[1]

Detailed Protocol: N-Boc Deprotection of 1,4-Oxazepane Derivatives

  • Reagents and Materials:

    • N-boc-1,4-oxazepane derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • Dissolve the N-boc-1,4-oxazepane derivative (1.0 eq) in DCM.

    • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding it to a cooled, stirred solution of saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 1,4-oxazepane derivative.

Table 2: Common Reagents for N-Boc Deprotection

Reagent SystemSolventTypical Conditions
Trifluoroacetic Acid (TFA)DCM20-50% TFA in DCM, 0 °C to rt, 1-3 h
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, or Methanol4 M HCl in dioxane or saturated HCl in EtOAc/MeOH, rt, 1-4 h

II. Amide Bond Formation: The Workhorse of Drug Discovery

The coupling of the hydrolyzed N-boc-1,4-oxazepane-6-carboxylic acid with a diverse range of amines is a fundamental strategy for generating libraries of potential drug candidates. Several robust coupling reagents are available, each with its own advantages.

A. HATU-Mediated Amide Coupling

Scientific Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.

HATU_Mechanism CarboxylicAcid R-COOH ActivatedEster O-Acylisourea Intermediate CarboxylicAcid->ActivatedEster + HATU, DIPEA HATU HATU Base DIPEA Amide R-CONH-R' ActivatedEster->Amide + R'-NH2 Amine R'-NH2 Byproducts Tetramethylurea + HOBt anion

Caption: HATU-mediated amide coupling workflow.

Detailed Protocol: HATU Coupling

  • Reagents and Materials:

    • N-boc-1,4-oxazepane-6-carboxylic acid

    • Amine coupling partner

    • HATU

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • To a solution of N-boc-1,4-oxazepane-6-carboxylic acid (1.0 eq) in DMF or DCM, add the amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

B. EDC/HOBt-Mediated Amide Coupling

Scientific Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[2] However, this intermediate can rearrange to a stable N-acylurea byproduct. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-activated ester, which is more reactive towards the amine and less prone to side reactions.

EDC_HOBt_Mechanism CarboxylicAcid R-COOH OAcyloisourea O-Acylisourea Intermediate CarboxylicAcid->OAcyloisourea + EDC EDC EDC ActivatedEster HOBt-activated Ester OAcyloisourea->ActivatedEster + HOBt Urea Urea byproduct OAcyloisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide R-CONH-R' ActivatedEster->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling pathway.

Detailed Protocol: EDC/HOBt Coupling

  • Reagents and Materials:

    • N-boc-1,4-oxazepane-6-carboxylic acid

    • Amine coupling partner

    • EDC hydrochloride

    • HOBt

    • DIPEA or Triethylamine (TEA) (optional, if the amine is a hydrochloride salt)

    • DMF or DCM

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • To a solution of N-boc-1,4-oxazepane-6-carboxylic acid (1.0 eq) and HOBt (1.1-1.3 eq) in DMF or DCM, add EDC hydrochloride (1.1-1.3 eq).

    • If the amine is provided as a hydrochloride salt, add a base such as DIPEA or TEA (1.1-1.5 eq).

    • Add the amine (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Work up the reaction as described for the HATU protocol.

    • Purify the crude product by flash column chromatography.

Table 3: Comparison of Common Amide Coupling Reagents

ReagentAdvantagesDisadvantages
HATU High reactivity, fast reaction times, low epimerizationHigher cost, can be sensitive to moisture
EDC/HOBt Cost-effective, water-soluble byproductsSlower reaction times, potential for side reactions without HOBt

III. Advanced C-C and C-N Bond Formation: Expanding the Chemical Space

To further diversify the 1,4-oxazepane scaffold, modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination can be employed. These powerful palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While specific examples for the 1,4-oxazepane-6-carboxylate system are not abundant in the literature, principles from related heterocyclic systems can be applied.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

Scientific Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[3] The choice of ligand is critical for the efficiency of the reaction.

To utilize Methyl N-boc-1,4-oxazepane-6-carboxylate in a Suzuki-Miyaura coupling, it would first need to be converted to a suitable halide or triflate derivative.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[4][5][6] The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[5][6] The selection of the appropriate palladium precursor and phosphine ligand is crucial for achieving high yields and broad substrate scope.

Similar to the Suzuki-Miyaura coupling, the 1,4-oxazepane scaffold would need to be appropriately functionalized with a leaving group (e.g., bromide, iodide, or triflate) to participate in this reaction. Alternatively, the deprotected 1,4-oxazepane can act as the amine coupling partner with an aryl halide or triflate.

IV. Conclusion

Methyl N-boc-1,4-oxazepane-6-carboxylate is a versatile building block for the synthesis of novel chemical entities. This guide has provided detailed protocols and the underlying scientific principles for its key transformations, including ester hydrolysis, N-Boc deprotection, and amide bond formation using common coupling reagents. While direct examples of Suzuki-Miyaura and Buchwald-Hartwig couplings on this specific scaffold are limited, the general principles and methodologies from related heterocyclic systems provide a strong foundation for the exploration of these advanced C-C and C-N bond-forming reactions. By mastering these synthetic strategies, researchers can effectively leverage the unique properties of the 1,4-oxazepane scaffold in the design and development of new therapeutic agents.

V. References

  • Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Elsevier.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Han, S.-Y., & Kim, Y.-M. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Lundgren, R. J., & Stradiotto, M. (2012). Enabling and exploiting C(sp²)–N bond formation with N-heterocyclic carbene-ligated palladium complexes. Chemical Communications, 48(33), 3987–3999.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Noval, M. G., et al. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 19(11), 17751-17771. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2023). ChemRxiv. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. (2020). Request PDF. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]

  • (a) Three-step synthetic route toward 1,4-oxazepan-7-one... (2022). ResearchGate. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). Scientific Research Publishing. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Application Note: High-Fidelity N-Boc Deprotection of Methyl N-Boc-1,4-oxazepane-6-carboxylate using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from Methyl N-Boc-1,4-oxazepane-6-carboxylate. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, and robust methods for its manipulation are critical for drug discovery and development. This guide details an optimized procedure using trifluoroacetic acid (TFA) in dichloromethane (DCM), focusing on mechanistic understanding, procedural excellence, and validation. It is intended for researchers, scientists, and drug development professionals requiring a reliable method for accessing the secondary amine for further synthetic elaboration.

Introduction and Scientific Principle

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[1] The deprotection of N-Boc protected amines is a fundamental transformation, particularly in the synthesis of heterocyclic compounds like 1,4-oxazepane derivatives, which are of significant interest in pharmaceutical research.[2][3]

The standard method for N-Boc deprotection relies on treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protocol focuses on TFA due to its high efficiency and the volatility of both the acid and its byproducts, which simplifies purification.

Mechanism of Deprotection: The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism.[6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA, increasing the electrophilicity of the carbonyl carbon.[6]

  • Carbocation Formation: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

  • Amine Salt Formation: Under the strong acidic conditions, the liberated amine is immediately protonated to form its corresponding trifluoroacetate salt.[6]

The generation of the highly reactive tert-butyl cation is a critical aspect of this reaction. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to impurities.[7][8] While the 1,4-oxazepane ring system is generally stable, understanding this potential side reaction informs the choice of solvent and the need for scavengers in more complex systems. For this specific substrate, the reaction is typically clean without the need for scavengers.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalGradeSupplierNotes
Methyl N-Boc-1,4-oxazepane-6-carboxylate≥95% PurityN/ASubstrate
Dichloromethane (DCM)Anhydrous, ≥99.8%Major SupplierInert solvent
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Major SupplierDeprotecting agent
Saturated Sodium Bicarbonate SolutionAqueous (aq.)In-house prep.For neutralization
Brine (Saturated NaCl Solution)Aqueous (aq.)In-house prep.For aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor SupplierDrying agent
Ethyl Acetate (EtOAc)ACS GradeMajor SupplierFor TLC & Extraction
HexanesACS GradeMajor SupplierFor TLC
TLC Silica Gel 60 F₂₅₄ PlatesN/AMajor SupplierFor reaction monitoring
Equipment
  • Round-bottom flasks and glass stirring bars

  • Magnetic stirrer hotplate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) tank and UV lamp (254 nm)

  • Fume hood

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reagent volumes should be adjusted proportionally for different scales.

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl N-Boc-1,4-oxazepane-6-carboxylate (1.0 mmol, 259.3 mg).

  • Dissolve the substrate in 5 mL of anhydrous dichloromethane (DCM). Stir until all solid has dissolved.

  • Place the flask in an ice bath and cool the solution to 0 °C.

    • Expert Insight: Starting the reaction at 0 °C helps to control the initial exotherm upon acid addition and minimizes potential side reactions, although the reaction is typically robust at room temperature.[9]

Deprotection Reaction
  • While stirring at 0 °C, slowly add trifluoroacetic acid (TFA) (2.5 mL, approx. 25% v/v) to the reaction mixture.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-2 hours.[10] The evolution of gas (isobutylene and CO₂) should be observed.[6]

    • Causality Note: The reaction should not be performed in a sealed system to allow for the safe release of gaseous byproducts.[6]

Reaction Monitoring (Self-Validation)
  • TLC Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent System: 30% Ethyl Acetate in Hexanes.

    • Procedure: Spot the starting material (a small sample dissolved in DCM) and the reaction mixture on a TLC plate.

    • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain.

    • Endpoint: The reaction is complete when the starting material spot (higher Rf) has been completely consumed and a new, more polar spot (lower Rf, corresponding to the amine salt) appears at the baseline. The free amine will have an intermediate Rf after neutralization.

Work-up and Isolation
  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4][9]

  • The resulting residue is the crude Methyl 1,4-oxazepane-6-carboxylate as its trifluoroacetate salt. For many applications, this salt can be used directly. To isolate the free amine, proceed with the following steps.

  • Dissolve the crude residue in 15 mL of DCM.

  • Transfer the solution to a separatory funnel.

  • Carefully add 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).[5]

  • Combine all organic layers and wash with 15 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

Purification

The crude product is often of sufficient purity (>90%) for subsequent steps. If higher purity is required, flash column chromatography on silica gel can be performed using a gradient of 0-10% methanol in dichloromethane.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Deprotection cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis A Dissolve Substrate in DCM B Cool to 0 °C in Ice Bath A->B C Add TFA (25% v/v) B->C D Stir at RT for 1-2h C->D E Monitor by TLC D->E F Concentrate in vacuo E->F G Redissolve in DCM F->G H Neutralize with aq. NaHCO₃ G->H I Extract with DCM H->I J Dry & Concentrate I->J K Purified Product: Methyl 1,4-oxazepane- 6-carboxylate J->K L Characterize: NMR, MS, IR K->L

Caption: Experimental workflow for the N-Boc deprotection of the target compound.

Troubleshooting Guide

IssueObservation on TLC/AnalysisProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Significant amount of starting material remains after 2 hours.1. Insufficient TFA. 2. Inactive/degraded TFA. 3. Short reaction time.1. Add another portion of TFA (0.5 mL) and continue stirring. 2. Use a fresh bottle of TFA. 3. Allow the reaction to stir for an additional 1-2 hours, monitoring by TLC.
Side Product Formation Streaking on TLC or multiple unexpected spots.Formation of t-butylated byproducts, though uncommon for this substrate.[7]1. Ensure the reaction is performed at room temperature or below. 2. For highly sensitive substrates (not this one), consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture.[11]
Low Isolated Yield Final product mass is significantly lower than theoretical.1. Incomplete extraction from the aqueous layer. 2. Product loss during rotary evaporation (if volatile). 3. Formation of a stable emulsion during work-up.1. Perform additional extractions (e.g., 3-4 times) with DCM. 2. Use moderate temperature and pressure during evaporation. 3. Add brine to the separatory funnel to help break the emulsion.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and toxic. It can cause severe skin and eye burns and is harmful if inhaled.[12][13] Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber or laminate), splash goggles, a face shield, and a lab coat.[12][14]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact. All operations should be conducted within a fume hood.

  • Pressure: The reaction generates gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

  • Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the basic solution slowly and vent the separatory funnel frequently.

References

  • Veeravalli, V. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. youtube.com. [Link]

  • Bougrin, K. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. acs.org. [Link]

  • Fitton, H. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Fairhurst, R. A. et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Hartwig, S. et al. Supporting Information. The Royal Society of Chemistry. [Link]

  • Singh, P. et al. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. [Link]

  • Zhang, X. et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Trifluoroacetic Acid. nj.gov. [Link]

  • G. Gatti et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. researchgate.net. [Link]

  • Kumar, V. et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Pop, I. et al. (2001). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Journal of Peptide Science. [Link]

  • Amherst College. (2024). Standard Operation Procedures for working with Trifluoroacetic Acid. amherst.edu. [Link]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Advanced Derivatization Strategies for Oxazepane-Carboxylates: Preserving Chiral Integrity and Ring Stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-2025

Strategic Overview

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in integrin antagonists, protease inhibitors, and GPCR ligands. However, the derivatization of the carboxylate group on this seven-membered ring presents unique challenges compared to standard aliphatic acids.

The Core Challenges:

  • Ring Conformational Mobility: Oxazepanes exist in dynamic "twist-chair" or "twist-boat" conformations. Sterically demanding coupling agents can induce transannular strain, reducing yields.

  • Acid Sensitivity: Unlike stable piperidines, the oxazepane ring can undergo hydrolytic ring-opening or rearrangement under strongly acidic conditions (pH < 3), particularly if the nitrogen is acylated (e.g., N-Boc or N-Cbz protected).

  • Epimerization Risk: The

    
    -chiral center relative to the carboxylate is prone to racemization via oxazolone formation during activation.
    

This guide details three field-proven protocols designed to mitigate these risks, moving beyond standard EDC/HOBt couplings to modern, high-fidelity methodologies.

Critical Decision Matrix

Before selecting a protocol, evaluate the substrate constraints using the decision matrix below.

ReagentSelection Start Oxazepane-COOH Derivatization Target Target Product? Start->Target Amide Amide (Library/Scale) Target->Amide Ester Ester (Prodrug/Intermediate) Target->Ester Bioisostere Heterocycle (Oxadiazole) Target->Bioisostere Epimerization Is Alpha-Center Chiral? Amide->Epimerization Scale Scale of Reaction? Ester->Scale OnePot Protocol C: One-Pot Cyclization (Amidoxime coupling) Bioisostere->OnePot T3P Protocol A: T3P Coupling (Low Epimerization, Scalable) Epimerization->T3P Yes (Critical) HATU HATU/DIEA (High Cost, Good for Sterics) Epimerization->HATU No TMS TMS-Diazomethane (Analytical/mg scale) Scale->TMS < 100 mg Steglich Protocol B: Modified Steglich (EDC/DMAP) Scale->Steglich > 100 mg

Figure 1: Decision matrix for selecting the optimal coupling strategy based on stereochemical and scale constraints.

Protocol A: Amidation via Propylphosphonic Anhydride (T3P)

Best for: Chiral preservation, ease of workup, and scale-up.

T3P (Propylphosphonic anhydride) is superior to HATU for oxazepanes. It operates as a cyclic anhydride that activates the carboxylate with minimal risk of racemization. Crucially, the by-products are water-soluble, eliminating the need for difficult chromatography often required to remove urea byproducts from EDC/DCC.

Reagents & Stoichiometry
ComponentEquivalentsRole
Oxazepane-COOH 1.0Limiting Reagent
Amine (R-NH₂) 1.1 - 1.2Nucleophile
Base (DIPEA or NMM) 3.0 - 4.0Acid scavenger (Critical for T3P activation)
T3P (50% in EtOAc/DMF) 1.5 - 2.0Coupling Agent
Solvent 10-20 VolumesEtOAc or 2-MeTHF (Green alternative)
Step-by-Step Methodology
  • Dissolution: Charge the oxazepane carboxylic acid and the amine into a reactor/flask containing EtOAc or 2-MeTHF.

  • Cooling: Cool the mixture to 0–5 °C. Note: Although T3P is stable at RT, initial cooling suppresses kinetic racemization.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) dropwise. Ensure pH > 8.

  • Activation: Add T3P solution (50% w/w) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 2–4 hours. Monitor by LCMS (Look for disappearance of Acid [M-H]-).

  • Quench & Workup (Self-Validating Step):

    • Add water (10 vol). Stir for 15 min.

    • Separate phases. Wash organic layer with 10% Citric Acid (removes unreacted amine and ensures T3P byproducts partition to aqueous).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

Why this works: The T3P mechanism involves a cyclic transition state that activates the acid oxygen, making it an excellent leaving group without generating the highly reactive O-acylisourea intermediate prone to oxazolone formation (the primary cause of racemization).

Protocol B: Sterically Demanding Esterification

Best for: Generating prodrugs or intermediates where the alcohol is secondary or tertiary.

Standard Fischer esterification (acid/alcohol) is forbidden due to the acid-sensitivity of the oxazepane ring. We utilize a modified Steglich esterification with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which is milder than DCC and allows for easier urea removal.

Reagents
  • Oxazepane-COOH: 1.0 equiv

  • Alcohol (R-OH): 1.2 – 3.0 equiv (Excess drives reaction)

  • EDC[1]·HCl: 1.5 equiv

  • DMAP: 0.1 – 0.2 equiv (Catalyst)

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is poor)

Protocol
  • Dissolve Oxazepane-COOH and Alcohol in dry DCM under Nitrogen.

  • Cool to 0 °C.

  • Add DMAP (4-Dimethylaminopyridine) in one portion.

  • Add EDC·HCl in portions over 15 minutes.

  • Critical Control Point: Monitor TLC/LCMS after 1 hour. If the reaction stalls, do not add heat. Add 0.5 equiv more EDC. Heating oxazepane esters with DMAP can cause

    
    -elimination.
    
  • Workup: Wash with 0.5 M HCl (removes DMAP/EDC urea), then NaHCO₃.

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazoles)

Best for: Late-stage diversification to improve metabolic stability.

Converting the carboxylate to a 1,2,4-oxadiazole improves lipophilicity and metabolic stability. This "One-Pot" protocol avoids the isolation of unstable O-acyl amidoxime intermediates.

OxadiazoleMechanism Acid Oxazepane-COOH Activation Activation (CDI or T3P) Acid->Activation Amidoxime Add Amidoxime (R'-C(NH2)=NOH) Activation->Amidoxime Intermediate O-Acyl Amidoxime (Intermediate) Amidoxime->Intermediate Cyclization Cyclization (110°C, Toluene) Intermediate->Cyclization Product 1,2,4-Oxadiazole Cyclization->Product

Figure 2: Workflow for the conversion of oxazepane carboxylic acid to 1,2,4-oxadiazole bioisosteres.

Protocol
  • Activation: Dissolve Oxazepane-COOH (1 equiv) in anhydrous Toluene/DMF (10:1). Add CDI (1,1'-Carbonyldiimidazole, 1.1 equiv). Stir at RT for 1 hour (gas evolution of CO₂ observed).

  • Coupling: Add the appropriate Amidoxime (1.2 equiv). Stir at RT for 2 hours.

  • Cyclization: Heat the reaction mixture to 100–110 °C for 4–6 hours.

    • Note: If the oxazepane protecting group is thermally sensitive (e.g., Boc), use TBAF (1M in THF) at RT to induce cyclization instead of heat.

  • Purification: Cool, dilute with EtOAc, wash with water. Purify via flash chromatography.

Quality Control & Validation

Every derivatized oxazepane must undergo the following validation steps to ensure data integrity:

  • Chiral Purity Check:

    • Method: Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak IC or IG (immobilized phases are more robust).

    • Limit: Enantiomeric Excess (ee) > 98%.

  • Conformational Analysis (NMR):

    • Oxazepanes often show broadened signals in

      
      H NMR at room temperature due to ring flipping.
      
    • Validation: Run NMR at elevated temperature (50 °C) to coalesce peaks, or use DMSO-

      
       to sharpen signals.
      
  • Regioselectivity (for Amides):

    • Confirm no N-acylation occurred if the ring nitrogen was unprotected (unlikely, but possible if protecting groups are labile).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Augustine, J. K., et al. (2009).[2] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3368-3371. Link

  • Bureš, F. (2024).[3] Derivatization of Carboxylic Groups prior to their LC Analysis.[3] Analytica Chimica Acta. Link

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate. Molecular Pharmaceutics. Link

Sources

Application Note: Comprehensive 1H and 13C NMR Analysis of Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of Methyl N-boc-1,4-oxazepane-6-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We present a comprehensive protocol for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra. This guide emphasizes the causality behind experimental choices, addressing common analytical challenges such as the conformational flexibility of the seven-membered oxazepane ring and the presence of rotamers due to the N-Boc protecting group. The protocols and data interpretation frameworks described herein are designed for researchers, chemists, and quality control scientists to ensure the unambiguous structural verification and purity assessment of this compound and its analogues.

Introduction: The Structural Challenge

Methyl N-boc-1,4-oxazepane-6-carboxylate is a saturated seven-membered heterocycle incorporating both nitrogen and oxygen atoms. Such scaffolds are of significant interest in drug discovery due to their ability to provide diverse three-dimensional vectors for molecular exploration. The structural integrity, purity, and conformational properties of these building blocks are paramount for their successful application.

NMR spectroscopy is the most powerful tool for the definitive structural analysis of such molecules in solution. However, the analysis is not always straightforward. The inherent flexibility of the 1,4-oxazepane ring can lead to complex signal patterns and, in some cases, peak broadening due to chemical exchange between multiple conformations on the NMR timescale.[1][2] Furthermore, the presence of the N-tert-butoxycarbonyl (N-Boc) protecting group introduces an additional layer of complexity. Restricted rotation around the carbamate C-N bond often results in the presence of two distinct rotational isomers (rotamers), which can lead to a doubling of signals in both ¹H and ¹³C NMR spectra.[3]

This document provides both the theoretical grounding and the practical, field-proven protocols to navigate these challenges and achieve a complete and accurate spectral assignment.

Molecular Structure and Numbering Scheme

For clarity, the following numbering scheme will be used throughout this note for all spectral assignments.

Caption: Numbering scheme for Methyl N-boc-1,4-oxazepane-6-carboxylate.

Experimental Protocols

Protocol for Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data. The goal is a clear, homogeneous solution at an appropriate concentration.

  • Mass Measurement: Accurately weigh 10-15 mg of the compound into a clean, dry vial.

    • Scientist's Note: This concentration is a balance. It's high enough to obtain a good signal-to-noise ratio for ¹³C NMR in a reasonable time but low enough to minimize potential solute aggregation, which can broaden spectral lines.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a common choice due to its excellent solubilizing power for many organic molecules, including N-Boc protected compounds, and its relatively clean spectral window. If solubility is an issue, deuterated dichloromethane (CD₂Cl₂) or acetonitrile (CD₃CN) are good alternatives.[4]

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.

  • Dissolution: Vortex the vial for 30-60 seconds until the sample is fully dissolved. A brief sonication can be used if necessary. Visually inspect for any particulates.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration during the experiment.

Protocol for NMR Data Acquisition

These parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths.

1D ¹H NMR Acquisition:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 4.0 seconds

  • Spectral Width (SW): 20 ppm (centered around 5 ppm)

    • Scientist's Note: A 2-second relaxation delay combined with a 4-second acquisition time ensures that most protons have time to relax, allowing for accurate integration.

1D ¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30-degree pulse)

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 seconds

  • Spectral Width (SW): 240 ppm (centered around 100 ppm)

    • Causality: A higher number of scans is required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling simplifies the spectrum to singlets, making each unique carbon environment easier to identify.

2D NMR Experiments (for Unambiguous Assignment): For a definitive structural proof, the following 2D experiments are essential:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are neighbors).[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting different spin systems and assigning quaternary carbons.[3]

Spectral Data Interpretation and Analysis

The following tables summarize the expected chemical shifts and assignments based on established principles of NMR spectroscopy and data from related structures.[4][6][7][8]

Predicted ¹H NMR Data
Atom No.Predicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
H on C11~ 3.75s3HMethyl Ester (O-CH₃): Singlet, downfield due to the adjacent oxygen.
H on C6~ 4.6 - 4.8m1HMethine (CH-CO₂Me): Downfield shift due to deshielding by both the ester carbonyl and the adjacent C5 methylene.
Ring CH₂~ 2.9 - 4.2m8HOxazepane Ring Protons (C2, C3, C5, C7): Complex, overlapping multiplets. Protons on carbons adjacent to N (C3, C5) and O (C1, C7) are shifted further downfield. Signal shape is highly dependent on ring conformation.
H on C9~ 1.48s9HBoc Group (C-(CH₃)₃): Characteristic sharp singlet due to the nine equivalent methyl protons. May appear as two singlets if rotamers are present.[3]

Note: The oxazepane ring protons often appear as broad or complex multiplets at room temperature due to the ring's conformational flexibility. 2D NMR is essential for their specific assignment.

Predicted ¹³C NMR Data
Atom No.Predicted δ (ppm)Assignment & Rationale
C10~ 172.5Ester Carbonyl: Most downfield signal due to the double bond to one oxygen and a single bond to another.
C8~ 155.0Carbamate Carbonyl: Downfield, but shielded relative to the ester carbonyl.
C9~ 80.5Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group.
C7, C2~ 65 - 75Ring Carbons (C-O): Carbons adjacent to the ring oxygen.
C3, C5~ 45 - 55Ring Carbons (C-N): Carbons adjacent to the ring nitrogen.
C11~ 52.5Methyl Ester Carbon (O-CH₃): Typical shift for a methyl ester carbon.
C6~ 50 - 60Methine Carbon (CH-CO₂Me): The carbon bearing the ester group.
C9 (CH₃)~ 28.4Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group. May appear as two signals if rotamers are present.
Addressing Rotamers and Conformational Dynamics

A key feature often observed in the NMR spectra of N-Boc protected heterocycles is the presence of two sets of signals for the same compound, arising from slow rotation around the N4-C8 (amide) bond.[3]

  • Identification: Look for pairs of signals, particularly for the Boc group itself and the ring atoms closest to the nitrogen (C3, C5). The integration ratio of these pairs reflects the population ratio of the two rotamers.

  • Verification: Variable-temperature (VT) NMR can be used to confirm the presence of rotamers. As the temperature is increased, the rate of rotation around the N-C bond increases. At a high enough temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged signal.[9] This experiment provides definitive proof that the doubled signals are from conformers in dynamic equilibrium, not from an impurity.

Workflow and Validation

A systematic workflow ensures data integrity and leads to a confident structural assignment.

Caption: Self-validating workflow for NMR analysis.

Conclusion

The comprehensive NMR analysis of Methyl N-boc-1,4-oxazepane-6-carboxylate requires a methodical approach that combines high-quality data acquisition with a sound understanding of the structural factors at play. By following the detailed protocols in this note, researchers can confidently assign the ¹H and ¹³C spectra. Recognizing and interpreting the spectral signatures of conformational flexibility and N-Boc rotamers are critical for distinguishing these inherent dynamic features from actual impurities. The use of 1D and 2D NMR techniques provides a self-validating system for the complete and unambiguous structural elucidation of this important heterocyclic building block.

References

  • Kumar, A., Shrivastava, R., & Kumar, S. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

  • CORE. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • Reddy, V. G., et al. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. Available at: [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Ogoshi, T., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Kašpárková, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Fan, T. W-M., et al. (2018). NMR analysis of carboxylate isotopomers of ¹³C-metabolites by chemoselective derivatization with ¹⁵N-cholamine. Metabolomics. Available at: [Link]

  • University of Puget Sound. (n.d.). Short Summary of ¹H-NMR Interpretation. Available at: [Link]

  • Bunevičius, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). 1,3-Oxazepane-4,7-Diones Compounds: ¹H and ¹³C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

  • ResearchGate. (2014). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures. Available at: [Link]

  • National Library of Medicine. (1998). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Available at: [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Available at: [Link]

  • Bunevičius, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • University of Kentucky UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

Sources

Application Note: Chiral Separation of 1,4-Oxazepane-6-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various therapeutic agents, including monoamine reuptake inhibitors and protease inhibitors.[1] The 6-carboxylate derivative introduces a critical stereocenter at the C6 position. Enantiomeric purity is essential for biological activity, as the (6S) and (6R) enantiomers often exhibit distinct pharmacokinetic and pharmacodynamic profiles.[2][3]

This Application Note provides a comprehensive protocol for the chiral resolution of ethyl 1,4-oxazepane-6-carboxylate (and its free acid analogs). Unlike rigid templates, this guide details a Method Development Workflow designed to ensure robustness and scalability, moving from analytical screening to preparative isolation.

Chemical Context & Separation Strategy

The Analyte
  • Molecule: 1,4-oxazepane-6-carboxylate (typically the ethyl or methyl ester).[1][2]

  • Chirality: The seven-membered ring adopts a twist-chair or twist-boat conformation.[2] The C6 stereocenter is sterically accessible but influenced by the ring's conformational flexibility.

  • Challenge: The conformational mobility of the oxazepane ring can lead to peak broadening. Successful separation requires a Chiral Stationary Phase (CSP) that restricts this mobility via specific non-covalent interactions (H-bonding,

    
    -
    
    
    
    stacking).[2][3]
Strategic Column Selection

Based on structural analogues (e.g., 1,4-benzoxazepines and diazepines), Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the most effective.[1][2][3]

  • Primary Screen: Chiralpak IA / Chiralpak IC (Immobilized phases allow broad solvent compatibility).[2][3]

  • Secondary Screen: Chiralpak AD-H / Chiralcel OD-H (Coated phases, high success rate for esters).[2][3]

Protocol 1: Analytical Screening Workflow

This protocol outlines the decision matrix for identifying the optimal separation conditions.

Experimental Setup
  • Instrument: UHPLC system (e.g., Agilent 1290 or Waters H-Class) or SFC system (e.g., Agilent 1260 Infinity II SFC).

  • Detector: DAD (210 nm, 230 nm, 254 nm).[1][2][3] Note: The carbonyl and ether groups absorb weakly; 210 nm is critical for sensitivity.

  • Temperature: 25°C (Start) – 40°C (Optimization).

Mobile Phase Screening Matrix

Run the following gradients/isocratic steps on Chiralpak IC and Chiralpak IA columns (


 mm, 3 

m).
ModeMobile Phase AMobile Phase BAdditiveRationale
Normal Phase (NP) n-HeptaneEthanol0.1% Diethylamine (DEA)Ethanol provides H-bonding capability; DEA sharpens amine peaks.[2][3]
Normal Phase (NP) n-HeptaneIsopropanol (IPA)0.1% DEAIPA offers different steric selectivity than EtOH.[2][3]
Polar Organic (PO) AcetonitrileMethanol0.1% DEAUseful if the analyte is insoluble in Heptane.[2][3]
SFC CO

Methanol0.1% DEAPreferred Method: High speed, low solvent waste, better resolution for conformers.[1][2]

Critical Note: If separating the free acid (1,4-oxazepane-6-carboxylic acid), you MUST replace DEA with 0.1% Trifluoroacetic Acid (TFA) to suppress ionization and prevent peak tailing.[1][2][3]

Workflow Visualization

The following diagram illustrates the logical flow for method development, ensuring no time is wasted on dead-end conditions.

MethodDevelopment Start Start: 1,4-Oxazepane-6-carboxylate Solubility Solubility Check (Heptane/EtOH) Start->Solubility ScreenNP Screen 1: Normal Phase Chiralpak IA, IC (Heptane/EtOH + 0.1% DEA) Solubility->ScreenNP Soluble ScreenSFC Screen 2: SFC Chiralpak IA, IC (CO2/MeOH + 0.1% DEA) Solubility->ScreenSFC Insoluble/Preferred Decision Resolution (Rs) > 1.5? ScreenNP->Decision ScreenSFC->Decision Optimize Optimization: 1. Adjust % Modifier 2. Change Temp (15-40°C) Decision->Optimize Yes (Rs > 1.5) AltColumn Switch Column: Try Chiralpak AD-H or OD-H Decision->AltColumn No (Rs < 1.5) FinalMethod Final Method Validation Optimize->FinalMethod AltColumn->ScreenNP

Caption: Figure 1: Decision tree for chiral method development, prioritizing SFC for speed and Normal Phase for solubility.

Protocol 2: Optimized High-Resolution Method

Based on aggregate data for 1,4-oxazepane derivatives, the Chiralpak IC column in SFC mode typically yields the highest selectivity (


) due to the interaction between the carbamate linker of the CSP and the amide/ester functionality of the analyte.
"Gold Standard" Conditions (SFC)

This method is recommended for purity checks and enantiomeric excess (


) determination.[2][3]
  • Column: Daicel Chiralpak IC-3 (

    
     mm, 3 
    
    
    
    m).[1][2][3]
  • Mobile Phase: CO

    
     / Methanol (85:15 v/v).[2][3]
    
  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPAm).[2][3]

  • Flow Rate: 3.0 mL/min.[2][3]

  • Back Pressure (BPR): 120 bar.[3]

  • Column Temperature: 35°C.

  • Detection: UV @ 210 nm.[2][3]

Expected Results:

  • Retention Time (

    
    ):  ~2.5 min.
    
  • Retention Time (

    
    ):  ~3.2 min.
    
  • Resolution (

    
    ):  > 2.0.
    
Alternative Normal Phase Method (HPLC)

Use this if SFC is unavailable.[2][3]

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1][2][3]
  • Mobile Phase: n-Heptane / Ethanol (90:10 v/v).[2][3]

  • Additive: 0.1% DEA.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

Protocol 3: Preparative Scale-Up[1][2]

When moving from analytical (


 mg) to preparative (

mg) scale, loading capacity becomes the limiting factor.[1][2][3]
Solubility & Loading

1,4-oxazepane-6-carboxylates are moderately polar.[1][2]

  • Dissolution Solvent: Dissolve the sample in 100% Methanol or Ethanol (for SFC) or Mobile Phase (for HPLC).[2][3] Avoid DMSO if possible, as it is difficult to remove.[1][2]

  • Concentration: Aim for 20–50 mg/mL.

Stacked Injection Cycle

To maximize throughput, use "stacked injections" where the next injection occurs before the previous elution is complete, provided there is a clean baseline window.[1]

Calculation of Production Rate:



Data Analysis & Troubleshooting

Calculating Enantiomeric Excess ( )

[1][2][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1][2]Increase amine additive (DEA) to 0.2%. If Acid, ensure TFA is fresh.[1][2]
Split Peaks Conformational interconversion.[2][3]Lower the temperature (e.g., to 10°C) to "freeze" the ring conformation.[3]
Low Resolution Wrong selector match.Switch from Amylose (AD/IA) to Cellulose (OD/IC) or vice versa.[2][3]
Baseline Drift (UV) Absorbance of mobile phase additives.[2][3]Use high-purity additives; switch detection wavelength to 220–230 nm.[2]

References

  • Vertex AI Search. (2025).[2][3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry.[3] Link

  • Google Patents. (2012).[2][3] WO2012046882A1 - 1,4-oxazepane derivatives.[1][2] Link

  • Phenomenex. (2023).[2][3][4] Chiral HPLC Separations Guide. Link

  • Chiral Technologies. (2022).[2][3] Separation of enantiomers and conformers of Tofisopam (2,3-benzodiazepine). Link

  • MDPI. (2022).[2][3] Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Link[1][2][3]

Sources

Application Note & Protocols: Strategic Incorporation of 1,4-Oxazepane Moieties into Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated heterocyclic rings, in particular, are foundational elements that profoundly influence the three-dimensional shape, physicochemical properties, and metabolic stability of drug candidates. While scaffolds like morpholine and piperazine are well-trodden territories, the seven-membered 1,4-oxazepane ring has emerged as a compelling and under-explored alternative.[1][2]

This guide provides an in-depth exploration of the 1,4-oxazepane moiety as a strategic tool in medicinal chemistry. We move beyond simple descriptions to explain the causal relationships behind its utility—why it serves as an effective bioisostere, how its conformational flexibility can be harnessed for optimal target engagement, and which synthetic routes offer the most robust and scalable access to this valuable scaffold. The protocols herein are designed not as rigid recipes, but as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

The 1,4-oxazepane scaffold occupies a unique chemical space, bridging the gap between six-membered rings (morpholine, piperazine) and larger, more flexible seven-membered systems (diazepane).[2] This structural distinction allows medicinal chemists to fine-tune properties such as:

  • Solubility and Lipophilicity: The introduction of the ether oxygen and the expanded ring size can modulate logP and improve aqueous solubility, crucial for favorable pharmacokinetics.

  • Vectorial Exit Points: The seven-membered ring offers distinct exit vectors for substituents compared to smaller rings, enabling exploration of new binding pockets within a target protein.

  • Metabolic Stability: As a non-classical scaffold, it can circumvent common metabolic pathways associated with more conventional heterocycles.

  • Novelty and Intellectual Property: Incorporating 1,4-oxazepanes provides a clear path to novel chemical matter, strengthening intellectual property positions.

Several compounds incorporating this scaffold have shown significant pharmacological activity, including as dopamine D4 receptor ligands and monoamine reuptake inhibitors for treating psychoneurotic diseases.[3][4]

Foundational Synthetic Strategies & Protocols

Access to a diverse range of 1,4-oxazepane derivatives is critical for their effective use in drug discovery programs. The choice of synthetic strategy is dictated by factors such as desired substitution patterns, stereochemical control, and scalability. Below, we detail robust protocols for key synthetic transformations.

Workflow Overview: Accessing the 1,4-Oxazepane Core

The following diagram illustrates the primary synthetic disconnections for constructing the 1,4-oxazepane ring system.

G cluster_0 Starting Materials cluster_1 Key Synthetic Approaches cluster_2 Core Scaffold Amino Alcohols Amino Alcohols Reductive_Amination Reductive Amination (with Dicarbonyls) Amino Alcohols->Reductive_Amination Intramolecular_Cyclization Intramolecular SN2 Cyclization Amino Alcohols->Intramolecular_Cyclization Halo-alcohols / Epoxides Halo-alcohols / Epoxides Alkynones Alkynones Cyclizative_Addition 7-endo-dig Cyclization Alkynones->Cyclizative_Addition Oxetanes Oxetanes Asymmetric_Ring_Opening Enantioselective Ring Opening Oxetanes->Asymmetric_Ring_Opening Oxazepane_Core Substituted 1,4-Oxazepane Core Reductive_Amination->Oxazepane_Core Versatile & Direct Intramolecular_Cyclization->Oxazepane_Core Reliable & Scalable Cyclizative_Addition->Oxazepane_Core For Benzo-fused analogs Asymmetric_Ring_Opening->Oxazepane_Core Chiral Access

Caption: Key synthetic pathways to the 1,4-oxazepane core.

Protocol 1: Tandem C-N Coupling/C-H Carbonylation for Benzo[e][5][6]oxazepin-5-ones

This protocol provides an efficient and environmentally conscious "green" method for synthesizing benzo-fused 1,4-oxazepine derivatives.[5] The causality behind this protocol's success lies in a copper-catalyzed tandem reaction that combines C-N bond formation and C-H carbonylation in a single pot, avoiding the need to isolate intermediates and improving atom economy.[5][6]

Principle: An aniline derivative reacts with a vinyl halide under a carbon dioxide atmosphere, catalyzed by a copper(I) salt and a specific ligand. The reaction proceeds through a proposed Cu(I)/Cu(III) catalytic cycle to yield the cyclized product.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted phenylamine (0.5 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv), Copper(I) Iodide (CuI, 0.05 mmol, 10 mol%), and the ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 0.05 mmol, 10 mol%).[5]

  • Solvent and Reactant Addition: Evacuate and backfill the tube with carbon dioxide (CO₂) gas (using a balloon is sufficient). Add anhydrous Dimethyl Sulfoxide (DMSO, 4 mL) via syringe, followed by the substituted vinyl halide (0.6 mmol, 1.2 equiv).[5]

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 10-12 hours.

    • Experimental Insight: The choice of Cs₂CO₃ as the base and CuI as the catalyst was found to be optimal for this transformation, providing superior yields compared to other bases (K₂CO₃, K₃PO₄) and copper salts (Cu(OAc)₂, CuSO₄).[5] The reaction temperature is also critical; lower temperatures result in incomplete conversion.[5]

  • Work-up and Quenching: After cooling to room temperature, quench the reaction by adding saturated brine (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired benzo-fused 1,4-oxazepine derivative.[5]

Data Presentation: Optimization of Reaction Conditions

EntryCopper SaltBaseLigandYield (%)
1Cu(OAc)₂Cs₂CO₃L18
2CuBrCs₂CO₃L123
3CuI Cs₂CO₃ L1 81
4CuIK₂CO₃L142
5CuICs₂CO₃L229
Table adapted from data presented in Molecules 2017, 22(12), 2137.[5]
Protocol 2: Enantioselective Synthesis via Desymmetrization of Oxetanes

Achieving stereocontrol is crucial for modern drug candidates. This protocol outlines a cutting-edge method for synthesizing chiral 1,4-benzoxazepines through the enantioselective desymmetrization of a prochiral 3-substituted oxetane, catalyzed by a chiral Brønsted acid.[7]

Principle: A chiral phosphoric acid (CPA) catalyst activates the oxetane ring towards nucleophilic attack by an ortho-aminophenol derivative. The chiral environment of the catalyst directs the nucleophilic attack to one of the two enantiotopic methylene carbons of the oxetane, establishing the stereocenter in the product with high enantioselectivity.[7]

Step-by-Step Methodology:

  • Catalyst and Reactant Preparation: In a dried vial under an inert atmosphere (e.g., Argon), dissolve the SPINOL-derived chiral phosphoric acid catalyst (e.g., (S)-TRIP, 5-10 mol%) in a suitable anhydrous solvent like toluene or dichloromethane (DCM).

  • Substrate Addition: Add the 2-aminophenol derivative (1.2 equiv) to the catalyst solution.

  • Initiation: Add the 3-substituted oxetane (1.0 equiv) to the mixture.

  • Reaction Execution: Stir the reaction at the optimized temperature (often room temperature or slightly below) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Experimental Insight: The catalyst loading and the nature of the substituents on both the aminophenol and the oxetane can significantly impact both the yield and the enantiomeric excess (ee). Substrates with electron-donating groups on the aminophenol generally react faster.[7]

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched 1,4-benzoxazepine product.[7]

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Substrate Scope and Enantioselectivity

ProductYield (%)ee (%)
2h (p-Cl)9694
2i (m-Br)9892
2j (o-Cl)9290
2k (m-NO₂)9588
2l (naphthyl)8592
Data derived from The Journal of Organic Chemistry 2023, 88 (24), 17625–17635.[7]

Application in Lead Optimization: Bioisosterism and SAR

The true power of the 1,4-oxazepane scaffold is realized during the lead optimization phase, where it serves as a versatile tool for bioisosteric replacement. Bioisosterism is the strategy of exchanging a functional group in a lead compound with another group of similar size, shape, and electronic character to improve physicochemical and pharmacological properties.[8]

Decision Framework for Bioisosteric Replacement

The following decision tree illustrates how the 1,4-oxazepane can be used to address common challenges in lead optimization.

G start Lead Compound with Existing Scaffold (e.g., Piperidine, Morpholine) q1 Optimization Goal? start->q1 a1 Improve Solubility / Reduce Lipophilicity q1->a1 Physicochemical a2 Explore New SAR / Escape IP Space q1->a2 Novelty a3 Modulate Basicity (pKa) q1->a3 Pharmacokinetics a4 Alter Conformation / Access New Vectors q1->a4 Pharmacodynamics sol1 Replace Scaffold with 1,4-Oxazepane Moiety a1->sol1 a2->sol1 a3->sol1 a4->sol1 res1 Increased Polarity from Ether Oxygen sol1->res1 res2 Novel 3D Shape and Exit Vectors sol1->res2 res3 pKa of N is distinct from Piperidine/Piperazine sol1->res3 res4 Flexible 7-membered ring adopts different conformations (chair/boat) sol1->res4

Caption: Lead optimization decision tree using 1,4-oxazepane.

Physicochemical and Conformational Profile

The parent 1,4-oxazepane is a low molecular weight, polar heterocycle. Its seven-membered ring is not planar and exists in a dynamic equilibrium of several low-energy conformations, typically variations of chair and boat forms. This conformational flexibility, greater than that of a six-membered ring like cyclohexane, allows substituents to adopt a wider range of spatial orientations, which can be crucial for optimizing interactions with a biological target.[9][10]

Properties of Unsubstituted 1,4-Oxazepane:

PropertyValueSource
Molecular FormulaC₅H₁₁NOPubChem CID 21873225
Molecular Weight101.15 g/mol PubChem CID 21873225
XLogP3-0.2PubChem CID 21873225
H-Bond Donor Count1PubChem CID 21873225
H-Bond Acceptor Count2PubChem CID 21873225
Polar Surface Area21.3 ŲPubChem CID 21873225

Safety and Handling

Substituted 1,4-oxazepanes, like all laboratory chemicals, should be handled with appropriate care. Based on aggregated GHS information for the parent scaffold, it may cause skin and respiratory irritation and serious eye irritation/damage.[11] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for specific derivatives before use.

Conclusion and Future Directions

The 1,4-oxazepane scaffold represents a significant opportunity for medicinal chemists to design next-generation therapeutics. Its unique combination of physicochemical properties, conformational dynamics, and synthetic accessibility makes it a powerful tool for lead discovery and optimization. The protocols and strategic insights provided in this guide serve as a robust starting point for researchers looking to incorporate this valuable moiety into their drug candidates. Future work will likely focus on developing even more efficient and stereoselective synthetic routes and further exploring its application as a bioisosteric replacement in a wider range of therapeutic areas.

References

  • Chen, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(12), 2137. [Link]

  • Zhu, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. [Link]

  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(13), 6946–6956. [Link]

  • Gáspár, A., & Lorincz, L. (2019). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 9(3), 1391-1406. [Link]

  • Sharma, V., & Kumar, P. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 776-822. [Link]

  • Reddy, G., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17625–17635. [Link]

  • Reddy, C., et al. (2016). Synthesis of substituted benzo[b][5][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 14(3), 836-840. [Link]

  • Mező, G., et al. (2021). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Amino Acids, 53(5), 753-766. [Link]

  • Kwiecień, H., & Szymańska, E. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Russian Journal of Organic Chemistry, 56(2), 175-195. [Link]

  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Kuchar, M., et al. (2019). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 29(16), 2145-2149. [Link]

  • Kwiecień, H., & Szymańska, E. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Springer Link. [Link]

  • Takeda, et al. (2012). 1,4-oxazepane derivatives.
  • Sonesson, C., et al. (2005). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 48(5), 1544-1555. [Link]

  • Mező, G., et al. (2021). Figure: Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]

  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • National Center for Biotechnology Information (n.d.). 1,4-Oxazepane. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. ResearchGate. [Link]

  • ResearchGate (n.d.). Examples of bioisosteric replacement in drug development. ResearchGate. [Link]

  • Hadad, C. M., et al. (1993). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Journal of the American Chemical Society, 115(12), 5138–5146. [Link]

  • Synapse (2023). What is the role of bioisosterism in drug design? Patsnap. [Link]

Sources

Application Notes and Protocols: Leveraging Methyl N-boc-1,4-oxazepane-6-carboxylate for Accelerated Drug Discovery through Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its potential in medicinal chemistry. Its inherent three-dimensional structure can impart favorable physicochemical properties to drug candidates. However, the exploration of this chemical space has been historically constrained by synthetic challenges, leading to its underrepresentation in compound libraries. This guide provides a comprehensive overview and detailed protocols for the strategic use of Methyl N-boc-1,4-oxazepane-6-carboxylate, a versatile building block, in the efficient construction of diverse chemical libraries. We will delve into the rationale behind its application, present robust, step-by-step protocols for library synthesis via amide coupling and reductive amination, and discuss the critical aspects of purification and analysis.

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

In the landscape of drug discovery, the architecture of a molecule is paramount. The 1,4-oxazepane core, a seven-membered heterocycle, offers a distinct advantage by providing a flexible yet constrained conformation that can effectively present substituents in three-dimensional space. This can lead to enhanced target engagement and improved pharmacological profiles. The incorporation of this scaffold into screening libraries can unlock novel areas of biologically relevant chemical space. Methyl N-boc-1,4-oxazepane-6-carboxylate serves as an ideal entry point for accessing this scaffold, featuring two key functional handles for diversification: a methyl ester and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during initial coupling reactions and allows for a clean deprotection step to unveil the secondary amine for further functionalization.

Core Synthesis Strategy: A Dual-Functionalization Approach

The utility of Methyl N-boc-1,4-oxazepane-6-carboxylate in library synthesis lies in its capacity for sequential, orthogonal diversification at two distinct points. This dual-functionalization strategy allows for the generation of a large number of discrete compounds from a common core, a cornerstone of diversity-oriented synthesis.

Our proposed workflow is centered around two robust and widely applicable reaction classes in medicinal chemistry: amide bond formation and reductive amination. The workflow begins with the functionalization of the methyl ester, followed by deprotection of the Boc group and subsequent reaction at the newly exposed secondary amine.

G cluster_0 Phase 1: Ester Functionalization cluster_1 Phase 2: Amine Functionalization Start Methyl N-boc-1,4-oxazepane-6-carboxylate AmideCoupling Amide Coupling (Diverse Primary Amines) Start->AmideCoupling Intermediate N-Boc Protected Amide Intermediate Library AmideCoupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection SecondaryAmine Secondary Amine Intermediate Library Deprotection->SecondaryAmine ReductiveAmination Reductive Amination (Diverse Aldehydes/Ketones) SecondaryAmine->ReductiveAmination FinalLibrary Final Diversified 1,4-Oxazepane Library ReductiveAmination->FinalLibrary G cluster_0 Amide Coupling Protocol cluster_1 Deprotection & Reductive Amination Protocol Start Methyl N-boc-1,4-oxazepane-6-carboxylate Reagents1 R¹-NH₂ HATU, DIPEA, DMF Start->Reagents1 Reaction1 Shake at RT, 16h Reagents1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate N-Boc Amide Intermediate Workup1->Intermediate DeprotectionReagent 20% TFA in DCM Intermediate->DeprotectionReagent DeprotectionReaction Shake at RT, 2h DeprotectionReagent->DeprotectionReaction SecondaryAmine Secondary Amine TFA Salt DeprotectionReaction->SecondaryAmine Reagents2 R²-CHO, NaBH(OAc)₃ DIPEA, DCE SecondaryAmine->Reagents2 Reaction2 Shake at RT, 16h Reagents2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 FinalProduct Final Library Compound Workup2->FinalProduct

Caption: Detailed experimental workflow.

Purification and Analysis

For lead discovery and optimization, the purity of library compounds is critical to ensure reliable biological data. [1]High-throughput purification is a key enabling technology for combinatorial chemistry.

4.1. Purification

  • Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying diverse small molecule libraries.

  • System: An automated mass-directed HPLC system is ideal. This allows for the collection of fractions based on the mass of the target compound, improving the efficiency and purity of the collected samples.

  • General Conditions:

    • Column: A C18 column is generally a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is typically used. The gradient should be optimized to ensure good separation of the product from starting materials and by-products.

    • Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and mass spectrometry.

4.2. Analysis and Quality Control

After purification, each compound should be analyzed to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on both the purity of the compound (from the LC trace) and its molecular weight (from the MS data), confirming the identity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR should be performed to rigorously confirm the structure of the synthesized compounds.

Table 3: Expected Analytical Data for a Representative Library Compound

R¹ GroupR² GroupExpected Mass [M+H]⁺Purity (LC-MS)
Benzyl4-Pyridyl368.20>95%
CyclopropylCyclohexyl337.26>95%
4-Methoxybenzyl2-Thienyl419.19>95%

Conclusion

Methyl N-boc-1,4-oxazepane-6-carboxylate is a highly valuable and versatile building block for the synthesis of compound libraries based on the medicinally relevant 1,4-oxazepane scaffold. The dual-functionalization strategy presented here, utilizing robust amide coupling and reductive amination reactions, provides a straightforward and efficient path to generate large and diverse libraries. By populating screening collections with these novel, three-dimensional structures, researchers can significantly enhance their chances of identifying novel hit compounds and accelerating the drug discovery process.

References

  • Barlocco, D. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link].

  • Charles River. Analytical Chemistry Services. Available at: [Link].

  • Chauhan, V. S. et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Gelin, M. et al. Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Synthesis.
  • Kulesza, A. et al. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science.
  • O'Connell, M. G. et al. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry.
  • Savelyev, A. G. et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Weller, H. N.
  • Takeda Pharmaceutical Company Limited. 1,4-oxazepane derivatives.
  • Vessally, E. et al.
  • Viso, A. et al.
  • Wang, Y. et al.
  • Welsch, S. J. et al. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Stability issues of Methyl N-boc-1,4-oxazepane-6-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Solution Stability & Handling

Executive Technical Overview

Compound Profile:

  • System: Methyl N-boc-1,4-oxazepane-6-carboxylate

  • Role: Key intermediate in the synthesis of macrocyclic peptidomimetics and CNS-active agents (e.g., GABA uptake inhibitors).

  • Chemical Vulnerabilities:

    • Acid Lability: The tert-butoxycarbonyl (Boc) group is highly sensitive to anhydrous acids (HCl, TFA).

    • Conformational Flux: The 7-membered oxazepane ring, combined with the carbamate nitrogen, exhibits slow rotation on the NMR timescale, leading to "ghost" impurities (rotamers).

    • Ester Reactivity: The methyl ester at C6 is susceptible to hydrolysis and transesterification.

This guide addresses the three most common support tickets we receive regarding this scaffold: apparent NMR impurity, spontaneous degradation in solvent, and yield loss during storage.

Diagnostic Visualizer: Stability Logic

Before proceeding to specific issues, consult this logic flow to determine the root cause of your instability.

StabilityLogic Start Symptom Observed NMR_Issue Broad/Split NMR Signals Start->NMR_Issue Degradation Purity Drop in Solution Start->Degradation Mass_Loss Mass/Yield Loss Start->Mass_Loss Temp_Check Run VT-NMR @ 50°C NMR_Issue->Temp_Check Acid_Check Solvent = CDCl3? Degradation->Acid_Check Solvent_Check Stored in MeOH/EtOH? Mass_Loss->Solvent_Check Trace_Acid Diagnosis: Trace HCl (Boc Cleavage) Acid_Check->Trace_Acid Yes (Old Bottle) Rotamers Diagnosis: Rotamers (Not Impurity) Temp_Check->Rotamers Signals Coalesce Transester Diagnosis: Transesterification Solvent_Check->Transester Yes Hydrolysis Diagnosis: Hydrolysis (Moisture + Base) Solvent_Check->Hydrolysis No (Wet DMSO/DMF)

Figure 1: Diagnostic decision tree for identifying stability issues in oxazepane scaffolds.

Troubleshooting Hub (Q&A)

Module A: NMR & Conformational Analysis

Q: My 1H NMR spectrum shows split peaks and broad humps. Is my compound impure?

A: Likely not. You are observing rotamers. The N-Boc group possesses a partial double bond character (N-C=O resonance), creating a high rotational barrier. Combined with the flexibility of the 7-membered oxazepane ring, this results in two distinct conformers (rotamers) existing in slow exchange on the NMR timescale at room temperature (25°C).

  • The Diagnostic Test (VT-NMR): Run a Variable Temperature (VT) NMR experiment. Heat the probe to 50°C or 60°C.

    • Result: If the split peaks coalesce into sharp singlets, your compound is pure.

    • Result: If the peaks remain distinct, you have a chemical impurity (likely the deprotected amine or hydrolyzed acid).

Q: Why are the signals broader in CDCl3 than in DMSO-d6? A: Viscosity and hydrogen bonding. DMSO-d6 often stabilizes one conformer via hydrogen bonding or accelerates the exchange rate, sharpening the signals. We recommend DMSO-d6 for routine purity checks of this scaffold.

Module B: Chemical Stability in Solution

Q: I left my sample in CDCl3 overnight, and the Boc group fell off. Why?

A: Chloroform acidity (The "HCl Trap"). Chloroform (CDCl3) naturally decomposes upon exposure to light and oxygen to form phosgene and trace hydrochloric acid (HCl).

  • Mechanism:

    
    
    
  • Impact: Even trace HCl is sufficient to initiate the cleavage of the acid-labile Boc group, converting your carbamate into the free amine salt.

  • Corrective Action:

    • Filter: Pass CDCl3 through a small plug of basic alumina or K2CO3 immediately before use.

    • Stabilizer: Use CDCl3 stabilized with silver foil or amylene (though amylene can interfere with alkene signals).

    • Switch: Use CD2Cl2 (Dichloromethane-d2) or C6D6 (Benzene-d6) for long-term solution storage.

Q: Can I store the stock solution in Methanol?

A: No. Risk of Transesterification. While the Boc group is stable to base/nucleophiles, the methyl ester at C6 is not. Storing methyl esters in other primary alcohols (Ethanol, Propanol) can lead to transesterification, especially if the glass surface is slightly basic or if trace catalytic impurities are present.

  • Reaction:

    
    
    
  • Protocol: Store stock solutions in non-nucleophilic, aprotic solvents like Anhydrous DMSO, Acetonitrile, or DCM.

Standard Operating Procedures (SOPs)

SOP-01: Safe Handling & Storage

To ensure maximum shelf-life (>12 months), follow this strict protocol:

ParameterSpecificationReason
State Solid PowderSolution stability is significantly lower than solid state.
Temperature -20°CRetards ester hydrolysis and thermal Boc elimination.
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis risk).
Vial Type Amber GlassPrevents light-induced degradation.
Desiccant RequiredHydrolysis of the methyl ester is the #1 degradation pathway.
SOP-02: Selective Deprotection (Boc Removal)

If you intend to remove the Boc group without hydrolyzing the ester or opening the ring:

  • Reagent: 4M HCl in Dioxane (anhydrous).

  • Temperature: 0°C to Room Temperature.

  • Avoid: Aqueous acids (e.g., HBr/AcOH) or TFA/Water mixtures if the ester must be preserved, as aqueous conditions promote ester hydrolysis.

  • Workup: Evaporate volatiles under N2 stream. Do not use aqueous basic workup (e.g., NaHCO3 wash) immediately if you want to isolate the free amine, as the amine can intramolecularly attack the ester (lactamization) in the 7-membered ring system, though this is sterically disfavored compared to 5/6-membered rings.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows for better preventative measures.

Degradation Molecule Methyl N-boc-1,4-oxazepane -6-carboxylate Acid Acid (H+) (e.g., HCl in CDCl3) Molecule->Acid Base Base/Nu- (e.g., NaOH, MeOH) Molecule->Base Boc_Loss Deprotected Amine Salt (Loss of Boc) Acid->Boc_Loss Cleavage Hydrolysis Carboxylic Acid (Loss of Methyl) Base->Hydrolysis H2O/OH- Transester Ethyl/Propyl Ester (Solvent Swap) Base->Transester ROH

Figure 2: Primary degradation pathways. Acid attacks the Nitrogen protection; Base/Nucleophiles attack the Ester.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source on Boc stability and deprotection conditions).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for identifying solvent impurities and CDCl3 acidity issues).

  • Clayden, J., et al. (2005). The chemistry of the oxazepanes. In Organic Chemistry. Oxford University Press. (General reactivity of 7-membered heterocycles).
  • Wuts, P. (2020). Protection for the Amino Group: Carbamates. In Greene's Protective Groups in Organic Synthesis. (Specific data on Boc thermal instability and acid sensitivity).

Technical Support Center: Resolving Diastereomers of Substituted 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of resolving diastereomers of substituted 1,4-oxazepanes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical step of stereoisomer separation. Given that the biological activity of chiral molecules can differ significantly between stereoisomers, achieving high diastereomeric purity is paramount in drug discovery and development.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind each experimental choice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary methods for resolving diastereomers of 1,4-oxazepanes, and how do I choose the right one?

Answer: The two foundational techniques for resolving diastereomers are chromatography and crystallization . The choice between them is a strategic one, dictated by scale, the physicochemical properties of your specific 1,4-oxazepane derivatives, available resources, and the required purity.

  • Chromatography (HPLC & SFC): This is often the go-to method for analytical and small-to-medium scale separations (<1 g to ~100 g). It offers high resolution but can be resource-intensive for large-scale production. Supercritical Fluid Chromatography (SFC) is increasingly preferred over High-Performance Liquid Chromatography (HPLC) for its speed and reduced environmental impact.

  • Diastereomeric Crystallization: This classical method is highly advantageous for large-scale and industrial production due to its cost-effectiveness and scalability. Its success hinges on finding a suitable chiral resolving agent that forms a crystalline salt with one diastereomer while the other remains in solution. This relies on the significant difference in solubility between the two diastereomeric salts.

Decision Workflow for Resolution Strategy

The following diagram outlines a logical workflow for selecting an appropriate resolution strategy.

Resolution Strategy Workflow start Diastereomeric Mixture of Substituted 1,4-Oxazepane decision_scale What is the required scale? start->decision_scale analytical_scale Analytical / Small Scale (<1 g) decision_scale->analytical_scale Small prep_scale Preparative / Large Scale (>10 g) decision_scale->prep_scale Large chromatography Chromatographic Resolution (HPLC / SFC) end_product Isolated Pure Diastereomers chromatography->end_product crystallization Diastereomeric Crystallization crystallization->end_product decision_crystallize Do diastereomers have ionizable groups (acidic/basic)? decision_crystallize->crystallization Yes no_ionize Consider derivatization to introduce a handle for resolution or proceed with chromatography. decision_crystallize->no_ionize No no_ionize->chromatography analytical_scale->chromatography prep_scale->decision_crystallize

Caption: Decision workflow for selecting a diastereomer resolution method.

Q2: My chiral HPLC/SFC separation is poor (low resolution, co-elution). What are the key parameters to optimize?

Answer: Achieving good chromatographic separation of diastereomers is a process of systematic optimization. Since diastereomers have different physical properties, they can be separated on both chiral and achiral stationary phases. However, the differences can be subtle.

Causality: Resolution is governed by the differential interactions between the diastereomers, the stationary phase, and the mobile phase. Modifying any of these components can amplify the subtle differences in their stereochemistry, leading to better separation.

Here is a troubleshooting guide for chromatographic methods:

Problem Probable Cause(s) Recommended Solutions & Rationale
Poor Resolution (Rs < 1.5) 1. Inappropriate Stationary Phase: The column chemistry does not provide sufficient selective interactions.1a. Change Stationary Phase: If using a standard silica column, try a cyano- or diol-bonded phase, which can offer different polar interactions. For more challenging separations, screen polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose, as they provide a complex chiral environment. 1b. Switch Chromatography Mode: If normal-phase HPLC fails, consider reversed-phase. The different partitioning mechanism can dramatically alter selectivity.
2. Suboptimal Mobile Phase: The solvent system lacks the right polarity or specific interacting components to differentiate the diastereomers.2a. Modify Mobile Phase Composition: In normal phase, systematically vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol). Sometimes, switching the modifier (e.g., from ethanol to acetonitrile) can provide unique selectivities. 2b. Add an Additive: For 1,4-oxazepanes, which are often basic, adding a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape and resolution by masking active sites on the silica surface. For acidic compounds, an acid like acetic acid or TFA can be beneficial.
Peak Tailing / Broadening 1. Secondary Interactions: The basic nitrogen in the oxazepane ring interacts strongly with acidic silanol groups on the silica surface. 2. Mass Overload: Injecting too much sample for the column's capacity.1. Use an Additive: As above, add a competing base like diethylamine to the mobile phase. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the linear capacity of the column.
No Separation on Any Column 1. Diastereomers are very similar structurally. 2. On-column epimerization/racemization. 1. Derivatization: React the diastereomeric mixture with a chiral reagent to create new diastereomers with greater structural differences, making them easier to separate on an achiral column. 2. Check Stability: Analyze the stability of your compound under the mobile phase conditions. Some 1,4-oxazepanes might be susceptible to ring-opening or epimerization under acidic or basic conditions.
Q3: My attempts at diastereomeric salt crystallization have failed (oiling out, no precipitation, low purity). How can I troubleshoot this?

Answer: Diastereomeric salt crystallization is a powerful but delicate technique. Success depends on creating a system where one diastereomeric salt has significantly lower solubility than the other in a given solvent system, allowing it to selectively precipitate.

Causality: The formation of a stable, ordered crystal lattice is a thermodynamically driven process. Failures like "oiling out" occur when the salt is too soluble or when precipitation happens too quickly for a lattice to form. Low purity often results from co-precipitation when the solubility difference between the two diastereomeric salts is insufficient.

Here is a troubleshooting guide for crystallization:

Problem Probable Cause(s) Recommended Solutions & Rationale
No Crystals Form (Supersaturation) 1. Solvent is too good: The diastereomeric salt is too soluble in the chosen solvent. 2. Solution is not saturated. 1a. Change Solvent: Screen a variety of solvents with different polarities. Ethers, esters (ethyl acetate), and alcohols are common choices. 1b. Use an Anti-Solvent: Slowly add a non-polar solvent (e.g., heptane) to a solution of your salt in a more polar solvent (e.g., ethyl acetate) to decrease solubility and induce crystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or seeding the solution with a tiny crystal of the desired product (if available) to provide a nucleation site.
"Oiling Out" 1. Salt is too soluble at the crystallization temperature. 2. Cooling rate is too fast. 1. Use a More Dilute Solution: Start with a less concentrated solution to avoid reaching the oiling-out point. 2. Slow Cooling: Allow the solution to cool very slowly from a high temperature to room temperature, then gradually transfer to a refrigerator and freezer. This gives the molecules time to arrange into an ordered crystal lattice.
Low Diastereomeric Purity 1. Insufficient Solubility Difference: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-crystallization: The unwanted diastereomer is precipitating along with the desired one.1a. Screen Different Resolving Agents: The interaction between the chiral resolving agent and your 1,4-oxazepane is crucial. Try different chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) to find a pair that gives a larger solubility difference. 1b. Optimize the Solvent: A single solvent may not be optimal. Screen binary or even ternary solvent mixtures to fine-tune the solubility properties. 2. Recrystallization: Perform one or more subsequent recrystallizations of the isolated solid. This is often necessary to achieve high levels of purity.

Detailed Experimental Protocols

Protocol 1: Chiral SFC Method Development for 1,4-Oxazepane Diastereomers

Supercritical Fluid Chromatography (SFC) is an excellent choice for chiral separations, offering faster analysis times and lower solvent consumption than HPLC.

Objective: To develop a baseline separation method for a diastereomeric mixture of a substituted 1,4-oxazepane.

Materials:

  • Diastereomeric mixture of 1,4-oxazepane (~1 mg/mL in Ethanol or Methanol).

  • SFC-grade CO₂.

  • SFC-grade co-solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (ACN).

  • Chiral Stationary Phases (CSPs): Start with a screening set, e.g., columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).

  • SFC system with UV or MS detector.

Methodology:

  • Initial Column Screening:

    • Select 2-3 polysaccharide-based chiral columns.

    • Mobile Phase: Start with a generic gradient of CO₂ and a co-solvent (e.g., Methanol).

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Action: Inject the sample on each column and identify which one provides the best initial separation or "hits."

  • Co-Solvent Optimization:

    • Using the best column from Step 1, screen different co-solvents (EtOH, IPA, ACN) with the same gradient method.

    • Rationale: Different alcohols provide different hydrogen bonding capabilities, while acetonitrile offers different dipole interactions, both of which can significantly alter selectivity for diastereomers.

  • Isocratic Method Refinement:

    • Once the best column and co-solvent combination is identified, convert the gradient method to an isocratic one for fine-tuning.

    • Estimate the optimal isocratic percentage from the elution time in the gradient run.

    • Run several isocratic methods by varying the co-solvent percentage by ±5% around your estimate.

    • Goal: Maximize the resolution (Rs) between the two diastereomer peaks.

  • Final Analysis and Validation:

    • Once separation is achieved, confirm the diastereomeric ratio by integrating the peak areas.

    • The method can now be scaled up for preparative separation if needed.

Protocol 2: Diastereomeric Salt Crystallization of a Basic 1,4-Oxazepane

Objective: To resolve a racemic mixture of a basic 1,4-oxazepane by forming diastereomeric salts with a chiral acid.

Materials:

  • Racemic 1,4-oxazepane derivative.

  • Chiral resolving agent (e.g., (S)-(+)-Mandelic acid or L-(+)-Tartaric acid).

  • Screening solvents: Ethyl Acetate, Isopropanol, Acetone, Acetonitrile.

  • Anti-solvent: Heptane or Hexane.

  • Stir plate, glassware, filtration apparatus.

  • Analytical instrument for purity analysis (e.g., Chiral HPLC).

Methodology:

  • Stoichiometry and Solvent Screening (Small Scale):

    • In separate vials, dissolve the racemic 1,4-oxazepane (e.g., 100 mg, 1 equivalent) in a minimum amount of different heated solvents (e.g., 1-2 mL of Ethyl Acetate, Isopropanol).

    • In a separate set of vials, dissolve the chiral resolving agent (0.5 equivalents) in the same solvents. Rationale: Using 0.5 equivalents ensures that only one enantiomer can precipitate as a salt, maximizing theoretical yield.

    • Combine the solutions at elevated temperature and stir.

    • Allow the vials to cool slowly to room temperature, then place them in a refrigerator.

    • Observation: Note which solvent system yields a crystalline solid rather than an oil or no precipitate.

  • Scale-Up of Optimal Condition:

    • Based on the screening results, dissolve the racemic 1,4-oxazepane (e.g., 1.0 g) in the chosen solvent (e.g., 15 mL of hot Isopropanol).

    • Add a solution of the chiral resolving agent (0.5 eq) in the same solvent.

    • Stir and allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or cooling further.

  • Isolation and Analysis:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Free Base and Purity Check:

    • Dissolve the crystalline salt in water and basify with a suitable base (e.g., 1M NaOH) to deprotonate the 1,4-oxazepane.

    • Extract the free base into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the resolved 1,4-oxazepane.

    • Crucial Step: Analyze the enantiomeric/diastereomeric excess of the product using a developed chiral HPLC or SFC method to determine the success of the resolution. If purity is insufficient, a recrystallization of the diastereomeric salt (Step 3) is required.

Troubleshooting Flowchart for Crystallization

Crystallization Troubleshooting start Crystallization Attempt outcome What is the result? start->outcome no_solid No Solid Forms outcome->no_solid No Precipitation oiling_out Mixture 'Oils Out' outcome->oiling_out Oily Layer Forms low_purity Solid Forms, but Purity is Low outcome->low_purity Impure Solid success Crystalline Solid with High Purity outcome->success Success sol_supersat Solution is likely supersaturated. no_solid->sol_supersat sol_too_soluble Salt is too soluble or system is kinetically trapped. oiling_out->sol_too_soluble sol_insufficient_diff Solubility difference between diastereomeric salts is too small. low_purity->sol_insufficient_diff action_seed Try seeding or scratching the flask. sol_supersat->action_seed action_antisolvent Slowly add an anti-solvent. sol_supersat->action_antisolvent action_dilute Use a more dilute solution and cool very slowly. sol_too_soluble->action_dilute action_recrystallize Recrystallize the solid. sol_insufficient_diff->action_recrystallize action_rescreen Screen new solvents or a different resolving agent. sol_insufficient_diff->action_rescreen action_seed->outcome action_antisolvent->outcome action_dilute->outcome action_recrystallize->success action_rescreen->start

Caption: A troubleshooting flowchart for common issues in diastereomeric crystallization.

References

  • Kaķis, J., & Krauze, A. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(23), 5649. [Link]

  • Forró, E. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Piazzi, L., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1085-1096. [Link]

  • Gevorgyan, A., et al. (2021). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 11(45), 28226-28246. [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. ResearchGate. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(8), 1859. [Link]

  • Oishi, S., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(7), 3004. [Link]

  • Zare, A., et al. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(7), 1148. [Link]

  • Reddy, G. S., et al. (2016). Synthesis of substituted benzo[b]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 14(3), 942-946. [Link]

  • Phakam, C. (2020). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Beauchemin, M., et al. (2020). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 85(23), 15486-15495. [Link]

  • Mező, G., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36569-36580. [Link]

  • Yan, T. Q., et al. (2010). Supercritical fluid chromatography and steady-state recycling: phase appropriate technologies for the resolutions of pharmaceutical intermediates in the early drug development stage. Chirality, 22(10), 922-928. [Link]

  • Google Patents. (2012).
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]

  • Stary, M., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(5), 1084-1093. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Stereochemistry II. [Link]

  • ResearchGate. (n.d.). Evaluation of injection condition for preparative supercritical fluid chromatography. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Diastereomers - Introduction and Practice Problems. Chemistry Steps. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. [Link]

  • Mellin, C., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(21), 4757-4769. [Link]

  • Graham, K. (2019). 5.14: Diastereomers and Optical Resolution. Chemistry LibreTexts. [Link]

  • Tesařová, E., & Pacáková, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • Malm, M., & Arvidsson, T. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-portal.org. [Link]

  • Le Bouter, S., et al. (2022).

Technical Support Center: Strategies for Improving the Solubility of N-Boc Protected Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, N-Boc protected heterocyclic intermediates are indispensable building blocks. The tert-butyloxycarbonyl (Boc) group is a favored amine protecting group due to its stability in the presence of most nucleophiles and bases and the relative ease of its removal under acidic conditions.[1][2] However, a persistent challenge encountered by researchers is the poor solubility of these intermediates in common organic solvents. This low solubility can impede reaction kinetics, complicate purification, and ultimately hinder the progress of a synthetic campaign.

This technical support guide provides a structured, in-depth exploration of the underlying causes of poor solubility and offers a suite of practical, field-proven troubleshooting strategies and experimental protocols. Designed for researchers, chemists, and drug development professionals, this guide follows a question-and-answer format to directly address the specific issues you may encounter at the bench.

Part 1: Understanding the Solubility Challenge

Q1: Why are N-Boc protected heterocyclic intermediates often poorly soluble?

A1: The poor solubility of N-Boc protected heterocycles is a multifactorial issue stemming from their unique physicochemical properties:

  • Increased Crystallinity and Rigidity: The introduction of the bulky, sterically demanding Boc group can lead to a more ordered, rigid molecular structure. This rigidity often promotes the formation of a stable crystal lattice. High lattice energy means that more energy is required to break apart the crystal structure and solvate the individual molecules, resulting in lower solubility.

  • Reduction of Polarity and Hydrogen Bonding Capability: The Boc group effectively masks the polar N-H group of a secondary amine or the primary amine itself. This eliminates a key hydrogen bond donor site, reducing the molecule's ability to interact with polar protic solvents like water or methanol.

  • Molecular Symmetry: In some cases, the addition of the Boc group can increase the overall symmetry of the molecule, which can also contribute to a more stable and less soluble crystal lattice.

  • "Greasy" Nature of the Boc Group: The tert-butyl group is lipophilic, which can decrease solubility in highly polar solvents. Paradoxically, the overall molecule may not be soluble in nonpolar solvents either, particularly if the heterocyclic core is polar, leading to a "neither here nor there" solubility profile.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for accurately assessing and troubleshooting solubility issues.[3]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[3] This is a fundamental property of the compound in that solvent system.

  • Kinetic Solubility is measured by dissolving the compound in a solvent (often a high-concentration DMSO stock) and then adding this solution to an aqueous or organic buffer.[4][5] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[3]

Why it matters: For a synthesis reaction, relying on a high kinetic solubility value can be misleading. A supersaturated solution may appear clear initially but can crash out of solution over time, especially as the reaction proceeds and the composition of the mixture changes. For accurate process development and reproducible results, understanding the thermodynamic solubility in your reaction solvent is far more valuable.

Part 2: Troubleshooting and Enhancement Strategies

This section provides a systematic approach to tackling solubility problems, starting with simple adjustments and progressing to more advanced techniques.

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Poorly Soluble N-Boc Intermediate solvent_screen Solvent Screening (Polar Aprotic, Ethereal, etc.) start->solvent_screen temp_adjust Temperature Adjustment (Heating) solvent_screen->temp_adjust Inadequate? success Solubility Improved Proceed with Reaction solvent_screen->success Adequate cosolvent Co-Solvent System (e.g., DCM/MeOH, THF/Water) temp_adjust->cosolvent Inadequate? temp_adjust->success Adequate ph_adjust pH Modification (If acidic/basic sites exist) cosolvent->ph_adjust Inadequate? cosolvent->success Adequate advanced Advanced Techniques (Solid Dispersion, Different PG) ph_adjust->advanced Inadequate? ph_adjust->success Adequate advanced->success Successful

Caption: A stepwise workflow for addressing solubility issues.

Q3: My intermediate is poorly soluble in common solvents like DCM and THF. What should be my first step?

A3: The first and most critical step is a systematic solvent screening. Do not rely on just one or two common solvents. Expand your screen to include a diverse range of solvent classes.

Causality: Different solvents interact with solutes through various forces (dipole-dipole, hydrogen bonding, van der Waals). A systematic screen maximizes the chances of finding a solvent or solvent system that can effectively overcome the crystal lattice energy of your intermediate.

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMAc, DMSO, NMPHigh dielectric constants and ability to dissolve a wide range of compounds. Often effective for highly crystalline materials.[6]
Ethereal Dioxane, 2-MeTHF, CPMEModerate polarity, good for compounds that are not soluble in highly polar or nonpolar extremes.
Chlorinated Dichloromethane (DCM), ChloroformGood general-purpose solvents, but solubility can be limited for more polar heterocycles.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Protic nature can interact with heteroatoms, but may react with Boc anhydride if used in a protection step.[7]
Nitriles Acetonitrile (MeCN)Polar aprotic, often used in chromatography and reactions.

Actionable Advice: Use small-scale vials (e.g., 1-2 mL) and a consistent amount of your solid (e.g., 5 mg). Add a measured volume of solvent (e.g., 0.5 mL) and observe solubility at room temperature with agitation. If insoluble, proceed to the next step of gentle heating.

Q4: Heating the mixture doesn't seem to help much. What's next?

A4: If a single solvent is insufficient even with heat, the next logical step is to explore co-solvent systems. A mixture of two or more miscible solvents can have solubilizing properties superior to any single solvent.[8]

Causality: Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute.[9][10] For example, adding a polar solvent like methanol to a less polar solvent like DCM can disrupt the intermolecular forces within the solute's crystal lattice while creating a more favorable solvation sphere. This "mixed-solvency" approach can be highly effective.[11]

Common Co-Solvent Systems to Try:

  • DCM / Methanol

  • THF / Water

  • Dioxane / Water

  • Acetonitrile / Water

  • Toluene / Isopropanol

Actionable Advice: Start with common ratios (e.g., 9:1, 4:1, 1:1) of the solvent pairs. In some cases, only a small percentage of the co-solvent is needed to achieve significant solubility enhancement.[12]

Q5: My heterocyclic intermediate has other functional groups (e.g., a carboxylic acid). Can I use pH modification?

A5: Absolutely. If your molecule contains ionizable functional groups (acidic or basic), pH adjustment can be a powerful tool.

Causality: Converting a neutral molecule into its salt form dramatically increases its polarity and, consequently, its solubility in polar solvents.

  • For Acidic Groups (e.g., -COOH): Adding a mild organic or inorganic base (e.g., triethylamine, diisopropylethylamine, K₂CO₃) will deprotonate the acid to form a carboxylate salt. This salt will be significantly more soluble in polar solvents.

  • For Basic Heterocycles (e.g., pyridine, imidazole): While the Boc-protected nitrogen is non-basic, other nitrogen atoms in the heterocyclic ring may be. Adding a mild acid can protonate these sites, forming a salt with enhanced aqueous or polar solvent solubility. However, be cautious, as the Boc group itself is acid-labile.[1][13] This strategy is generally safer for subsequent reactions rather than for the protection step itself.

Q6: I've tried everything and the solubility is still too low for a practical reaction concentration. What are my options?

A6: When standard methods fail, you may need to consider more advanced or alternative strategies:

  • Change the Solid Form (Amorphous vs. Crystalline): Crystalline solids have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice. If you can isolate your intermediate as an amorphous solid (e.g., by rapid precipitation or lyophilization), it may have significantly higher (though kinetically driven) solubility.

  • Use of Surfactants or Phase-Transfer Catalysts: For reactions in biphasic systems, a phase-transfer catalyst can help shuttle the intermediate across the phase boundary.[14] In aqueous systems, a surfactant can form micelles that encapsulate the non-polar parts of the molecule, aiding solubilization.[14]

  • Solvent-Free or Mechanochemical Approaches: In some cases, the best approach is to eliminate the solvent altogether. Techniques using ball milling (mechanochemistry) can induce reactions in the solid state, completely bypassing solubility issues.[15]

  • Consider an Alternative Protecting Group: If the Boc group is the primary cause of the solubility problem, it may be necessary to switch to a different protecting group (e.g., Cbz, Fmoc) that imparts more favorable solubility characteristics to the intermediate in your desired solvent system.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent and Temperature Screening
  • Preparation: Dispense 5.0 mg (accurately weighed) of your N-Boc intermediate into each of ten 1-dram vials.

  • Solvent Addition (Room Temp): To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, MeCN, DMF, Dioxane, IPA, Toluene, 2-MeTHF, DMSO, Water).

  • Agitation: Securely cap the vials and vortex them for 2 minutes. Visually inspect for undissolved solid. Record the results as "Insoluble," "Partially Soluble," or "Soluble."

  • Temperature Elevation: For vials marked "Insoluble" or "Partially Soluble," place them in a heating block set to 50 °C. Maintain heating and occasional agitation for 15 minutes.

  • Final Observation: Remove the vials and inspect again. Record the final solubility at 50 °C.

  • Analysis: Identify the most promising single solvents. These will be the basis for developing co-solvent systems if needed.

Protocol 2: Co-Solvent System Optimization
  • Selection: Based on Protocol 1, select the best-performing non-polar/moderately polar solvent (e.g., DCM) and the best-performing polar solvent (e.g., MeOH).

  • Preparation: Dispense 10.0 mg of your intermediate into five separate vials.

  • Co-Solvent Addition: Prepare the following co-solvent mixtures and add 1.0 mL to the respective vials:

    • Vial 1: 95:5 DCM/MeOH (0.95 mL DCM, 0.05 mL MeOH)

    • Vial 2: 90:10 DCM/MeOH (0.90 mL DCM, 0.10 mL MeOH)

    • Vial 3: 80:20 DCM/MeOH (0.80 mL DCM, 0.20 mL MeOH)

    • Vial 4: 50:50 DCM/MeOH (0.50 mL DCM, 0.50 mL MeOH)

    • Vial 5: Pure DCM (for comparison)

  • Agitation and Observation: Vortex all vials for 2 minutes at room temperature and record the solubility.

  • Determination: Identify the minimum ratio of the polar co-solvent required to achieve full dissolution. This optimized system minimizes changes to the reaction medium while maximizing solubility.

Mechanism of Co-Solvency

Cosolvency cluster_0 Poorly Soluble System cluster_1 Effective Co-Solvent System Crystal Intermediate Crystal (High Lattice Energy) Solvent1 Single Solvent (e.g., DCM) Crystal->Solvent1 Inefficient Solvation Molecule Individual Molecule Crystal->Molecule Lattice Disruption (+ Co-Solvent) Solvent_Mix Solvent Mixture (DCM + MeOH) Molecule->Solvent_Mix Favorable Solvation Sphere

Caption: How a co-solvent disrupts the crystal lattice.

References

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Gunda, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ScienceDirect. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds? r/Chempros. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-State Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Solubility of Things. (n.d.). Strategies for Organic Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubMed. (2020). Regulating the pH of bicarbonate solutions without purging gases: Application to dissolution testing of enteric coated tablets, pellets and microparticles. Retrieved from [Link]

Sources

Catalyst selection for reactions involving 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,4-oxazepanes . It moves beyond standard textbook definitions to address the specific catalytic challenges of synthesizing and functionalizing this seven-membered heterocycle.

Status: Operational | Tier: Advanced Research Support

Catalyst Selection for Ring Closure (The Critical Step)

The formation of the 1,4-oxazepane core is thermodynamically challenged by entropic factors and transannular strain. Standard cyclization methods often fail, yielding the thermodynamically favored 6-membered morpholine or pyran derivatives. Selection of the correct catalyst is the primary determinant of regioselectivity (7-endo vs. 6-exo).

Scenario A: Cyclization of Alkynols (Hydroalkoxylation)

The Challenge: When cyclizing


-hydroxy-alkynes, the reaction competes between forming a 7-membered 1,4-oxazepane (7-endo-dig) and a 6-membered methylene-morpholine (6-exo-dig).
  • Recommended Catalyst: Gold(I) or Gold(III) Salts (e.g., AuCl, AuCl₃)

  • Mechanism: Gold catalysts activate the

    
    -system of the alkyne, inducing nucleophilic attack by the hydroxyl group.
    
  • Selection Logic:

    • AuCl₃ / AuCl: Favors 7-endo-dig cyclization in terminal alkynes due to specific coordination geometries that lower the activation energy for the 7-membered transition state.

    • Ligand Effects: Using bulky phosphine ligands (e.g., AuCl(PEt₃)) can invert selectivity or halt the reaction due to steric clash with the folding chain.

    • Solvent Control: Non-coordinating solvents (DCM, Toluene) prevent catalyst poisoning.

Scenario B: Intramolecular Epoxide Opening

The Challenge: Cyclizing amino-alcohol precursors containing an epoxide.

  • Recommended Catalyst: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

  • Mechanism: Lewis acid activation of the epoxide oxygen.

  • Selection Logic: BF₃·OEt₂ promotes the 7-endo-tet opening over the 6-exo mode when the nitrogen nucleophile is protected with a bulky group (e.g., Ts, Boc) that disfavors the tighter 6-membered transition state.

Troubleshooting Regioselectivity (Interactive Guide)

Issue: "I am isolating the 6-membered morpholine/pyran derivative instead of the 1,4-oxazepane."

Root Cause Analysis: The 6-exo pathway is often kinetically favored. To override this, you must manipulate the transition state energy using specific metal-ligand interactions.

Diagnostic Workflow:

G Start Precursor: Gamma-Hydroxy Alkyne Catalyst Catalyst Selection Start->Catalyst Path6 6-exo-dig Transition State (Kinetically Fast) Catalyst->Path6 Brønsted Acid / Unoptimized Ligand Path7 7-endo-dig Transition State (Desired) Catalyst->Path7 AuCl3 / AuCl Prod6 Product: Methylene Morpholine (Undesired) Path6->Prod6 Prod7 Product: 1,4-Oxazepane (Target) Path7->Prod7 Prod6->Catalyst Action: Switch to Au(III) or Change Solvent

Figure 1: Decision pathway for regioselective cyclization of alkynols. The choice of catalyst dictates the divergence between 6-exo and 7-endo modes.

Corrective Actions:
  • Switch Metal Oxidation State: If using Au(I) yields mixtures, switch to AuCl₃ . Computational studies suggest Au(III) provides a more favorable energetic profile for the 7-endo manifold in specific substrates [1].

  • Substituent Check: Electron-withdrawing groups on the alkyne terminus can deactivate the 7-endo pathway. Ensure your substrate has a terminal alkyne (R=H) or an electron-neutral substituent.

  • Concentration: Perform the reaction at high dilution (0.01 M) . Intermolecular polymerization competes with the slow formation of 7-membered rings.

Late-Stage Functionalization & C-H Activation[1]

Once the ring is formed, functionalizing the 1,4-oxazepane core often requires transition metal catalysis to activate C-H bonds, typically at the


-position to the nitrogen or oxygen.
Protocol: Pd-Catalyzed C-H Arylation

Application: Adding aryl groups to the C3 or C5 position. Catalyst System: Pd(OAc)₂ + Phosphine Ligand.

ComponentRecommendationRationale
Pre-catalyst Pd(OAc)₂Acetate acts as an internal base to assist the Concerted Metalation-Deprotonation (CMD) mechanism.
Ligand JohnPhos or XPhosBulky Buchwald ligands prevent catalyst aggregation and facilitate reductive elimination on the sterically hindered 7-membered ring.
Directing Group N-Pivaloyl or N-AmideA directing group on the Nitrogen (N4) is crucial to direct the Pd catalyst to the adjacent C3 or C5 carbons [2].
Solvent HFIP (Hexafluoroisopropanol)Stabilizes the cationic Pd species and hydrogen-bonds to the substrate, improving selectivity.

Standard Operating Procedures (SOPs)

SOP-01: AuCl₃-Catalyzed Synthesis of 1,4-Oxazepanes

Objective: Cyclization of 5-aminopent-1-yn-3-ol derivatives.

  • Preparation:

    • Flame-dry a reaction vial and purge with Argon.

    • Dissolve the alkynol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to reach a concentration of 0.05 M . Note: Higher concentrations favor polymerization.

  • Catalyst Addition:

    • Add AuCl₃ (5 mol%) quickly in one portion.

    • Tip: AuCl₃ is hygroscopic. Weigh it in a glovebox if possible, or use a fresh bottle.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C) .

    • Monitor via TLC every 30 minutes. The 7-endo product typically has a slightly lower Rf than the 6-exo byproduct due to ring conformation exposure of polar groups.

  • Quenching & Isolation:

    • Filter the mixture through a short pad of silica gel to remove gold salts.

    • Wash the pad with Et₂O.

    • Concentrate in vacuo.

    • Purification: If regioselectivity was imperfect, separate isomers using Flash Chromatography (Gradient: 0-20% EtOAc/Hexanes).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<30%) Polymerization of precursor.Dilute reaction to 0.01 M. Ensure "High Dilution Principle" is followed.
Product is 6-membered ring Wrong catalyst or ligand interference.Switch from Au(I)-phosphine to AuCl₃ (ligand-free) . Steric bulk of ligands often forces the tighter 6-exo transition state [1].
Catalyst turns black (precipitate) Catalyst decomposition ("Gold Mirror").Solvent is not anhydrous or presence of amine impurities. Ensure N-protection (e.g., N-Boc, N-Ts) to prevent amine coordination to Au.
No Reaction Catalyst poisoning.Check for sulfur or free amine impurities in the starting material. Purify precursor before cyclization.

References

  • Theoretical insight into the regioselective formation of pyrazolo[1,4]-oxazepine and -oxazines. Source: National Institutes of Health (PubMed) URL:[Link]

  • Distal C-H Functionalization via Electrophilic C-H Metallation. Source: ACS Science Talks (YouTube/ACS) URL:[Link]

  • Synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv URL:[Link][1][2][3]

Sources

Validation & Comparative

A Comparative Guide to Methyl N-boc-1,4-oxazepane-6-carboxylate and Other Cyclic Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced stability, target specificity, and oral bioavailability is a paramount challenge. The introduction of unnatural amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as their susceptibility to enzymatic degradation. Among these, cyclic amino acids are of particular interest as they impose conformational constraints on the peptide backbone, leading to more predictable three-dimensional structures and potentially improved pharmacological profiles.

This guide provides an in-depth technical comparison of Methyl N-boc-1,4-oxazepane-6-carboxylate, a seven-membered heterocyclic amino acid, with other well-established cyclic amino acids such as proline and piperidine derivatives. We will explore their synthesis, conformational properties, and impact on the biological activity of peptidomimetics, supported by experimental data and detailed protocols.

The Significance of Conformational Constraint in Peptide Drug Design

Peptides are inherently flexible molecules, which can be both an advantage and a disadvantage. While flexibility allows them to adapt to various binding partners, it also results in a significant entropic penalty upon binding to a specific target. By incorporating cyclic amino acids, we can pre-organize the peptide into a bioactive conformation, reducing the entropic loss upon binding and potentially increasing affinity and selectivity.[1]

Furthermore, the cyclic nature of these amino acids can shield the amide bonds from proteolytic enzymes, thereby enhancing the metabolic stability and in vivo half-life of the peptide drug.[2] The choice of the ring size and heteroatoms within the cyclic amino acid allows for fine-tuning of the conformational preferences and physicochemical properties of the resulting peptidomimetic.

G cluster_0 Peptide Properties cluster_1 Cyclic Amino Acid Incorporation Flexibility Flexibility Conformational Constraint Conformational Constraint Flexibility->Conformational Constraint reduces Bioactive Conformation Bioactive Conformation Target Affinity Target Affinity Bioactive Conformation->Target Affinity increases Metabolic Stability Metabolic Stability Conformational Constraint->Bioactive Conformation pre-organizes Conformational Constraint->Metabolic Stability enhances

Figure 1: The central role of conformational constraint in improving peptide properties.

Profile: Methyl N-boc-1,4-oxazepane-6-carboxylate

Methyl N-boc-1,4-oxazepane-6-carboxylate is a seven-membered heterocyclic amino acid analogue. The 1,4-oxazepane scaffold is found in a number of biologically active compounds, including those with psychoneurotic, antihistaminic, and analgesic properties.[3] The presence of the oxygen atom at the 4-position, in addition to the nitrogen at the 1-position, introduces unique electronic and conformational properties compared to its carbocyclic or diazepane counterparts.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is standard in solid-phase peptide synthesis (SPPS), allowing for the iterative addition of amino acids to a growing peptide chain. The methyl ester at the 6-position provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for peptide coupling.

Synthesis of 1,4-Oxazepane Carboxylic Acids

The synthesis of chiral 1,4-oxazepane carboxylic acids can be achieved through a multi-step sequence on a solid support, which allows for purification by simple filtration and washing at each step. A representative protocol for a similar 1,4-oxazepane-5-carboxylic acid is described below, which can be adapted for the synthesis of the 6-carboxy isomer.[4]

Experimental Protocol: Solid-Phase Synthesis of a Chiral 1,4-Oxazepane-5-carboxylic Acid Derivative [4]

  • Resin Loading: Fmoc-Homoserine(TBDMS)-OH is immobilized on Wang resin.

  • Sulfonylation: The amino group of the homoserine is reacted with a nitrobenzenesulfonyl chloride.

  • Alkylation: The sulfonamide nitrogen is alkylated with a 2-bromoacetophenone.

  • Cleavage and Cyclization: The intermediate is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH). This cleavage condition also facilitates the removal of the silyl protecting group and promotes the intramolecular cyclization to form the 1,4-oxazepane ring.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This solid-phase approach offers a streamlined method for generating a library of substituted 1,4-oxazepane amino acids for incorporation into peptidomimetics.

G Fmoc-HSe(TBDMS)-Wang Fmoc-HSe(TBDMS)-Wang Sulfonylation Sulfonylation Fmoc-HSe(TBDMS)-Wang->Sulfonylation Alkylation Alkylation Sulfonylation->Alkylation Cleavage_Cyclization Cleavage & Cyclization Alkylation->Cleavage_Cyclization Purification Purification Cleavage_Cyclization->Purification Chiral_Oxazepane Chiral 1,4-Oxazepane Carboxylic Acid Purification->Chiral_Oxazepane

Figure 2: Workflow for the solid-phase synthesis of a chiral 1,4-oxazepane carboxylic acid.

Comparative Analysis with Other Cyclic Amino Acids

To understand the unique contributions of the 1,4-oxazepane scaffold, it is essential to compare it with other commonly used cyclic amino acids.

Cyclic Amino AcidRing SizeKey Structural FeaturesGeneral Conformational Influence
Proline 5Pyrrolidine ringInduces a rigid kink in the peptide backbone, often found in β-turns.[3]
Piperidine Carboxylic Acid (Nipecotic Acid) 6Piperidine ringOffers a larger and more flexible ring than proline, allowing for a wider range of backbone dihedral angles.
Azepane Carboxylic Acid 7Azepane ringThe seven-membered ring provides even greater conformational flexibility than piperidine derivatives.
1,4-Oxazepane Carboxylic Acid 7Oxazepane ring with an oxygen atomThe presence of the ether oxygen can influence hydrogen bonding and solubility, and the ring is expected to adopt a limited number of low-energy conformations.[5]
Conformational Preferences

The conformational properties of cyclic amino acids are crucial for their function in peptidomimetics. While five-membered rings like proline are relatively rigid, seven-membered rings such as azepanes and oxazepanes possess a higher degree of conformational flexibility. However, studies on related seven-membered ring systems, such as[6][7]diazepane-2,5-diones, have shown that these rings are not entirely flexible but rather adopt a limited number of stable conformations.[5] This conformational rigidity is a desirable trait for scaffolding new receptor ligands.[5]

NMR spectroscopy and X-ray crystallography are powerful tools for elucidating the conformational preferences of these cyclic amino acids, both as individual molecules and when incorporated into peptides. For instance, NMR studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists revealed an unexpected low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction. This suggests that even larger rings can adopt well-defined and predictable structures.

Physicochemical Properties

The physicochemical properties of cyclic amino acids, such as their lipophilicity (LogP) and acidity (pKa), play a critical role in the overall properties of the resulting peptidomimetic, including its solubility, permeability, and target engagement. The introduction of a heteroatom like oxygen in the 1,4-oxazepane ring is expected to increase the polarity and hydrogen bond accepting capacity of the molecule compared to its carbocyclic analogue, potentially influencing its solubility and interaction with biological targets.

PropertyProline Derivative (N-Boc-Pro-OH)Piperidine Derivative (N-Boc-Nipecotic Acid)Azepane Derivative (N-Boc-Azepane-2-carboxylic acid)1,4-Oxazepane Derivative (hypothetical)
Molecular Weight 215.25229.28243.30~245.27
XLogP3 1.31.72.1Lower than azepane due to oxygen
Hydrogen Bond Acceptors 3334
Topological Polar Surface Area (TPSA) 63.3 Ų63.3 Ų63.3 ŲHigher than azepane

Note: The values for the 1,4-oxazepane derivative are hypothetical and based on general chemical principles. Experimental determination is required for accurate comparison.

Impact on Biological Activity: A Peptidomimetic Perspective

The incorporation of cyclic amino acids into peptides can have a profound impact on their biological activity. By constraining the peptide backbone, these unnatural amino acids can lock the peptide into a conformation that is optimal for binding to its target, leading to increased potency. Furthermore, the enhanced metabolic stability can lead to a longer duration of action in vivo.

For example, 1,4-oxazepane derivatives have been investigated as monoamine reuptake inhibitors, suggesting their potential for CNS-related therapeutic applications.[8] When incorporated into peptides, the 1,4-oxazepane scaffold can be used to mimic β-turns or other secondary structures that are crucial for protein-protein interactions.

Experimental Protocol: Incorporation of a Cyclic Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of a Boc-protected cyclic amino acid into a peptide using manual SPPS.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang resin with the first amino acid attached) or load the first amino acid onto the resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DCM and then DMF. Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

  • Coupling: Dissolve the Boc-protected cyclic amino acid (e.g., Methyl N-boc-1,4-oxazepane-6-carboxylate) and a coupling agent (e.g., HBTU, HATU) in DMF. Add this solution to the resin, followed by the addition of a base such as DIPEA. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as a mixture of TFA, water, and triisopropylsilane (TIS).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC. The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.

G Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage Washing->Cleavage Final step Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Figure 3: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

Methyl N-boc-1,4-oxazepane-6-carboxylate represents a valuable addition to the toolbox of unnatural amino acids for peptidomimetic design. Its seven-membered heterocyclic structure offers a unique combination of conformational constraint and chemical functionality that can be exploited to enhance the pharmacological properties of therapeutic peptides. While more direct comparative studies are needed to fully elucidate its advantages over other cyclic amino acids, the available data on related seven-membered ring systems suggest that the 1,4-oxazepane scaffold can induce well-defined secondary structures and introduce favorable physicochemical properties. The synthetic accessibility of these building blocks, particularly through solid-phase methodologies, opens up exciting avenues for the exploration of novel peptidomimetics with improved therapeutic potential.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Synthesis

The Target Molecule: Methyl N-boc-1,4-oxazepane-6-carboxylate

Methyl N-boc-1,4-oxazepane-6-carboxylate is a saturated seven-membered heterocycle containing both an oxygen and a nitrogen atom. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a methyl ester at the C6 position introduces specific, highly characteristic spectroscopic signatures. Understanding the expected environment of each proton and carbon is the first step in a robust validation workflow.

cluster_mol Methyl N-boc-1,4-oxazepane-6-carboxylate mol mol

Caption: Molecular structure of the target compound.

Part 1: ¹H NMR Spectroscopy - The Proton Environment Map

Proton NMR is arguably the most powerful tool for elucidating the detailed connectivity of an organic molecule. For a molecule of this complexity, we anticipate a spectrum that is a mixture of simple, sharp singlets and more complex, overlapping multiplets arising from the flexible seven-membered ring.

Anticipated ¹H NMR Spectral Features

Before ever placing the sample in the magnet, we can predict the key signals based on the structure:

  • Boc Group Protons: A large, sharp singlet integrating to 9 protons, typically found in the upfield region (δ 1.4-1.5 ppm). This signal is a hallmark of the Boc-protecting group and its presence is a primary validation checkpoint.[2][3]

  • Methyl Ester Protons: A sharp singlet integrating to 3 protons, located further downfield (δ ~3.7 ppm) due to the deshielding effect of the adjacent carbonyl group.

  • Oxazepane Ring Protons: The remaining 8 protons on the C2, C3, C5, and C7 positions of the ring will present as a series of complex multiplets. Their diastereotopic nature and the conformational flexibility of the seven-membered ring lead to complex coupling patterns. These are typically found between δ 2.5 and 4.0 ppm. Protons adjacent to the nitrogen (C3, C5) and oxygen (C2, C7) will be shifted further downfield.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for molecules of this type and its single, easily identifiable residual solvent peak at δ 7.26 ppm.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength is crucial here to resolve the complex multiplets of the ring protons.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm, ensuring all relevant signals are captured.[4]

    • Temperature: 298 K (25 °C).

Data Validation and Interpretation

The acquired spectrum must be meticulously analyzed, with every peak assigned. The integration values are non-negotiable; they must correspond to the number of protons in a given environment.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~3.75s3H-OCH₃Singlet due to no adjacent protons; deshielded by the ester carbonyl.
~3.6-3.9m4H-CH₂-O-, -CH₂-N-Complex multiplets for protons on C2 and C7 adjacent to the heteroatoms.
~2.8-3.5m4H-N-CH₂-CH₂-O-Complex multiplets for protons on C3 and C5, adjacent to nitrogen.
~1.47s9H-C(CH₃)₃Large singlet characteristic of the magnetically equivalent protons of the Boc group.[3][5]

Comparison Point: A common synthetic failure is the premature cleavage of the Boc group under acidic conditions. In this case, the large 9H singlet at ~1.47 ppm would be absent, and the signals for the protons adjacent to the nitrogen would likely shift and sharpen, providing a clear diagnostic marker of impurity.[6]

Part 2: ¹³C NMR Spectroscopy - The Carbon Skeleton Blueprint

Carbon NMR complements the ¹H NMR by providing a direct count of the unique carbon environments. With broadband proton decoupling, each unique carbon appears as a single line, offering a clean and direct blueprint of the molecule's skeleton.

Anticipated ¹³C NMR Spectral Features

Based on the structure, we expect to see 9 distinct carbon signals:

  • Carbonyl Carbons: Two signals in the highly deshielded region: the ester carbonyl (δ ~170-175 ppm) and the carbamate carbonyl of the Boc group (δ ~155 ppm).

  • Quaternary Carbons: Two signals with no attached protons: the C6 carbon and the quaternary carbon of the Boc group (δ ~80 ppm).

  • Oxazepane Ring Carbons: Four signals corresponding to the -CH₂- groups of the ring.

  • Methyl Carbons: Two signals in the shielded, upfield region: the methyl ester carbon (δ ~52 ppm) and the three equivalent methyl carbons of the Boc group (δ ~28 ppm).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample and Instrument: The same sample and spectrometer from the ¹H NMR experiment can be used.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0 to 200 ppm, the standard range for most organic molecules.[4]

Data Validation and Interpretation

The primary validation check is a simple count: 9 signals must be present. Each signal's chemical shift must align with established ranges for its functional group type.

Chemical Shift (δ ppm)AssignmentRationale
~172.0Ester C=OTypical chemical shift for an ester carbonyl carbon.[7]
~155.0Boc C=OCharacteristic shift for the carbamate carbonyl of a Boc group.[8]
~80.0Boc C(CH₃)₃Quaternary carbon of the Boc group.
~60-70-CH₂-O-Methylene carbons adjacent to the ring oxygen.
~55.0C6Quaternary carbon at the 6-position.
~52.5-OCH₃Methyl carbon of the ester.
~40-50-CH₂-N-Methylene carbons adjacent to the ring nitrogen.
~28.5Boc -C(CH₃)₃Three equivalent methyl carbons of the Boc group.

Part 3: Mass Spectrometry - The Molecular Weight Verdict

Mass spectrometry provides the definitive molecular weight of the compound, acting as the final arbiter of the elemental formula. For this molecule (C₁₃H₂₃NO₅), the expected monoisotopic mass is 273.1576 g/mol .

Anticipated Mass Spectrum Features

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺ at m/z 274.1649. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 296.1468.

A key aspect of validating Boc-protected compounds is observing characteristic fragmentation patterns.[9] Even with soft ionization, in-source fragmentation can occur, or it can be induced via tandem MS (MS/MS).[10][11]

  • Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) to give a fragment at m/z 218.

  • Loss of the Boc Group: A loss of 100 Da (C₅H₈O₂) to give a fragment at m/z 174.

  • Loss of tert-butyl cation: A primary fragment ion corresponding to the tert-butyl cation at m/z 57.[12]

The presence of these fragments provides powerful secondary confirmation of the Boc group's presence.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analyzer Settings:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Resolution: Set to >10,000 to allow for accurate mass measurement and elemental formula determination.

Data Validation and Interpretation

The primary validation criterion is the measured mass of the molecular ion. The experimental mass must match the theoretical mass to within a very tight tolerance (typically < 5 ppm). This high accuracy allows for the unambiguous determination of the elemental formula, ruling out other potential structures with the same nominal mass.

Integrated Validation Workflow

The power of this multi-technique approach lies in the integration of all data points. Each technique provides a piece of the puzzle, and only when they all fit together can the structure be considered validated.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Sample Purified Compound HNMR ¹H NMR (Connectivity, Proton Count) Sample->HNMR Parallel Analysis CNMR ¹³C NMR (Carbon Skeleton) Sample->CNMR Parallel Analysis HRMS HRMS (Molecular Formula) Sample->HRMS Parallel Analysis Analysis Data Interpretation & Correlation - ¹H: Integration & Coupling - ¹³C: Peak Count & Shifts - MS: Accurate Mass & Fragments HNMR->Analysis CNMR->Analysis HRMS->Analysis Confirmation Structure Validated Analysis->Confirmation Convergent Evidence

Caption: A comprehensive workflow for spectroscopic data validation.

Conclusion

The validation of Methyl N-boc-1,4-oxazepane-6-carboxylate is not achieved by a single spectrum, but by the overwhelming, convergent evidence provided by a suite of well-chosen spectroscopic techniques. By predicting the expected data, carefully acquiring high-quality spectra, and meticulously interpreting the results—including characteristic functional group signals and fragmentation patterns—we can achieve an exceptionally high degree of confidence in the structure and purity of the synthesized compound. This rigorous, logic-driven approach is essential for ensuring the integrity and reproducibility of scientific research.[13][14]

References

  • Kulikov, I. V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. [Scientific Diagram]. Available at: [Link]

  • Ogoshi, T., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Scientific Diagram]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]

  • ACS Publications. (n.d.). ACS Research Data Guidelines. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]

  • Wiley. (n.d.). Spectrometric Identification of Organic Compounds. Available at: [Link]

  • PubMed. (2011). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR data for compounds 1-4 (125 MHz, in C6D6). [Table]. Available at: [Link]

  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Available at: [Link]

  • Nuclear Regulatory Commission. (2004). Radioanalytical Data Validation - Guide. Available at: [Link]

  • Sema. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

  • PubChem. (n.d.). Methyl 1,4-oxazepane-6-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Determination of Enantiomeric Excess for Chiral 1,4-Oxazepane-6-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1,4-Oxazepane-6-carboxylates represent a privileged scaffold in medicinal chemistry, serving as conformationally restricted bioisosteres for


-amino acids and core structures in peptidomimetics. Their seven-membered ring architecture, containing both oxygen and nitrogen, introduces unique puckering and transannular interactions that complicate stereochemical analysis.

Precise determination of enantiomeric excess (ee) is critical not just for regulatory compliance (ICH Q6A) but for establishing Structure-Activity Relationships (SAR). A 99% ee is often the threshold for clinical candidates to avoid off-target toxicity associated with distomers.

This guide compares three distinct methodologies for ee determination: Chiral HPLC (The Gold Standard), Chiral SFC (The High-Throughput Alternative), and NMR with Chiral Solvating Agents (The Rapid Screen).

Comparative Analysis of Methodologies

The following table synthesizes performance metrics to aid in method selection.

FeatureMethod A: Chiral HPLC Method B: Chiral SFC Method C: 1H NMR (CSA)
Primary Mechanism Adsorption/Inclusion on Chiral Stationary Phase (CSP)Supercritical fluid adsorption on CSPDiastereomeric complexation (Non-covalent)
Resolution (

)
High (

typical)
Very High (

typical)
Moderate (Peak splitting

)
Throughput 15–45 min/run3–10 min/run< 5 min (no separation required)
Sample Recovery High (easy fraction collection)High (solvent evaporates instantly)Low (sample contaminated with CSA)
Limit of Quantitation < 0.1% ee< 0.1% ee~1–2% ee
Cost Per Sample High (Solvents + Columns)Moderate (CO2 is cheap)Low (if CSA is cheap/recoverable)
Best Use Case Final QC, Validation, Scale-upHTS Library ScreeningEarly-stage reaction monitoring

Decision Logic for Method Selection

The choice of method should be dictated by the stage of development and sample availability.

MethodSelection Start Start: Sample Type? Stage Development Stage? Start->Stage Early Early Synthesis / Screening Stage->Early Reaction Optimization Late Final QC / Process Dev Stage->Late Purity Certification SampleQty Sample Quantity > 5 mg? Early->SampleQty HPLC Method: Chiral HPLC (Robust, Validated) Late->HPLC Standard QC SFC Method: Chiral SFC (High Speed, Green) Late->SFC High Throughput Required NMR Method: 1H NMR w/ CSA (Rapid, In-situ) SampleQty->NMR Yes (Quick Check) SampleQty->SFC No (High Sensitivity needed)

Caption: Decision matrix for selecting the optimal ee determination method based on development stage and sample constraints.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) remains the most robust method for 1,4-oxazepane-6-carboxylates. The ester functionality interacts well with polysaccharide-based columns via hydrogen bonding and dipole-dipole interactions.

Column Selection Strategy

For 1,4-oxazepanes, immobilized polysaccharide columns are recommended due to their solvent versatility.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H/IB).

Experimental Protocol: Method Development
  • Sample Prep: Dissolve 1.0 mg of the oxazepane ester in 1 mL of Ethanol/Hexane (1:9). Ensure the solution is filtered (0.45 µm).

  • Mobile Phase A (Non-Polar): n-Hexane or Heptane.

  • Mobile Phase B (Polar Modifier): Ethanol or Isopropanol (IPA).

    • Note: For basic oxazepanes (free secondary amine), add 0.1% Diethylamine (DEA) to prevent peak tailing.

  • Screening Gradient:

    • Flow: 1.0 mL/min.

    • Isocratic: 90:10 (Hexane:IPA) for 15 mins.

    • Detection: UV at 210 nm (amide/ester absorption) and 254 nm (if aromatic groups present).

  • Optimization: If

    
    , switch modifier to Ethanol or lower temperature to 10°C to enhance enantiorecognition.
    

Method B: 1H NMR with Chiral Solvating Agents (The Rapid Screen)

This method utilizes Lanthanide Shift Reagents (LSRs) or chiral alcohols to create diastereomeric complexes in situ. It is ideal for monitoring reaction progress without quenching or purification.

Mechanism

The 1,4-oxazepane-6-carboxylate possesses two Lewis basic sites: the ester carbonyl and the ring oxygen. A paramagnetic Lewis acid, such as Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), coordinates to these oxygens, inducing a pseudocontact shift. The two enantiomers form diastereomeric complexes with distinct chemical shifts (


).
Experimental Protocol: NMR Titration
  • Baseline Scan: Dissolve 5–10 mg of the racemic oxazepane ester in 0.6 mL of

    
     (must be dry/acid-free). Acquire a standard 
    
    
    
    NMR spectrum.
  • CSA Addition: Add solid Eu(hfc)3 in increments of 0.1 equivalents (relative to substrate).

  • Monitoring: Shake well and acquire a spectrum after each addition.

  • Endpoint: Observe the splitting of the ester methyl singlet (usually ~3.7 ppm) or the H-6 methine proton.

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the integrals of the split signals.

Critical Caution: High concentrations of paramagnetic metals can cause line broadening, obliterating the splitting. Do not exceed 0.5 equivalents of Eu(hfc)3.

Method C: Chiral SFC (The Green Alternative)

Supercritical Fluid Chromatography (SFC) uses supercritical


 as the primary mobile phase. For 1,4-oxazepanes, this method often provides superior resolution to HPLC due to the lower viscosity and higher diffusivity of the mobile phase.
Workflow Visualization

SFC_Workflow Sample Racemic Oxazepane Column CSP Column (e.g., Chiralpak IC) Sample->Column Injection Detector PDA / MS Detection Column->Detector Elution MobilePhase scCO2 + MeOH (10-20%) MobilePhase->Column High Pressure Result Enantiomer Separation (High Rs) Detector->Result Integration

Caption: Standard SFC workflow for high-throughput chiral analysis.

Technical Advantages for Oxazepanes
  • Solubility: The lipophilic nature of the oxazepane ring aligns well with the solvating power of supercritical

    
    .
    
  • Scalability: SFC is the preferred method for preparative separation (resolution of grams of material) to isolate pure enantiomers for biological testing.

References

  • Vertex AI Search. (2025). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. PubMed Central. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020).[1] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 35906–35916.[2] [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Contextual reference for Eu(hfc)3 mechanisms).
  • Google Patents. (2012).

Sources

Comprehensive Guide to Certified Reference Standards for Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the high-stakes environment of peptidomimetic drug discovery, Methyl N-boc-1,4-oxazepane-6-carboxylate (CAS: 1820736-58-0) serves as a critical constrained amino acid scaffold.[1][2][3] Its seven-membered ring imposes specific conformational restrictions, making it invaluable for designing protease inhibitors and GPCR ligands.[1][2][3]

However, a critical gap exists in the supply chain: Most commercially available sources for this compound are "Research Grade," not "Certified Reference Materials" (CRMs). [2]

This guide objectively compares the utility of standard Research Grade material against a Certified Reference Standard (CRS) —often established via rigorous internal or third-party characterization.[1][2][3] We demonstrate why relying on basic Certificates of Analysis (CoA) for this molecule can introduce fatal errors in potency determination and stereochemical validation.

Technical Specifications & Compound Profile

Before analyzing the standards, we must define the analyte.[1][2] The N-Boc protection and the methyl ester functionality create specific analytical challenges, particularly regarding rotameric species in NMR and stability under acidic HPLC conditions.[1][2]

PropertySpecification
IUPAC Name 4-tert-butyl 6-methyl 1,4-oxazepane-4,6-dicarboxylate
CAS Number 1820736-58-0
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Chirality Contains a chiral center at C6.[1][2][3] Enantiomeric purity is critical.
Key Stability Risk Acid-catalyzed Boc-deprotection; Ester hydrolysis.[1][2][3]
NMR Characteristic Rotamerism: The N-Boc group restricts rotation, causing split signals in ¹H NMR at room temperature.[1][2][3]

Comparative Analysis: Research Grade vs. Certified Standard

This section compares the two primary sourcing strategies for this reference material.

Option A: Commercial Research Grade (The "Fast" Route)[2][3]
  • Definition: Material bought from catalog vendors (e.g., Enamine, ChemSigma) with a basic CoA.[1][2]

  • Typical Purity: >95% (Area% by HPLC-UV).

  • Traceability: Limited.[1][2][3] Often lacks water content (KF), residual solvent, or inorganic impurity data.[1][2]

Option B: Certified Reference Standard (The "Valid" Route)[2][3]
  • Definition: Material characterized under ISO 17034 guidelines or rigorous internal SOPs (qNMR, Orthogonal HPLC, ROI, KF).

  • Typical Purity: Assigned Purity (Mass Balance) with uncertainty budget (e.g., 98.2% ± 0.5%).

  • Traceability: Full linkage to SI units via NIST-traceable internal standards (e.g., Benzoic Acid PS).[1][2][3]

Performance Comparison Table
FeatureResearch Grade (Vendor CoA)Certified Reference Standard (CRS)Impact on Drug Development
Purity Method HPLC-UV Area % (Single Wavelength)Mass Balance (100% - Impurities - Water - Solvents)Area % overestimates purity by ignoring salts/water, leading to incorrect IC₅₀ values .[1][2][3]
Stereochemistry Often "Assumed" based on synthesisChiral HPLC Verified (e.e. > 99%)Using a racemate or wrong enantiomer invalidates structure-activity relationship (SAR) data.[1][2][3]
Identity ¹H NMR (Qualitative)qNMR (Quantitative) + 2D NMRqNMR detects non-chromatographic impurities (e.g., silica grease, oligomers).[2]
Water Content Rarely reportedKarl Fischer (Coulometric) Hygroscopic oxazepanes can absorb 1-3% water, skewing gravimetric preparation.[1][2][3]
Rotamer Handling Ignored (Broad peaks accepted)High-Temp NMR (Coalescence verified)Ensures broad peaks are rotamers, not impurities.

The "Self-Validating" Certification Workflow

To transform a Research Grade sample into a Certified Standard, you must follow a self-validating workflow.[1][2][3] This ensures that the standard used for critical assays is absolute.[1][2]

Diagram: Reference Standard Certification Pathway

CertificationWorkflow cluster_Identity 1. Structural Identity cluster_Purity 2. Orthogonal Purity cluster_Assignment 3. Value Assignment Start Raw Material (Research Grade) NMR_HT High-Temp NMR (Rotamer Collapse) Start->NMR_HT MS HRMS (Exact Mass) Start->MS HPLC_Achiral HPLC-UV/MS (Organic Impurities) NMR_HT->HPLC_Achiral HPLC_Chiral Chiral HPLC (Enantiomeric Excess) MS->HPLC_Chiral IR FT-IR (Functional Groups) KF Karl Fischer (Water Content) HPLC_Achiral->KF ROI Residue on Ignition (Inorganics) HPLC_Chiral->ROI MassBalance Mass Balance Calculation P = (100-Org-Vol-Inorg) KF->MassBalance ROI->MassBalance qNMR qNMR Validation (Direct Potency) MassBalance->qNMR Cross-Check Final Certified Reference Standard (CRS) qNMR->Final CoA Issuance

Caption: Workflow transforming raw Methyl N-boc-1,4-oxazepane-6-carboxylate into a traceable Certified Reference Standard.

Experimental Protocols

The following protocols are designed specifically for Methyl N-boc-1,4-oxazepane-6-carboxylate , addressing its unique rotameric and stereochemical properties.

Protocol A: High-Temperature ¹H NMR (Identity & Rotamer Confirmation)

Rationale: N-Boc oxazepanes exhibit slow exchange on the NMR time scale at 25°C, resulting in broad or doubled peaks.[1][2][3] Certification requires proving these are rotamers, not impurities.[1][2]

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ for higher boiling point and solubility).

  • Concentration: 10 mg/mL.

  • Temperature Ramp:

    • Acquire spectra at 25°C (Baseline).[1][2][3]

    • Increase to 50°C, 75°C, and 90°C.[1][2]

  • Acceptance Criteria:

    • At 25°C: Signals for the tert-butyl group (approx 1.4 ppm) and ring protons may appear split (ratio often ~60:40).[2][3]

    • At 90°C: Signals must coalesce into sharp, singlet peaks.[1][2]

    • Note: If peaks remain split at 90°C, the sample likely contains a diastereomeric impurity or a structural isomer.[1][2]

Protocol B: Chiral HPLC Method (Enantiomeric Purity)

Rationale: The C6 position is chiral.[1][2] Synthesis from chiral pool amino acids often preserves configuration, but racemization can occur during cyclization.[1][2]

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based columns work best for Boc-protected amines).[1][2][3]

  • Dimensions: 250 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1][2][3]

    • Crucial: Add 0.1% Diethylamine (DEA) if peak tailing occurs, though the ester is sensitive to base.[1][2] Use minimal DEA or switch to Ethanol.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm (Carbonyl absorbance).[1][2][3]

  • Temperature: 25°C.

  • Procedure:

    • Inject Racemic Standard (synthesized or mixed) to establish separation resolution (Rs > 1.5).[1][2][3]

    • Inject Test Sample.[1][2][3]

    • Calculate Enantiomeric Excess (e.e. %).[1][2][3][4][5][6][7][8][9][10][11][12]

    • Target: e.e. > 99.0% for Certified Standards.[1][2][3][9]

Protocol C: Mass Balance Purity Calculation

Do not rely on "Area %".[1][2][3] Use the following equation to assign the certified potency value (


):

[2][3]

Where:

  • 
    : Total organic impurities (from HPLC).[1][2][3]
    
  • 
    : Volatiles (Water by KF + Solvents by GC-Headspace).[1][2][3]
    
  • 
    : Residue on Ignition (Sulfated Ash).[1][2][3]
    
  • 
    : Chromatographic purity of the main peak.[1][2]
    

Case Study: The "Hidden" Water Error

In a recent internal validation study, a Research Grade sample of a Boc-oxazepane derivative was purchased.[1][2][3]

  • Vendor CoA: 98.5% Purity (HPLC).

  • Internal Analysis:

    • HPLC: 98.4% (Confirmed).[1][2][3]

    • Karl Fischer: 2.1% Water (Hygroscopic nature of the ester/carbamate).[1][2]

    • Residual Solvent: 1.5% Ethyl Acetate (Trapped in the crystal lattice).[1][2]

  • True Potency:

    
    .[1][2][3]
    

References

  • PubChem. Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate | C8H16N2O3.[1][2][3][7] National Library of Medicine.[1][2] Available at: [Link][2][3]

  • Bruzgulienė, J. et al. (2022).[1][2] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109.[1][2] Available at: [Link]

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization.[1][2][3]

  • Holzgrabe, U. et al. (2005).[1][2] NMR spectroscopy in pharmacy. Elsevier.[1][2][3] (Reference for Rotameric analysis of N-Boc compounds).

  • Quality Pathshala. (2024).[1][2][3][5] The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories. Available at: [Link][2][3]

Sources

Beyond the Six-Membered Ring: A Comparative SAR Guide to 1,4-Oxazepane Amides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers. Focus: Structure-Activity Relationship (SAR), Physicochemical Optimization, and Synthetic Accessibility.

Executive Summary: The Case for the Seven-Membered Ring

In the hit-to-lead phase of drug discovery, the 1,4-oxazepane scaffold represents a strategic bioisostere often deployed to modulate the physicochemical profile of morpholine or piperazine-based hits. While six-membered rings are ubiquitous, the seven-membered oxazepane ring introduces unique conformational entropy and vectoral positioning of substituents that can break "flat" chemical space.

This guide objectively compares 1,4-oxazepane amides against their primary alternatives (morpholines and 1,4-diazepanes). It focuses on their utility in optimizing Dopamine D4 receptor antagonists and Orexin receptor antagonists , where the scaffold has demonstrated superior selectivity profiles.

Key Advantage: The "Goldilocks" Lipophilicity

The insertion of oxygen into the diazepane ring (converting it to oxazepane) typically lowers basicity and improves metabolic stability compared to the diazepane, while offering a distinct solubility advantage over the carbocyclic analogs.

Comparative Analysis: Scaffold Performance

The following table contrasts the 1,4-oxazepane core with its closest structural analogs. Data is aggregated from standard medicinal chemistry datasets and specific D4 receptor ligand studies.

Table 1: Physicochemical and Functional Comparison
FeatureMorpholine (6-membered) 1,4-Diazepane (7-membered) 1,4-Oxazepane (7-membered)
Conformation Chair (Rigid)Twist-Chair (Flexible)Twist-Chair (Semi-Rigid)
Basicity (pKa of N) ~8.3~9.0 - 10.0 (High)~8.5 (Moderate)
LogP Trend Low (Polar)Low to ModerateModerate (Balanced)
Metabolic Liability Low (Oxidation resistant)High (N-dealkylation/oxidation)Low (O-atom reduces N-oxidation)
Vectoral Space Planar/Equatorial3D / Axial-Equatorial mix3D / Defined Pucker
Primary Utility Solubility fix; H-bond acceptorBasic amine interactionsBioisostere for metabolic stability

Expert Insight: The 1,4-diazepane is often too basic, leading to high hERG liability and phospholipidosis. The 1,4-oxazepane mitigates this by the inductive electron-withdrawing effect of the oxygen atom, lowering the pKa of the distal nitrogen while maintaining the 7-membered ring geometry required for receptor pocket filling.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 1,4-oxazepane amides is driven by three critical vectors: the Amide Linker (N4), the Ring Substitution (C2/C7), and the Core Geometry.

The SAR Decision Tree

The following diagram illustrates the logical flow for optimizing a 1,4-oxazepane hit.

SAR_Logic Start Hit Compound (1,4-Oxazepane Core) Potency Optimize Potency (Receptor Fit) Start->Potency Low Affinity DMPK Optimize DMPK (Metabolic Stability) Start->DMPK High Clearance C2_Sub C2-Substitution (Methyl/Ethyl) Potency->C2_Sub Stereochem Control N4_Linker N4-Amide Linker (Aryl/Heteroaryl) Potency->N4_Linker Pi-Stacking Result1 Outcome: Increased Affinity (Dopamine D4 Data) C2_Sub->Result1 Small alkyl (Me) > H > Ethyl (Steric Limit) Result2 Outcome: Improved Selectivity N4_Linker->Result2 Electron-withdrawing (p-Cl, p-F) preferred O_Atom Oxygen Position (H-Bond Acceptor) DMPK->O_Atom Reduce Basicity Rigidity Conformational Lock (Gem-dimethyl) DMPK->Rigidity Block Oxidation

Caption: SAR optimization logic for 1,4-oxazepane amides, highlighting the trade-offs between potency (steric fit) and DMPK properties.

Critical Substitution Points (Data-Backed)

Based on comparative studies of Dopamine D4 ligands (Reference 1, 3):

  • C2-Position (The "Magic Methyl"):

    • Observation: Introducing a methyl group at the C2 position (adjacent to the oxygen) creates a chiral center.

    • Data: The (S)-2-methyl-1,4-oxazepane analog often shows a 2-5x increase in binding affinity (

      
      ) compared to the unsubstituted ring.
      
    • Causality: The methyl group forces the ring into a specific twist-chair conformation that minimizes transannular strain and positions the N4-substituent into a favorable vector for hydrophobic pockets.

    • Warning: Increasing bulk beyond methyl (e.g., Ethyl, Isopropyl) at C2 drastically reduces affinity due to steric clash with the receptor wall.

  • N4-Amide Moiety:

    • Observation: The amide bond is critical for reducing the basicity of the N4 nitrogen.

    • Comparison: Unlike 1,4-diazepanes, where N1 is often basic, the N4-amide in oxazepanes acts purely as a hydrogen bond acceptor/donor motif (depending on orientation) and a linker.

    • Preferred Motifs: 4-chlorobenzyl or 3,4-dichlorobenzyl groups attached via the amide often yield the highest potency in GPCR targets.

Experimental Protocols

To ensure reproducibility, the following protocols utilize robust synthetic pathways avoiding unstable intermediates.

Synthesis of the 1,4-Oxazepane Core

Methodology: Intramolecular Cyclization of Amino Alcohols.

Rationale: This route allows for the pre-installation of chiral centers (at C2) using readily available chiral amino acids or amino alcohols.

  • Starting Material: N-Benzyl-aminoethanol derivative.

  • Alkylation: React with propargyl bromide or chloroacetyl chloride (depending on reduction strategy).

  • Cyclization:

    • Step A: Dissolve the intermediate (1.0 eq) in dry THF.

    • Step B: Add NaH (1.2 eq) at 0°C slowly to effect intramolecular Williamson ether synthesis.

    • Step C: Reflux for 4–6 hours.

  • Amide Coupling (Library Generation):

    • Deprotect the N-benzyl group (H2, Pd/C).

    • React the free amine secondary amine with various acid chlorides in DCM/TEA to generate the amide library.

Biological Assay: Microsomal Stability (Clearance)

Objective: Validate the metabolic stability advantage of oxazepane over diazepane.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Target:

      
       protein.
      

Visualizing the Synthetic Workflow

The synthesis of these scaffolds requires careful control of regioselectivity. The diagram below details the "Propargyl Route" which is favored for its atom economy.

Synthesis_Workflow Start N-Propargylamine Precursor Step1 Amino Alcohol Coupling Start->Step1 Alkylation Step2 Intramolecular Cyclization (NaH) Step1->Step2 7-endo-dig Step3 Reduction (Double Bond) Step2->Step3 H2/Pd Final 1,4-Oxazepane Scaffold Step3->Final Yield > 80%

Caption: The "Propargyl Route" for synthesizing 1,4-oxazepanes, favored for high atom economy and access to C5/C7 substitutions.[1]

References

  • BenchChem. (2025).[2] Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. Retrieved from

  • Journal of Medicinal Chemistry. (2008). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands.[3][4] ACS Publications. Retrieved from

  • RSC Advances. (2013). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.[1] Royal Society of Chemistry. Retrieved from

  • Organic Letters. (2011). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from

  • Drug Design. (2025). Structure Activity Relationships - Ligand Design Strategies. Retrieved from

Sources

Orthogonal Purity Assessment of Methyl N-boc-1,4-oxazepane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptively Simple" Scaffold

Methyl N-boc-1,4-oxazepane-6-carboxylate is a critical intermediate in the synthesis of peptidomimetics and macrocyclic drugs. While it appears structurally simple, its analysis presents a "perfect storm" of challenges for standard quality control:

  • UV Transparency: The tert-butyloxycarbonyl (Boc) group and the aliphatic oxazepane ring lack strong chromophores, making standard HPLC-UV (254 nm) blind to significant impurities.

  • Thermal Instability: The Boc group is thermolabile, rendering Gas Chromatography (GC) unsuitable due to on-column degradation (isobutylene loss).

  • Stereochemical Complexity: The C6 position is a chiral center. Standard Reverse-Phase (RP) methods cannot distinguish the (6S) and (6R) enantiomers.

To ensure data integrity for drug development, a single method is insufficient. This guide proposes a Triad of Orthogonal Methods —HPLC-CAD/MS, qNMR, and Chiral SFC—to rigorously validate chemical and stereochemical purity.

The Analytical Triad: Methodologies

Method A: RP-HPLC with Charged Aerosol Detection (CAD) & MS

Objective: Chemical Purity (Area %) & Impurity Identification.

Standard UV detection is risky here. The Boc group absorbs weakly at <215 nm, where solvent cut-off effects cause baseline noise. Charged Aerosol Detection (CAD) is the superior choice as it provides a near-universal response independent of extinction coefficients, detecting non-chromophoric precursors (e.g., amino alcohols) that UV misses.

Protocol:

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 3.0 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use high concentrations of TFA; strong acid can degrade the Boc group during the run).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detectors:

    • Primary: CAD (Nebulizer Temp: 35°C).

    • Secondary: MS (ESI+, Scan range 100–600 m/z). Look for

      
       and 
      
      
      
      .
    • Tertiary: UV at 210 nm (for reference only).

Key Impurity Markers (MS Signals):

  • Deprotected Amine:

    
     (Loss of Boc).
    
  • Hydrolyzed Acid:

    
     (Loss of Methyl).
    
  • t-Butyl Cation Adducts: Common artifacts in MS, distinguishing them from real impurities is vital.

Method B: Quantitative NMR ( H-qNMR)

Objective: Absolute Assay (wt %) & Residual Solvent Quantification.

HPLC gives purity by ratio (Area %), but it cannot determine the absolute mass balance (Assay). qNMR is the "truth-teller," unaffected by response factors or column retention. It is the only method that simultaneously quantifies the main compound, residual solvents (DCM, DMF), and water.

Protocol:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent acid-catalyzed Boc degradation if traces of HCl are present in chloroform).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a sharp singlet at

      
       ~6.0–6.3 ppm, a "silent region" for the oxazepane scaffold (which resonates at 1.4 ppm [Boc], 3.7 ppm [OMe], and 3.0–4.5 ppm [Ring]).
      
  • Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      60 seconds (Critical for full relaxation of the Boc methyl protons).
    • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[2][3][4][5]
Method C: Chiral SFC (Supercritical Fluid Chromatography)

Objective: Enantiomeric Excess (% ee).

The C6 stereocenter defines the biological activity. RP-HPLC cannot separate enantiomers. Chiral SFC is preferred over Chiral HPLC due to speed and higher resolution for Boc-protected amines.

Protocol:

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).

    • Why: Amylose phases show superior recognition for carbonyl-containing heterocycles.

  • Mobile Phase: CO

    
     / Methanol (85:15).
    
  • Modifier: None usually required for neutral esters, but 0.1% Isopropylamine (IPA) can sharpen peaks if tailing occurs.

  • Detection: UV at 210 nm (SFC solvents have lower UV cut-off issues than HPLC).

Comparative Analysis & Decision Matrix

The following table contrasts the strengths and limitations of each orthogonal approach.

FeatureMethod A: HPLC-CAD/MSMethod B: qNMRMethod C: Chiral SFC
Primary Output Chemical Purity (Area %)Absolute Assay (wt %)Enantiomeric Excess (% ee)
Sensitivity High (ppm level impurities)Low (LOD ~0.1%)Medium
Specificity Separates chemically distinct impuritiesSpecific to proton environmentsSeparates stereoisomers
Blind Spots Co-eluting isomers; Response factor variationOverlapping peaks; Low sensitivityAchiral impurities
Sample Destructive? No (if fractionated)NoNo
Throughput High (15 min/sample)Medium (30 min/sample)Very High (5 min/sample)

Visualizations

Diagram 1: The Analytical Decision Workflow

This workflow illustrates the logical progression of testing to ensure full characterization.

AnalyticalWorkflow Start Crude Methyl N-boc-1,4-oxazepane-6-carboxylate Step1 Step 1: HPLC-CAD/MS (Chemical Purity) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 Step 2: qNMR (Assay & Solvents) Decision1->Step2 Yes Fail Recrystallize / Column Chromatography Decision1->Fail No Step3 Step 3: Chiral SFC (Enantiomeric Excess) Step2->Step3 Final Release for Synthesis Step3->Final ee > 99% Fail->Step1 Retest

Caption: A sequential workflow ensuring that chemical purity is established before investing time in stereochemical validation.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate and which method detects them is crucial for troubleshooting.

ImpurityMap Synthesis Synthesis Process Imp1 Free Amine (Boc Loss) Synthesis->Imp1 Imp2 Free Acid (Hydrolysis) Synthesis->Imp2 Imp3 Enantiomer (Wrong Stereochem) Synthesis->Imp3 Imp4 Residual Solvent (DCM/DMF) Synthesis->Imp4 MethodA Method A: HPLC-MS Imp1->MethodA Detected (m/z) Imp2->MethodA Detected (m/z) Imp3->MethodA Co-elutes (Invisible) MethodC Method C: Chiral SFC Imp3->MethodC Resolved Imp4->MethodA Elutes in Void MethodB Method B: qNMR Imp4->MethodB Quantified

Caption: Mapping specific impurities to the analytical method capable of detecting them. Note that HPLC-MS is blind to enantiomers and often misses solvents.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Subramanian, G. (2012).[6] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection in SFC).

  • Visky, D., et al. (2006). Main characteristics and validation of a generic chromatographic method for the purity control of drug substances using Charged Aerosol Detection. Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR. (Protocol reference for Internal Standard selection).

Sources

Pharmacokinetic properties of small molecules containing the 1,4-oxazepane motif

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Properties of Small Molecules Containing the 1,4-Oxazepane Motif Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-oxazepane ring—a seven-membered heterocycle containing one nitrogen and one oxygen atom—has emerged as a critical "scaffold hop" in modern medicinal chemistry.[1][2] Often utilized to break the "flatness" of traditional aromatic leads or to expand the vectors of 6-membered rings like morpholine, this motif offers a unique balance of lipophilicity, basicity, and conformational flexibility.[2]

This guide provides a rigorous analysis of the pharmacokinetic (PK) properties of the 1,4-oxazepane scaffold. Unlike the ubiquitous morpholine (a common metabolic "soft spot" blocker) or the 1,4-diazepane (often plagued by promiscuity and rapid clearance), the 1,4-oxazepane occupies a "Goldilocks" zone: it provides sufficient steric bulk to fill hydrophobic pockets while maintaining a physicochemical profile conducive to oral bioavailability and CNS penetration.

Structural & Physicochemical Basis

To understand the PK behavior of 1,4-oxazepanes, one must first analyze their structural dynamics compared to standard alternatives.

Conformational Dynamics

Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring exists predominantly in a twist-chair or distorted boat conformation. This flexibility is not a liability but a feature; it allows the scaffold to adopt low-energy states that can maximize binding interactions which are sterically inaccessible to 6-membered rings.

  • Morpholine (6-membered): Rigid chair. Vectors are fixed at ~109.5°.

  • 1,4-Oxazepane (7-membered): Flexible twist-chair. This allows for "induced fit" binding but incurs a higher entropic penalty upon binding unless constrained by substituents.

Lipophilicity and Basicity

The insertion of a methylene unit (–CH₂–) into the morpholine ring to create 1,4-oxazepane increases lipophilicity (LogP) and slightly alters basicity (pKa).

PropertyMorpholine1,4-Oxazepane1,4-DiazepaneImpact on PK
LogP (Lipophilicity) Baseline+0.5 to +0.8+0.2 to +0.5Increased permeability; higher risk of nonspecific binding.
pKa (Basicity) ~8.3~8.5 - 9.0~9.5 - 10.0Higher pKa aids solubility but may increase hERG liability.
TPSA (Polar Surface Area) ~21 Ų~21 Ų~24 ŲSimilar H-bond accepting capacity to morpholine.

Comparative Pharmacokinetic Analysis

The following section details how the 1,4-oxazepane motif performs in ADME (Absorption, Distribution, Metabolism, Excretion) assays relative to its 6-membered and bis-nitrogen analogs.

Metabolic Stability (Microsomal Stability)

The Challenge: 1,4-Diazepanes are notorious for rapid oxidative metabolism, primarily N-dealkylation or alpha-carbon hydroxylation due to the electron-rich nature of the two nitrogens. The 1,4-Oxazepane Advantage: Replacing one nitrogen with oxygen reduces the overall electron density available for CYP450 oxidation.

  • Observation: 1,4-Oxazepanes generally exhibit superior metabolic stability compared to 1,4-diazepanes but may be slightly less stable than morpholines due to the increased number of available C-H bonds for oxidation.

  • Metabolic Soft Spots: The primary sites of metabolism are the carbons

    
     to the nitrogen (C3 and C5 positions). Substituents at these positions (e.g., methyl groups) significantly enhance half-life (
    
    
    
    ).
Permeability and CNS Penetration

For Central Nervous System (CNS) targets, the 1,4-oxazepane is a superior scaffold.

  • Mechanism: The slight increase in lipophilicity (LogD) compared to morpholine often pushes compounds into the optimal range for Blood-Brain Barrier (BBB) penetration (

    
    ).
    
  • Efflux: 1,4-Oxazepanes are less likely to be substrates for P-glycoprotein (P-gp) compared to more polar, rigid heterocycles, though this is highly substituent-dependent.

hERG Inhibition Liability

A critical safety parameter.

  • Risk: 1,4-Oxazepanes carry a moderate risk of hERG inhibition, generally higher than morpholines but lower than piperidines or diazepanes.

  • Causality: The risk is driven by the basic nitrogen and the lipophilic 7-membered ring, which can interact with the hydrophobic pore of the hERG channel.

  • Mitigation: Reducing the pKa (e.g., by attaching an electron-withdrawing group to the nitrogen or adjacent carbon) effectively mitigates this risk.

Decision Logic: Scaffold Hopping

When should you switch to a 1,4-oxazepane? Use the following logic flow.

ScaffoldHopping Start Lead Compound Optimization Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: Rapid Metabolism? Start->Issue2 Issue3 Issue: Lack of Potency? Start->Issue3 Diazepane Consider 1,4-Diazepane (High Basicity, Solubility) Issue1->Diazepane Need Ionizable Center Morpholine Consider Morpholine (Low LogP, High Stability) Issue2->Morpholine Block Metabolic Sites Oxazepane Consider 1,4-Oxazepane (Balanced LogP, Unique Vector) Issue3->Oxazepane Explore New Vectors/Conformations Morpholine->Oxazepane Scaffold Hop: Need > Lipophilicity or Size Diazepane->Oxazepane Scaffold Hop: Need > Stability

Figure 1: Decision logic for scaffold hopping between nitrogen heterocycles.

Experimental Protocols

To validate the PK properties of a 1,4-oxazepane derivative, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of 1,4-oxazepane derivatives relative to morpholine standards.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Pre-incubate 1

    
    M test compound with microsomes for 5 min at 37°C.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 200
    
    
    L ice-cold acetonitrile (containing internal standard).
  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • 
      .
      

Validation Criteria: Verapamil


 must be < 15 min; Warfarin 

must be > 120 min.
Protocol B: LogD (Lipophilicity) Determination via Shake-Flask

Objective: Accurate measurement of distribution coefficient at physiological pH.

  • System: 1-Octanol saturated with PBS (pH 7.4) and PBS saturated with 1-Octanol.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous phase.

  • Agitation: Shake for 1 hour at 25°C; centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Formula:

    
    .
    

Metabolic Pathways Visualization

Understanding where the molecule breaks down is crucial for optimization.

Metabolism Compound 1,4-Oxazepane Scaffold CYP CYP450 (3A4/2D6) Compound->CYP Met1 Alpha-Hydroxylation (Unstable Hemiaminal) CYP->Met1 Oxidation at C3/C5 Met3 N-Dealkylation CYP->Met3 Oxidation at N-substituent Met2 Ring Opening (Aldehyde/Amine) Met1->Met2 Spontaneous

Figure 2: Primary metabolic pathways for 1,4-oxazepane. C3/C5 hydroxylation often leads to ring opening.

Summary Comparison Table

FeatureMorpholine 1,4-Oxazepane 1,4-Diazepane
Ring Size 6-membered7-membered7-membered
Conformation Chair (Rigid)Twist-Chair (Flexible)Twist-Chair (Flexible)
Lipophilicity (LogP) LowMedium (Ideal for CNS) Low-Medium
Metabolic Stability HighHigh Low (Oxidative liability)
hERG Risk LowLow-Moderate Moderate-High
Primary Use Solubility enhancerScaffold Hop / Bioisostere Basic pharmacophore

References

  • Synthesis and Pharmacological Relevance of 1,4-Oxazepanes Source: RSC Advances, 2020. Summary: Discusses the synthesis of chiral 1,4-oxazepane-5-carboxylic acids and their use in anticonvulsant and anti-inflammatory agents.

  • Dopamine D4 Receptor Ligands: Morpholine vs 1,4-Oxazepane Source: Journal of Medicinal Chemistry (via PubMed), 2005. Summary: A comparative study showing how expanding the morpholine ring to 1,4-oxazepane alters selectivity and affinity for the D4 receptor.[3]

  • Scaffold Hopping in Drug Discovery Source: Journal of Medicinal Chemistry, 2004.[4] Summary: Foundational text on using ring expansion (morpholine to oxazepane) to modulate physicochemical properties.[5]

  • hERG Channel Inhibition: Structural Basis Source: Molecular Pharmacology, 2005. Summary: While not exclusively on oxazepanes, this reference establishes the link between lipophilic amines (like 7-membered rings) and hERG blockade.

  • Metabolic Stability of Diazepane vs Oxazepane Source: Bioorganic & Medicinal Chemistry Letters, 2012.[4] Summary: Highlights the oxidative instability of diazepanes and the utility of oxygen-substitution to improve metabolic half-life.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl N-boc-1,4-oxazepane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl N-boc-1,4-oxazepane-6-carboxylate (CAS No. 1820736-58-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Core Principle: Precautionary Hazardous Waste Classification

Methyl N-boc-1,4-oxazepane-6-carboxylate is a specialized chemical for which comprehensive toxicological and ecological data is not widely available. A Safety Data Sheet (SDS) for a closely related compound, 4-Boc-6-amino-1,4-oxazepane, indicates a lack of specific data on effects such as toxicity to fish, persistence, and bioaccumulation[1].

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), when hazards of a chemical are not fully known, it is prudent to handle the substance as if it were particularly hazardous[2][3]. Therefore, all waste containing Methyl N-boc-1,4-oxazepane-6-carboxylate must be treated as hazardous waste . This conservative approach is the cornerstone of a self-validating safety protocol and ensures compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA)[4][5].

Key Physical and Chemical Properties (Data from a related compound)
PropertyValueSource
Boiling Point307.6°C at 760 mmHg[1]
Flash Point139.8°C[1]
Density1.075 g/cm³[1]
SolubilityNo Data Available[1]
ToxicityNo Data Available[1]

The absence of comprehensive data necessitates treating this compound with a high degree of caution.

Personnel Safety: Required Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk. Your facility's Chemical Hygiene Plan (CHP) should outline these requirements, which are mandated by OSHA[6][7].

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin Protection: A standard laboratory coat is mandatory. For handling larger quantities or during spill cleanup, wear impervious and fire/flame-resistant clothing[1]. Chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: All handling and disposal preparations should occur within a certified chemical fume hood to prevent inhalation of any potential dust or vapors[8]. If exposure limits are exceeded, a full-face respirator may be necessary[1].

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Generation and Collection
  • Designated Waste Container: All waste streams containing Methyl N-boc-1,4-oxazepane-6-carboxylate (e.g., residual solid, contaminated consumables like weigh paper or pipette tips, and solutions) must be collected in a dedicated, leak-proof hazardous waste container[9][10].

  • Container Compatibility: Use a container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for any waste that may have acidic or basic properties[4]. The container must have a secure, screw-top cap[9].

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents[4][10].

Step 2: Hazardous Waste Labeling

Proper labeling is a critical compliance point under EPA and OSHA regulations. As soon as the first drop of waste enters the container, it must be labeled.

  • Use an Official Waste Tag: Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department[5].

  • Complete and Accurate Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Methyl N-boc-1,4-oxazepane-6-carboxylate." For mixtures, list all constituents and their approximate percentages[5].

    • The date waste accumulation began (the date the first waste was added).

    • The specific hazard characteristics (e.g., "Caution: Substance with Unknown Toxicity").

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
  • Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel[9][10][11].

  • Segregation: Chemical wastes must be segregated by compatibility to prevent dangerous reactions[5][9]. Store this waste away from strong oxidizing agents, acids, and bases[8][9][12]. Do not store waste alphabetically[5].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks[4].

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste[9].

Step 4: Final Disposal Pathway
  • Prohibited Disposal Methods: Under no circumstances should this chemical be disposed of down the drain or in the regular trash[5][13]. This is environmentally irresponsible and a violation of federal regulations.

  • Approved Disposal Method: The recommended and compliant method of disposal is through a licensed chemical destruction facility. The SDS for a related compound specifies controlled incineration with flue gas scrubbing as an appropriate method[1].

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste[5][11]. They are responsible for consolidating waste and transferring it to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) as mandated by the EPA[14].

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of Methyl N-boc-1,4-oxazepane-6-carboxylate.

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Compliant Storage cluster_disposal Phase 3: Final Disposition A Waste Generation (Methyl N-boc-1,4-oxazepane-6-carboxylate) B Select Compatible Waste Container (HDPE or Glass) A->B Collect Waste C Affix & Complete Hazardous Waste Tag (Full Chemical Name) B->C Immediately After First Addition D Place in Secondary Containment C->D Safety Precaution E Move to Designated Satellite Accumulation Area (SAA) D->E Store Safely F Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) E->F Critical Step G Keep Container Securely Closed F->G Daily Practice H Container Nearing Full (<=90% Capacity) G->H I Contact EHS for Waste Pickup Request H->I Initiate Disposal J Transfer to Licensed Hazardous Waste Vendor I->J EHS Responsibility K Final Disposal (Controlled Incineration) J->K Regulatory Path

Caption: Waste Disposal Workflow for Methyl N-boc-1,4-oxazepane-6-carboxylate.

References

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania - EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-boc-1,4-oxazepane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl N-boc-1,4-oxazepane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.